2-(3-Bromophenyl)triphenylene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)triphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXFBIBEVROWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-(3-Bromophenyl)triphenylene (CAS 1313514-53-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)triphenylene is a polycyclic aromatic hydrocarbon derivative that has garnered significant interest as a key intermediate in the field of organic electronics.[1] Its rigid, planar triphenylene core provides inherent thermal stability and favorable charge transport properties, while the strategically placed bromo-phenyl group offers a reactive handle for further chemical modifications. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its role in the development of advanced materials.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and public databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1313514-53-2 | [2][3][4] |
| Molecular Formula | C₂₄H₁₅Br | [2][3] |
| Molecular Weight | 383.28 g/mol | [3][4] |
| Appearance | White to yellow powder or crystals | [4] |
| Melting Point | 147.0 to 151.0 °C | [4] |
| Purity | ≥98% (GC) | [3][5] |
| Boiling Point (Predicted) | 556.4 ± 19.0 °C | [4] |
| Density (Predicted) | 1.402 ± 0.06 g/cm³ | [4] |
| Solubility | Insoluble in water. Soluble in common organic solvents. | [6] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3][4] |
Table 2: Computational Data for this compound
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 0 Ų | [3] |
| LogP (Predicted) | 7.5757 | [3] |
| Hydrogen Bond Acceptors | 0 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Purification
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and aryl boronic acids or esters. For the synthesis of a 2-aryltriphenylene derivative, this would typically involve the coupling of a bromotriphenylene derivative with a phenylboronic acid, or a triphenylene boronic acid with a bromo-benzene derivative.
General Experimental Protocol (Adapted from similar syntheses): [7][8][9][10][11]
-
Reactant Preparation: In an inert atmosphere (e.g., under argon or nitrogen), a reaction flask is charged with the aryl halide (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water) is added to the flask.
-
Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, or XPhos) are added to the reaction mixture.
-
Reaction Execution: The mixture is heated to a temperature between 80-120 °C and stirred for 12-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the organic layer is extracted with a suitable solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure substituted triphenylene.
Nickel-Mediated Yamamoto Coupling
The Yamamoto coupling is an effective method for the synthesis of symmetric biaryls and can be applied to the cyclotrimerization of o-dihaloarenes to form triphenylenes. This method is particularly useful for the synthesis of electron-deficient triphenylene derivatives.[12][13][14][15][16]
General Experimental Protocol (Adapted from similar syntheses): [12][13][17]
-
Catalyst Preparation: In a glovebox, an oven-dried flask is charged with bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.25-3.0 eq.), 2,2'-bipyridine (bpy) (1.25-3.0 eq.), and 1,5-cyclooctadiene (COD) (2.0-3.0 eq.).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added, and the mixture is stirred at room temperature until a dark purple solution forms.
-
Substrate Addition: A solution of the o-dibromoarene (1.0 eq.) in anhydrous THF is added to the catalyst mixture.
-
Reaction Execution: The reaction is stirred at room temperature for 24 hours.
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl. The product is extracted with an organic solvent such as dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not currently available in the public domain or peer-reviewed literature. Characterization of this compound would typically involve these standard analytical techniques. For reference, the analysis of similar brominated aromatic compounds and triphenylene itself would inform the expected spectral features.
Applications in Organic Electronics
The primary application of this compound is as a crucial intermediate in the manufacturing of materials for Organic Light Emitting Diodes (OLEDs).[1]
-
Host and Charge Transport Materials: Its rigid and planar triphenylene core facilitates efficient charge transport, a critical property for host materials and materials used in charge transport layers of OLED devices.[1]
-
Synthetic Versatility: The bromine atom on the phenyl substituent serves as a reactive site for further functionalization through various cross-coupling reactions. This allows for the synthesis of more complex and tailored molecules with specific electronic and photophysical properties required for high-performance OLEDs.[1]
Biological Activity
Currently, there is no information available in the scientific literature to suggest that this compound has been investigated for any biological activity or its potential applications in drug development. Its molecular structure, being a large, hydrophobic, and relatively inert polycyclic aromatic hydrocarbon, does not immediately suggest significant drug-like properties.
Safety Information
Based on available safety data sheets, this compound should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed.
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Conclusion
This compound is a valuable intermediate in the synthesis of advanced materials for organic electronics, particularly for OLED applications. Its synthesis can likely be achieved through established cross-coupling methodologies such as the Suzuki-Miyaura and Yamamoto reactions. While detailed characterization data is not widely published, its known physical and chemical properties, along with its key role in materials science, make it a compound of interest for researchers in the field. Further investigation into its photophysical properties and the performance of its derivatives in electronic devices would be of significant value. At present, there is no indication of its utility in the field of drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C24H15Br | CID 58472032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. labproinc.com [labproinc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides [organic-chemistry.org]
- 9. Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07931J [pubs.rsc.org]
- 14. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Characteristics of 2-(3-Bromophenyl)triphenylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(3-Bromophenyl)triphenylene. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, data analysis, and visualizations of the synthesis and key properties of this triphenylene derivative.
Chemical Structure and Properties
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a triphenylene core substituted with a 3-bromophenyl group. This substitution influences its electronic and photophysical properties, making it a molecule of interest for applications in organic electronics and materials science.
| Property | Value |
| Molecular Formula | C₂₄H₁₅Br |
| Molecular Weight | 383.29 g/mol |
| CAS Number | 1313514-53-2 |
| Appearance | White to yellow powder or crystals |
| Melting Point | Not reported, expected to be a high-melting solid |
| Solubility | Expected to be soluble in common organic solvents like THF, CH₂Cl₂, and chloroform |
Synthesis and Purification
The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and efficient route to form the C-C bond between the triphenylene and the bromophenyl moieties.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
Figure 1: Proposed synthetic workflow for this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
2-Bromotriphenylene
-
(3-Bromophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromotriphenylene (1.0 eq), (3-bromophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
The structural elucidation of this compound is performed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (400 MHz, CDCl₃) Data:
The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (δ 7.0-9.0 ppm). The protons of the triphenylene core will appear as a set of multiplets, while the protons of the 3-bromophenyl group will exhibit a distinct pattern.
Expected ¹³C NMR (100 MHz, CDCl₃) Data:
The carbon NMR spectrum will display a series of signals corresponding to the quaternary and protonated carbons of the aromatic rings. The carbon attached to the bromine atom is expected to appear at a characteristic chemical shift.
| Data Type | Expected Chemical Shift Range (ppm) |
| ¹H NMR | 7.0 - 9.0 |
| ¹³C NMR | 120 - 145 |
Mass Spectrometry (MS)
Expected Mass Spectrum (Electron Ionization - EI):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
| Ion | Expected m/z |
| [M]⁺ | 382.04 |
| [M+2]⁺ | 384.04 |
Photophysical Properties
The photophysical properties of this compound determine its potential for use in optoelectronic devices.
UV-Vis Absorption and Photoluminescence Spectroscopy
Experimental Protocol:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., chloroform or THF).
-
Record the UV-Vis absorption spectrum using a spectrophotometer.
-
Record the photoluminescence (PL) spectrum using a spectrofluorometer, exciting at the wavelength of maximum absorption (λₘₐₓ).
| Parameter | Expected Value |
| Absorption λₘₐₓ | ~280-350 nm |
| Emission λₘₐₓ | ~360-450 nm |
| Stokes Shift | ~80-100 nm |
| Quantum Yield (Φ) | Moderate to high |
| Fluorescence Lifetime (τ) | Nanosecond range |
Quantum Yield and Lifetime Measurement
The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate). The fluorescence lifetime can be measured using time-correlated single-photon counting (TCSP).
Figure 2: Jablonski diagram illustrating the photophysical processes.
Thermal Properties
The thermal stability of this compound is a critical parameter for its application in electronic devices, which often operate at elevated temperatures.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Experimental Protocol:
-
TGA: Heat a small sample of the compound in a TGA instrument under a nitrogen atmosphere from room temperature to ~600 °C at a heating rate of 10 °C/min to determine the decomposition temperature (Tₔ).
-
DSC: Heat a small sample in a DSC instrument under a nitrogen atmosphere through a heat/cool/heat cycle to determine the glass transition temperature (T₉) and melting point (Tₘ).
| Parameter | Expected Value |
| Decomposition Temperature (Tₔ) | > 350 °C |
| Glass Transition Temperature (T₉) | Expected to be high |
Conclusion
This technical guide has outlined the core physicochemical characteristics of this compound. A reliable synthetic route via Suzuki-Miyaura coupling has been proposed, along with detailed protocols for its characterization. The expected spectroscopic, photophysical, and thermal properties have been presented based on the analysis of analogous compounds. This information provides a solid foundation for researchers and scientists working on the development of new organic materials and their applications in various fields. Further experimental validation of the predicted data is encouraged to fully elucidate the properties of this promising molecule.
The Key to Unlocking Potential: A Technical Guide to the Solubility of Substituted Triphenylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The planar, aromatic core of triphenylene has made it a cornerstone for the development of advanced materials, including organic electronics, liquid crystals, and novel therapeutics. However, the inherent low solubility of the parent triphenylene molecule in common organic solvents often presents a significant hurdle in its synthesis, purification, and application. This technical guide provides an in-depth exploration of the solubility of substituted triphenylene derivatives, offering a comprehensive resource for researchers seeking to modulate this critical physicochemical property.
Understanding the Core Challenge: The Limited Solubility of Unsubstituted Triphenylene
Triphenylene (C₁₈H₁₂) is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings.[1] Its flat, rigid, and highly symmetric structure leads to strong intermolecular π-π stacking interactions in the solid state. While these interactions are advantageous for applications requiring ordered molecular assemblies, they also contribute to a high lattice energy, which in turn results in poor solubility in most solvents. Unsubstituted triphenylene is notably insoluble in water and generally shows limited solubility in common organic solvents.[1][2] It dissolves to a greater extent in nonpolar organic solvents like benzene, toluene, and chloroform, where intermolecular forces are more comparable.[2]
Strategies for Enhancing Solubility: The Role of Substituents
The introduction of substituents onto the triphenylene core is the most effective strategy to enhance its solubility. By carefully selecting the nature, size, and position of these substituents, researchers can disrupt the strong intermolecular packing and improve solvation.
Alkyl and Alkoxy Chains
One of the most common and effective approaches to increase solubility is the introduction of flexible aliphatic side chains, such as alkyl or alkoxy groups.[1] These chains disrupt the efficient π-π stacking of the aromatic cores, thereby lowering the lattice energy and allowing solvent molecules to interact more readily with the triphenylene derivative. Longer and more branched alkyl chains are generally more effective at increasing solubility.
Functional Groups and Polymerization
The incorporation of functional groups can also significantly impact solubility. For instance, the development of semi-fluorinated aryl ether polymers containing triphenylene units has been shown to result in materials that are readily soluble in common organic solvents.[3][4] Furthermore, the synthesis of dendrimers with triphenylene cores and polar peripheral groups has led to water-soluble derivatives.[5]
Quantitative Solubility Data of Substituted Triphenylene Derivatives
A critical aspect of working with substituted triphenylene derivatives is understanding their quantitative solubility in various solvents. The following table summarizes available quantitative solubility data for a selection of substituted triphenylene derivatives. It is important to note that comprehensive, systematic studies on the solubility of a wide range of triphenylene derivatives are still limited in the publicly available literature.
| Derivative Name | Substituent(s) | Solvent | Temperature (°C) | Solubility | Reference |
| Water-soluble dendrimer with triphenylene core (Compound 1) | Triethylene glycol monomethyl ether dendrons | Water | Not Specified | 820 µM | [5] |
| Water-soluble dendrimer with triphenylene core (Compound 2) | Triethylene glycol monomethyl ether dendrons | Water | Not Specified | 46 µM | [5] |
| Water-soluble dendrimer with triphenylene core (Compound 3) | Diethylene glycol monomethyl ether dendrons | Water | Not Specified | 120 µM | [5] |
| Water-soluble dendrimer with triphenylene core (Compound 4) | Diethylene glycol monomethyl ether dendrons | Water | Not Specified | 51 µM | [5] |
| Benzo[b]triphenylene | - | Salt Water (6 g/kg) | 25 | 27.84 µg/L | [6] |
| Triphenylene | - | Water | 25 | 0.043 mg/dm³ | [7] |
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is crucial for the successful development and application of triphenylene derivatives. The two most common methods for assessing solubility are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when diluted into an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation and Detection: The plate is typically shaken for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of precipitate is then detected by methods such as:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
Turbidimetry: Measures the reduction in light transmission due to turbidity.
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitated material, the concentration of the dissolved compound in the supernatant is measured.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Thermodynamic (or Equilibrium) Solubility Assay
This method determines the equilibrium solubility of a compound in a specific solvent and is considered the "gold standard" for solubility measurement. It involves equilibrating an excess of the solid compound with the solvent over an extended period.
Protocol:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing the solvent of interest.
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.
-
UV-Vis Spectroscopy: Suitable for compounds with a strong chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and mass confirmation.
-
-
Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM) at the specified temperature.
Visualizing Structure-Solubility Relationships
The relationship between the chemical structure of a triphenylene derivative and its resulting solubility can be visualized to guide the design of new compounds with desired properties.
Caption: Logical relationship between the triphenylene core and factors enhancing solubility.
Caption: A generalized experimental workflow for determining thermodynamic solubility.
Conclusion and Future Directions
The solubility of substituted triphenylene derivatives is a critical parameter that dictates their processability and ultimate utility in a wide range of applications. While the attachment of alkyl/alkoxy chains and the incorporation of the triphenylene core into polymeric structures have proven to be effective strategies for enhancing solubility, there remains a clear need for more systematic and comprehensive quantitative solubility studies. Future work should focus on building a larger database of solubility data for a diverse range of substituted triphenylenes in various organic solvents. This will not only provide a valuable resource for researchers but also enable the development of more accurate predictive models for the solubility of these important materials, thereby accelerating their design and application in next-generation technologies.
References
- 1. Triphenylene - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Structure-Dependent Water Solubility and Receptor Properties of C3‑Symmetric Dendrimers Bearing Sumanene or Triphenylene Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
The Impact of Bromination on the Electronic Structure of Polycyclic Aromatic Hydrocarbons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of bromination in modulating the electronic structure of polycyclic aromatic hydrocarbons (PAHs). The introduction of bromine atoms onto the PAH core provides a powerful tool for fine-tuning their optical and electrochemical properties, opening avenues for their application in organic electronics, sensor technology, and as versatile intermediates in complex organic synthesis. This document provides a comprehensive overview of the synthesis of brominated PAHs (Br-PAHs), detailed experimental protocols for their characterization, and a summary of key quantitative data on their electronic properties.
Introduction: The Significance of Brominated Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons, composed of fused benzene rings, are a class of organic molecules with rich and tunable electronic properties. The strategic functionalization of the PAH core is a key strategy for tailoring their characteristics for specific applications. Bromination, in particular, serves as a crucial synthetic handle. The resulting carbon-bromine (C-Br) bond is amenable to a wide array of cross-coupling reactions, allowing for the introduction of diverse functional groups.[1][2]
Beyond their synthetic utility, bromine atoms directly influence the electronic structure of the parent PAH. As an electronegative substituent, bromine can withdraw electron density from the aromatic system, leading to a stabilization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the frontier molecular orbitals has a profound impact on the material's band gap, absorption and emission spectra, and charge transport characteristics.
Synthesis of Brominated Polycyclic Aromatic Hydrocarbons
The synthesis of Br-PAHs is primarily achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is a critical aspect, as the position of the bromine atom(s) significantly influences the final electronic properties of the molecule.
Bromination of Pyrene
Pyrene is a common PAH core that has been extensively studied. The bromination of pyrene can yield a variety of products, from mono- to tetrabrominated derivatives.
Experimental Protocol: Synthesis of 1,3,6,8-Tetrabromopyrene [3]
-
Materials: Pyrene, Nitrobenzene, Bromine, Ethanol, Diethyl ether.
-
Procedure:
-
In a three-necked round-bottom flask, combine pyrene (10.00 g, 49.44 mmol) and nitrobenzene (200 mL).
-
Add bromine (34.77 g, 11.14 mL, 217.55 mmol) dropwise to the mixture.
-
Heat the resulting mixture to 120 °C and stir overnight under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration and wash sequentially with ethanol and diethyl ether.
-
The product, 1,3,6,8-tetrabromopyrene, is obtained as a light green solid.
-
Bromination of Perylene Derivatives
Perylene diimides (PDIs) are another important class of PAHs known for their excellent photostability and high fluorescence quantum yields. Bromination of the perylene core allows for further functionalization to tune their properties for applications in organic electronics.
Experimental Protocol: Synthesis of 1,7-Dibromo-N,N'-Bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxylic diimide
-
Materials: N,N'-Bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxylic diimide, Bromine, Chloroform.
-
Procedure:
-
A solution of N,N'-Bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxylic diimide in chloroform is prepared.
-
A solution of bromine in chloroform is added dropwise at room temperature.
-
The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography to yield the desired 1,7-dibromo derivative.
-
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of brominated PAHs.
Experimental Protocols for Characterization
The electronic properties of Br-PAHs are primarily investigated using spectroscopic and electrochemical techniques.
UV-Visible Absorption Spectroscopy
UV-vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λmax) is related to the energy gap between the ground and excited states.
Experimental Protocol: UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of the Br-PAH in a suitable solvent (e.g., chloroform, dichloromethane, or toluene) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Use the pure solvent as a reference.
-
-
Measurement:
-
Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. The emission wavelength (λem) and quantum yield (ΦF) are key parameters that characterize the emissive properties of the material.[4][5][6]
Experimental Protocol: Fluorescence Spectroscopy [4][5]
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector.
-
Sample Preparation:
-
Prepare a dilute solution of the Br-PAH in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Measurement:
-
Determine the optimal excitation wavelength by measuring the absorption spectrum.
-
Record the emission spectrum by exciting the sample at the absorption maximum and scanning the emission wavelengths.
-
The fluorescence quantum yield can be determined relative to a known standard.
-
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[7]
Experimental Protocol: Cyclic Voltammetry [1][7][8]
-
Instrumentation: A potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
-
Sample Preparation:
-
Dissolve the Br-PAH in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.
-
-
Measurement:
-
Record the cyclic voltammogram by scanning the potential in both the anodic (oxidation) and cathodic (reduction) directions.
-
Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.
-
The onset potentials of the first oxidation (Eox) and reduction (Ered) waves are used to estimate the HOMO and LUMO energy levels, respectively, using the following empirical equations:
-
EHOMO (eV) = - (Eoxonset vs Fc/Fc+ + 4.8)
-
ELUMO (eV) = - (Eredonset vs Fc/Fc+ + 4.8)
-
-
Quantitative Data on Electronic Properties
The following tables summarize key electronic property data for a selection of brominated PAHs.
Table 1: HOMO and LUMO Energy Levels of Selected Brominated PAHs
| Compound | Parent PAH | Bromination Pattern | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| 1-Bromopyrene | Pyrene | Mono-bromo | -5.81 | -2.12 | 3.69 | Theoretical |
| 1,3,6,8-Tetrabromopyrene | Pyrene | Tetra-bromo | -6.25 | -2.55 | 3.70 | Theoretical |
| 1,7-Dibromoperylene diimide | Perylene diimide | Di-bromo | -6.38 | -4.01 | 2.37 | Experimental |
| 2-Bromoanthracene | Anthracene | Mono-bromo | -5.62 | -2.13 | 3.49 | Theoretical |
| 9,10-Dibromoanthracene | Anthracene | Di-bromo | -5.91 | -2.43 | 3.48 | Theoretical |
| 2-Bromophenanthrene | Phenanthrene | Mono-bromo | -5.92 | -2.01 | 3.91 | Theoretical |
| 9-Bromophenanthrene | Phenanthrene | Mono-bromo | -5.95 | -2.03 | 3.92 | Theoretical |
Table 2: Optical Properties of Selected Brominated PAHs
| Compound | Solvent | λabs (nm) | λem (nm) | Reference |
| 1,3,6,8-Tetrabromopyrene | Dichloromethane | 350, 368 | 385, 405 | Experimental |
| 1,7-Dibromoperylene diimide | Chloroform | 490, 526 | 535, 575 | Experimental |
| Di-bromo-PDI derivative 1 | Chloroform | 527 | 552 | [3] |
| Di-bromo-PDI derivative 2 | Chloroform | 527 | 552 | [3] |
Structure-Property Relationships
The number and position of bromine substituents have a predictable effect on the electronic structure of PAHs. The following diagram illustrates this relationship.
References
- 1. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 2. Photoelectric and Self-Assembly Properties of Tetrasubstituted Pyrene Discotic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies [mdpi.com]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. disen-sensor.com [disen-sensor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ossila.com [ossila.com]
- 8. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Multifaceted Molecule: An In-depth Technical Guide to the Discovery and History of Functionalized Triphenylenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, has journeyed from an obscure pyrolysis by-product to a cornerstone of modern materials science.[1] Its unique, highly symmetric, and planar structure endows it with remarkable electronic and self-assembly properties.[1] The strategic addition of functional groups to the triphenylene core has unlocked a vast landscape of applications, from the vibrant displays of organic light-emitting diodes (OLEDs) to the intricate columns of discotic liquid crystals and the promising frontiers of biomedical research. This technical guide provides a comprehensive historical and technical overview of the discovery, synthesis, and evolution of functionalized triphenylenes, with a focus on their applications in materials science and the emerging field of drug development.
The Genesis of Triphenylene: From Coal Tar to the Laboratory
The story of triphenylene begins in 1880, when German chemists H. Schmidt and Gustav Schultz first isolated the compound from the complex mixture of hydrocarbons produced by passing benzene vapor through a red-hot iron tube.[1][2] Initially mistaken for its isomer chrysene, they later correctly identified and named it triphenylene.[2] However, it was not until 1907 that the first rational chemical synthesis was achieved by Carl Mannich, solidifying its structure and paving the way for its systematic study.[1][2]
Mannich's pioneering synthesis was a two-step process involving the self-condensation of cyclohexanone to form dodecahydrotriphenylene, followed by dehydrogenation using either zinc dust distillation or a heated copper catalyst to yield the aromatic triphenylene core.[1][2] This seminal work provided the first reliable method for obtaining triphenylene in the laboratory, independent of the harsh and low-yielding pyrolysis of benzene.
The Synthetic Toolkit: Crafting Functionalized Triphenylenes
The true potential of triphenylene lies in the ability to adorn its core with a diverse array of functional groups. These modifications allow for the fine-tuning of its electronic, photophysical, and self-assembly properties, tailoring them for specific applications. Over the decades, a sophisticated synthetic toolkit has been developed to achieve this functionalization.
Classical Approaches
The early methods for synthesizing functionalized triphenylenes often involved multi-step procedures. One common strategy was the oxidative cyclization of appropriately substituted o-terphenyl precursors. While effective for some derivatives, this method could be limited by the availability of the starting materials and the harsh reaction conditions.
Modern Synthetic Methodologies
The advent of modern organometallic chemistry has revolutionized the synthesis of functionalized triphenylenes, offering more efficient, versatile, and milder routes.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of triphenylene derivatives.[3][4] This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester with an organic halide.[5][6] This methodology allows for the introduction of a wide variety of substituents with high yields and functional group tolerance.[3]
Another elegant approach involves the palladium-catalyzed annulation of benzyne, a highly reactive intermediate.[4] This method provides a convergent route to the triphenylene core and can be adapted to produce functionalized derivatives.
The Yamamoto coupling, which utilizes a nickel(0) catalyst to promote the homocoupling of aryl halides, has also been successfully employed for the synthesis of substituted triphenylenes.[7]
Quantitative Data on Functionalized Triphenylenes
The functionalization of the triphenylene core has a profound impact on its physical and chemical properties. The following tables summarize key quantitative data for various functionalized triphenylene derivatives, highlighting the structure-property relationships that are crucial for their application.
Liquid Crystalline Properties
Triphenylene derivatives, particularly those bearing six flexible side chains, are renowned for their ability to form discotic liquid crystals.[4] In these phases, the disc-shaped molecules stack into columns, creating one-dimensional pathways for charge transport. The nature and length of the side chains significantly influence the phase transition temperatures and the stability of the liquid crystalline phase.[7][8]
| Substituent | Mesophase | Transition Temperatures (°C) | Reference |
| Hexa(hexyloxy) | Colh | Cr 68 Colh 121 I | [8] |
| Hexa(decyloxy) | Colh | Cr 64 Colh 98 I | [8] |
| Hexa(dodecyloxy) | Colh | Cr 65 Colh 92 I | [8] |
| 2,3,6,7,10,11-Hexakis(octylthio) | Colh | Cr 85 Colh 145 I | [8] |
| 1,2,3,4-Tetrafluoro-6,7,10,11-tetramethoxy | Col | Cr 155 Col 235 I | [1] |
Cr = Crystalline, Colh = Hexagonal Columnar, I = Isotropic Liquid
Photophysical Properties
The extended π-system of triphenylene endows it with interesting photophysical properties. Functionalization can be used to tune the absorption and emission wavelengths, as well as the fluorescence quantum yields, making these materials suitable for applications in OLEDs and sensors.
| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Triphenylene | 256, 287, 325 | 365, 384 | 0.09 | Cyclohexane | |
| Hexa(hexyloxy)triphenylene | 313, 363 | 405 | 0.25 | Chloroform | [9] |
| 2-Ethynyltriphenylene-Au(PPh3) | 260-350 | 367, 385 | 0.03 | CH2Cl2 | [10] |
| Triphenylene Trimer (TTPn) | ~350 | ~420 | 0.66 | Solution | [9] |
Electronic Properties
The columnar stacking of triphenylene-based discotic liquid crystals facilitates efficient charge transport along the columns. This property is critical for their use in organic field-effect transistors (OFETs) and other electronic devices. The charge carrier mobility is a key performance metric for these materials.
| Material | Mobility (cm²/Vs) | Technique | Reference |
| Hexa(hexylthio)triphenylene | 1 x 10-3 | Time-of-Flight | [11] |
| Hexa(pentyloxy)triphenylene | 4 x 10-3 | Pulse-Radiolysis Time-Resolved Microwave Conductivity | [11] |
| Ni3(HITP)2 (HITP = 2,3,6,7,10,11-hexaaminotriphenylene) | ~40 S/cm (Conductivity) | Four-probe measurement | [12] |
Experimental Protocols
This section provides generalized experimental protocols for the synthesis of functionalized triphenylenes based on commonly employed methods. For detailed procedures and specific reaction conditions, please refer to the cited literature.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds.[5][6]
-
Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., a brominated triphenylene precursor), the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand), and a base (e.g., K2CO3, Cs2CO3, or K3PO4).
-
Solvent: A suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water) is added.
-
Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: The mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for the required time (typically 12-24 hours).
-
Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine.
-
Purification: The crude product is purified by column chromatography, recrystallization, or sublimation to yield the desired functionalized triphenylene.
General Protocol for the Synthesis of Hexaalkoxytriphenylenes
This protocol is based on the oxidative trimerization of dialkoxybenzenes.
-
Starting Material: 1,2-Dialkoxybenzene is used as the starting material.
-
Oxidative Coupling: The dialkoxybenzene is treated with an oxidizing agent, such as iron(III) chloride (FeCl3) or molybdenum(V) chloride (MoCl5), in a suitable solvent like dichloromethane.
-
Reaction Conditions: The reaction is typically carried out at room temperature for a few hours.
-
Workup: The reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography and/or recrystallization to afford the hexaalkoxytriphenylene.
Visualizing the World of Functionalized Triphenylenes
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to functionalized triphenylenes.
Applications in Drug Development: An Emerging Frontier
While the primary applications of functionalized triphenylenes have been in materials science, their unique properties are beginning to attract attention in the biomedical field, particularly in drug delivery and cancer therapy.
Triphenylphosphonium-Functionalized Systems
The triphenylphosphonium (TPP) cation is known to accumulate in mitochondria due to the large mitochondrial membrane potential. By attaching TPP moieties to drug molecules or nanocarriers, it is possible to target therapeutics to the mitochondria of cancer cells. While not directly using a triphenylene core, the principles of using polycyclic aromatic systems as scaffolds for TPP functionalization are being explored.[13] The rigid, planar structure of triphenylene could serve as an excellent platform for the precise spatial arrangement of multiple TPP groups and drug molecules.
Bioimaging and Sensing
The tunable photophysical properties of functionalized triphenylenes make them promising candidates for fluorescent probes in bioimaging and sensing applications.[10] Their ability to self-assemble could also be exploited to create ordered structures for enhanced sensor performance.
Potential as Anticancer Agents
The planar structure of triphenylene is reminiscent of other polycyclic aromatic compounds that have been investigated as DNA intercalators or as scaffolds for kinase inhibitors.[14][15] The synthesis and biological evaluation of functionalized triphenylene derivatives as potential anticancer agents is a nascent but promising area of research.[16][17]
Future Outlook
The journey of functionalized triphenylenes from their initial discovery to their current status as versatile building blocks in materials science is a testament to the power of synthetic chemistry. The future of this remarkable class of molecules is bright, with ongoing research focused on:
-
Developing novel synthetic methodologies to access even more complex and precisely functionalized triphenylene architectures.
-
Exploring their potential in emerging electronic applications , such as flexible displays, wearable sensors, and thermoelectric devices.
-
Unlocking their full potential in the biomedical arena , including the rational design of triphenylene-based drug delivery systems, diagnostic tools, and therapeutic agents.
As our understanding of the intricate relationship between molecular structure and function continues to grow, functionalized triphenylenes are poised to play an increasingly important role in addressing some of the most pressing scientific and technological challenges of our time.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triphenylene - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Phase transitions in complex functional liquid crystals—The entropy effect [frontiersin.org]
- 9. Triphenylene trimeric discotic liquid crystals: synthesis, columnar mesophase and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Structural and photophysical features of triphenylene–gold(i) phosphane complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Single-layer materials - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of some chrysene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-(3-Bromophenyl)triphenylene (C24H15Br)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2-(3-Bromophenyl)triphenylene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H15Br. Triphenylene and its derivatives are notable for their rigid, planar, and electron-rich structures, which make them prime candidates for applications in materials science, particularly in the field of organic electronics.[1][2] This guide consolidates available data on the compound's chemical and physical properties, outlines plausible synthetic methodologies based on established reactions for this class of molecules, and discusses its potential applications. Due to its status as a specialized chemical intermediate, this guide focuses on its role as a building block in the synthesis of advanced materials.[3]
Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature.[4][5] Its key quantitative properties, compiled from various chemical suppliers and databases, are summarized below.
| Property | Value | Source |
| Molecular Formula | C24H15Br | [3][4][6] |
| Molecular Weight | 383.29 g/mol | [4][5][6] |
| CAS Number | 1313514-53-2 | [3][4][5] |
| Physical State | Solid, White to yellow powder or crystals | [4][5] |
| Melting Point | 149 °C | [4] |
| Purity | ≥98.0% (by GC) | [3][4][5] |
| IUPAC Name | This compound | [5][6] |
| Computed XLogP3 | 7.2 | [6] |
| Topological Polar Surface Area | 0 Ų | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis Methodologies
While a specific, peer-reviewed synthesis protocol for this compound is not publicly detailed, its structure lends itself to well-established synthetic routes for functionalized triphenylene derivatives.[1][7] The most versatile and common of these is the Suzuki-Miyaura cross-coupling reaction, which allows for the precise formation of a carbon-carbon bond between the triphenylene core and the bromophenyl substituent.[1][2]
Generalized Synthetic Workflow
A logical synthetic approach involves a two-stage process: first, the synthesis of a triphenylene precursor with a reactive group (like a boronic acid or ester), followed by the cross-coupling reaction.
Caption: Generalized workflow for the synthesis of this compound via Suzuki coupling.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for the synthesis of a substituted triphenylene, which can be adapted for the target molecule. This procedure assumes the availability of a triphenylene boronic acid precursor.
Materials:
-
Triphenylene precursor (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene) (1.0 eq.)
-
1,3-Dibromobenzene (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq.)[8]
-
Base (e.g., aqueous Sodium Carbonate solution, 2M) (4.0 eq.)[8]
-
Solvent system (e.g., Toluene and Ethanol)[8]
Procedure:
-
To a reaction flask equipped with a reflux condenser and magnetic stirrer, add the triphenylene boronic ester precursor (1.0 eq.), 1,3-dibromobenzene (1.2 eq.), and the palladium catalyst (0.05 eq.).[8]
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes to create an inert atmosphere.[8]
-
Add the degassed solvent system (e.g., a 3:1 mixture of Toluene:Ethanol) followed by the aqueous sodium carbonate solution.[8]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain vigorous stirring for 24-48 hours under the inert atmosphere.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[8]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[8]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.[8]
Potential Applications
The rigid, disc-like structure of the triphenylene core makes its derivatives highly valuable in materials science.[1] The introduction of a bromophenyl group allows for fine-tuning of the molecule's electronic properties and can also serve as a reactive handle for further functionalization.
Organic Electronics
Triphenylene-based materials are widely explored for use in organic electronics due to their excellent thermal stability and charge transport properties.[2][9] They are particularly promising as components in Organic Light-Emitting Diodes (OLEDs).[1] The bromine substituent can enhance intersystem crossing, which is beneficial for phosphorescent OLEDs, and can also influence the hole-mobility of the material.[10] this compound could function as a hole-transporting material or as a host material in the emissive layer of an OLED device.[3]
Caption: Potential placement of a triphenylene derivative within a generic multi-layer OLED device.
Advanced Framework Materials
The rigid and symmetric nature of the triphenylene unit makes it an ideal building block for constructing highly ordered porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][9] These materials have applications in gas storage, separation, and catalysis.[1] The bromo-substituent on the phenyl ring can be used as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the framework.
Safety Information
Safety data for this compound indicates that it should be handled with care in a laboratory setting.
-
Pictogram: GHS07 (Exclamation mark)[5]
-
Signal Word: Warning[5]
-
Hazard Statement: H302 (Harmful if swallowed)[5]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Conclusion
This compound (C24H15Br) is a specialized aromatic compound with significant potential as a building block in advanced materials synthesis. While detailed characterization and application data for this specific molecule are limited in public literature, its structural motifs are highly relevant to the development of next-generation organic electronics and porous framework materials. The synthetic routes are accessible through established organometallic chemistry, primarily Suzuki-Miyaura coupling. For researchers in materials science and synthetic chemistry, this compound represents a versatile intermediate for creating complex, functional molecules with tailored optoelectronic properties.
References
- 1. Triphenylene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. labproinc.com [labproinc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C24H15Br | CID 58472032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 8. benchchem.com [benchchem.com]
- 9. ddd.uab.cat [ddd.uab.cat]
- 10. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Fundamental Photophysical Properties of 2-(3-Bromophenyl)triphenylene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
This technical guide provides a comprehensive overview of the anticipated fundamental photophysical properties of 2-(3-Bromophenyl)triphenylene. Due to a lack of specific experimental data for this compound in the current scientific literature, this document outlines the expected characteristics based on the well-documented properties of the parent triphenylene core and the influence of aryl and bromo substituents on similar aromatic systems. Detailed, generalized experimental protocols for characterizing the photophysical properties of aromatic hydrocarbons are provided, alongside a structured workflow for such an investigation. This guide serves as a foundational resource for researchers initiating studies on this compound and similar derivatives.
Introduction
Triphenylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique electronic and photophysical properties. Their rigid, planar structure and high symmetry lead to characteristic absorption and emission profiles, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as scaffolds in materials science.[1] The functionalization of the triphenylene core allows for the fine-tuning of its photophysical and chemical properties.[1] The introduction of a 3-bromophenyl substituent is expected to modulate the electronic structure and photophysical behavior of the triphenylene core, potentially influencing its luminescence quantum yield and lifetime through the heavy-atom effect.
This whitepaper will detail the expected photophysical properties of this compound, provide standardized experimental methodologies for their measurement, and present a logical workflow for the photophysical characterization of this and related compounds.
Expected Photophysical Properties
While specific experimental data for this compound is not currently available, we can infer its likely photophysical characteristics.
Absorption and Emission Spectra
The parent triphenylene molecule exhibits structured absorption and fluorescence spectra in solution. The absorption spectrum is characterized by several bands in the ultraviolet region, with the lowest energy absorption peak typically found around 300-350 nm. The fluorescence emission is expected in the near-UV to blue region of the electromagnetic spectrum. The introduction of the 3-bromophenyl group is anticipated to cause a slight red-shift (bathochromic shift) in both the absorption and emission spectra due to the extension of the π-conjugated system.
Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) of triphenylene is moderate. The presence of the bromine atom, a heavy atom, on the phenyl substituent could potentially lead to an enhancement of intersystem crossing from the singlet excited state to the triplet state. This would likely result in a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime (τf) compared to the unsubstituted phenyltriphenylene. Conversely, it may lead to observable phosphorescence at low temperatures.
Data Presentation
As no specific quantitative data for this compound has been reported, the following table is presented as a template for researchers to populate upon experimental investigation.
| Photophysical Property | Expected Range/Value | Solvent/Conditions |
| Absorption Maximum (λabs) | 300 - 360 nm | Dichloromethane |
| Molar Absorptivity (ε) | 104 - 105 M-1cm-1 | Dichloromethane |
| Emission Maximum (λem) | 350 - 450 nm | Dichloromethane |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.5 | Dichloromethane |
| Fluorescence Lifetime (τf) | 1 - 20 ns | Dichloromethane |
| Phosphorescence Maximum (λp) | 450 - 600 nm | 77 K in a rigid matrix |
| Phosphorescence Lifetime (τp) | ms to s range | 77 K in a rigid matrix |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to determine the fundamental photophysical properties of this compound.
Sample Preparation
-
Solvent Selection: Use spectroscopic grade solvents (e.g., dichloromethane, cyclohexane, toluene) to minimize impurities that may interfere with measurements.
-
Concentration: Prepare a stock solution of this compound of known concentration (e.g., 1 mM). For absorption measurements, prepare a dilution to an absorbance of ~0.1 at the wavelength of maximum absorption (λmax) to ensure linearity. For fluorescence measurements, prepare a more dilute solution (absorbance < 0.05 at the excitation wavelength) to avoid inner filter effects.
-
Degassing: For quantum yield and lifetime measurements, particularly for phosphorescence, degas the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can quench excited states.
UV-Visible Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).
-
Procedure:
-
Record the emission spectrum by exciting the sample at its λabs and scanning the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λem) and scanning the excitation monochromator. The corrected excitation spectrum should be superimposable with the absorption spectrum.
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
-
Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.546).
-
Procedure:
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength, ensuring the absorbance is below 0.05.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Fluorescence Lifetime (τf) Measurement
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength where the sample absorbs.
-
Measure the time delay between the excitation pulse and the detection of the first emitted photon.
-
Construct a histogram of the arrival times of the photons.
-
Fit the decay curve with a single or multi-exponential function to determine the fluorescence lifetime(s).
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for photophysical characterization and the Jablonski diagram depicting the electronic transitions involved.
Caption: Experimental workflow for the synthesis and photophysical characterization.
References
A Technical Guide to the Synthesis Precursors for Triphenylene-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Triphenylene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that form the core of various functional materials. Their unique discotic shape, high symmetry, and extended π-conjugated system make them ideal building blocks for liquid crystals, organic electronics, and advanced materials for drug delivery and bio-imaging. The synthesis of these materials relies on a diverse range of precursors and synthetic strategies, each with its own advantages and limitations. This technical guide provides an in-depth exploration of the key synthesis precursors for triphenylene-based materials, complete with quantitative data, detailed experimental protocols for seminal reactions, and a visual representation of the synthetic pathways.
Core Synthetic Strategies and Precursors
The construction of the triphenylene core can be broadly categorized into several key strategies, each starting from distinct precursors. The choice of a particular synthetic route often depends on the desired substitution pattern on the triphenylene core, the required scale of the synthesis, and the tolerance of the reaction to various functional groups.
Cyclotrimerization Reactions
Cyclotrimerization reactions involve the formation of the triphenylene core from three identical precursor molecules.
A classic approach to unsubstituted triphenylene involves the generation and subsequent trimerization of benzyne. A common precursor for benzyne generation in this context is o-bromoaniline.
Quantitative Data: Trimerization of Benzyne
| Precursor | Intermediate | Intermediate Yield | Final Product | Final Yield | Reference |
| o-Bromoaniline | o-Bromoiodobenzene | 72-83% | Triphenylene | 53-59% | [1] |
Experimental Protocol: Synthesis of Triphenylene via Benzyne Trimerization [1]
Step 1: Diazotization and Iodination of o-Bromoaniline
-
To a stirred suspension of o-bromoaniline in concentrated hydrochloric acid, an aqueous solution of sodium nitrite is added dropwise at 0-5 °C.
-
The resulting diazonium salt solution is then added to a solution of potassium iodide to yield o-bromoiodobenzene.
-
The product is isolated and purified by distillation under reduced pressure.
Step 2: Generation of Benzyne and Trimerization
-
o-Bromoiodobenzene is reacted with lithium metal in diethyl ether to form the organolithium intermediate, o-bromophenyllithium.
-
This intermediate eliminates lithium bromide to generate benzyne.
-
The highly reactive benzyne undergoes a [4+2] cycloaddition with another benzyne molecule, followed by a further reaction with a third benzyne molecule to form triphenylene.
-
The crude product is purified by steam distillation to remove biphenyl impurities, followed by recrystallization.
The Yamamoto coupling provides a concise route to substituted triphenylenes through the cyclotrimerization of o-dibromoarenes, and it is particularly effective for electron-deficient systems.[2][3]
Quantitative Data: Nickel-Mediated Yamamoto Coupling
| Precursor | Catalyst/Reagent | Product | Yield | Reference |
| o-Dibromobenzene | Ni(COD)₂, 2,2'-bipyridine, COD in THF | Triphenylene | Good | [3] |
| 3,6-Dibromo-1,2,4,5-tetramethylbenzene | Ni(COD)₂, 2,2'-bipyridine, COD in THF | Hexamethyltriphenylene | 58% | [3] |
| Dimethyl 3,6-dibromobenzene-1,2-dicarboxylate | Ni(COD)₂, 2,2'-bipyridine, COD in THF | Hexa(methoxycarbonyl)triphenylene | 44% | [3] |
Experimental Protocol: General Procedure for Nickel-Mediated Yamamoto Coupling [4]
-
In an inert atmosphere glovebox, add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (3.0 eq.), 2,2'-bipyridine (bpy) (3.0 eq.), and 1,5-cyclooctadiene (COD) (3.0 eq.) to an oven-dried flask.
-
Add anhydrous tetrahydrofuran (THF) and stir the mixture until a deep-red or purple solution is formed.
-
Add the substituted o-dibromobenzene (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Annulation and Cyclization Reactions
These methods involve the formation of the triphenylene core through the cyclization of a pre-assembled precursor.
This method involves the palladium-catalyzed reaction of a benzyne precursor with a biphenyl derivative.[1]
Quantitative Data: Palladium-Catalyzed Annulation of Benzyne
| Benzyne Precursor | Biphenyl Derivative | Catalyst/Reagents | Product | Yield | Reference |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Bromobiphenyl | Pd(dba)₂, tri(o-tolyl)phosphine, cesium fluoride | Triphenylene | 76% | [1] |
Experimental Protocol: Synthesis of Triphenylene via Palladium-Catalyzed Annulation of Benzyne [1]
-
To a reaction vessel containing 2-bromobiphenyl, add the palladium catalyst [e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃] and a phosphine ligand (e.g., tri(o-tolyl)phosphine).
-
Add a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and a fluoride source (e.g., cesium fluoride) in an anhydrous solvent such as acetonitrile.
-
Heat the reaction mixture under an inert atmosphere. The fluoride ion removes the trimethylsilyl group, generating benzyne in situ.
-
The palladium catalyst facilitates the annulation of the benzyne with 2-bromobiphenyl to form triphenylene.
-
After completion, the reaction is cooled, and the product is isolated and purified by chromatography.
An early and still relevant synthesis involves the self-condensation of cyclohexanone to form dodecahydrotriphenylene, which is subsequently dehydrogenated to yield triphenylene.[5]
Quantitative Data: Cyclohexanone Condensation and Dehydrogenation
| Precursor | Intermediate | Dehydrogenation Catalyst | Final Product | Overall Yield | Reference |
| Cyclohexanone | Dodecahydrotriphenylene | Palladium on sibunit | Triphenylene | 51% | [5] |
Experimental Protocol: Two-Stage Synthesis of Triphenylene from Cyclohexanone [5]
Stage 1: Synthesis of Dodecahydrotriphenylene
-
Cyclohexanone is treated sequentially with sodium hydroxide and then polyphosphoric acid to induce self-condensation and cyclization, forming dodecahydrotriphenylene.
-
The dodecahydrotriphenylene intermediate is isolated using continuous extraction.
Stage 2: Dehydrogenation to Triphenylene
-
The isolated dodecahydrotriphenylene is mixed with a palladium on sibunit catalyst in an argon atmosphere.
-
The mixture is heated, causing dehydrogenation and the formation of triphenylene.
-
The highly pure triphenylene product is collected by sublimation onto a cold surface.
Cross-Coupling and Subsequent Cyclization
This strategy involves the initial formation of a polyphenyl precursor via cross-coupling reactions, followed by an intramolecular cyclization to form the triphenylene core.
This versatile two-step method allows for the synthesis of various π-extended triptycenes and other triphenylene derivatives.[6][7]
Quantitative Data: Suzuki-Miyaura/Scholl Reaction Sequence
| Aryl Halide | Boronic Acid/Ester | Cross-Coupling Product | Scholl Reaction Reagent | Final Product | Yield (Scholl Step) | Reference |
| 9,10-Dibromotriptycene | (4-Methoxyphenyl)boronic acid | Di(4-methoxyphenyl)triptycene | FeCl₃ | Dimethoxytriphenylene-triptycene | High | [6][7] |
| 1,2-Dibromo-4,5-dialkoxybenzene | Alkoxyphenylboronic acid | Substituted o-terphenyl | MoCl₅ or PIFA/BF₃·Et₂O | Substituted Triphenylene | - | [4] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling [4]
-
To a reaction flask, add the aryl halide (e.g., 1,2-dibromo-4,5-dialkoxybenzene, 1.0 eq.), the boronic acid or ester (e.g., alkoxyphenylboronic acid, 2.2 eq.), and a base (e.g., sodium carbonate, 4.0 eq.).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq.).
-
Add a solvent system such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 20-30 minutes.
-
Heat the reaction mixture to reflux and stir for 24-48 hours under an inert atmosphere.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude terphenyl precursor by column chromatography.
Experimental Protocol: Scholl Reaction for Oxidative Cyclization [8]
-
Dissolve the terphenyl precursor in an appropriate solvent (e.g., dichloromethane).
-
Add the oxidizing agent, such as iron(III) chloride (FeCl₃), molybdenum(V) chloride (MoCl₅), or a combination of phenyliodine(III) bis(trifluoroacetate) (PIFA) and boron trifluoride etherate (BF₃·Et₂O).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium sulfite) or methanol.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the resulting triphenylene derivative by chromatography or recrystallization.
Visualization of Synthetic Pathways
The following diagram illustrates the logical relationships between the key precursors and the resulting triphenylene-based materials, highlighting the major synthetic strategies.
Caption: Synthetic pathways to triphenylene-based materials.
Conclusion
The synthesis of triphenylene-based materials is a rich field of organic chemistry with a variety of established and emerging methodologies. The choice of precursors is critical and dictates the synthetic strategy to be employed. This guide has provided an overview of the primary synthetic routes, including cyclotrimerization, annulation, and cross-coupling followed by cyclization. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers in the design and execution of syntheses for novel triphenylene-based materials for a wide range of applications. As the demand for advanced functional materials grows, the development of even more efficient, selective, and sustainable synthetic methods for triphenylene derivatives will continue to be an active area of research.
References
- 1. Triphenylene - Wikipedia [en.wikipedia.org]
- 2. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. RU2505518C1 - Method of triphenylene obtaining - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Initial Characterization of 2-(3-Bromophenyl)triphenylene Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of 2-(3-Bromophenyl)triphenylene powder, a polycyclic aromatic hydrocarbon with potential applications in materials science and medicinal chemistry. This document outlines the fundamental physicochemical properties, expected spectroscopic signatures, and thermal behavior of the compound. Detailed experimental protocols for key analytical techniques are provided to guide researchers in their own characterization efforts. While specific experimental data for this compound is not publicly available, this guide presents expected data based on the analysis of the parent compound, triphenylene, and related brominated aromatic structures.
Physicochemical Properties
This compound is a solid, typically appearing as a white to yellow powder or crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅Br | [3][4] |
| Molecular Weight | 383.29 g/mol | [3][4] |
| CAS Number | 1313514-53-2 | [1][2][3][4][5][6][7] |
| Appearance | White to yellow powder or crystals | [1][2][5] |
| Melting Point | 147-151 °C | [8] |
| Purity | ≥98.0% (by GC) | [1][5] |
| Storage | Room temperature, sealed in a dry environment | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H) and carbons (¹³C) of this compound are predicted based on the known spectra of triphenylene and the substituent effects of the bromophenyl group.
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 8.6 - 8.8 | m | 4H | Aromatic protons on the triphenylene core |
| 7.9 - 8.1 | m | 2H | Aromatic protons on the triphenylene core |
| 7.6 - 7.8 | m | 5H | Aromatic protons on the triphenylene and bromophenyl rings |
| 7.3 - 7.5 | t | 1H | Aromatic proton on the bromophenyl ring |
| 7.2 - 7.3 | d | 1H | Aromatic proton on the bromophenyl ring |
| 7.0 - 7.2 | d | 1H | Aromatic proton on the bromophenyl ring |
| 6.8 - 7.0 | s | 1H | Aromatic proton on the bromophenyl ring |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer frequency.
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 120 - 140 | Aromatic carbons |
| 122.2 | Carbon bearing the bromine atom |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak is expected at m/z 382 and 384, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 382/384 | [M]⁺, Molecular ion |
| 303 | [M-Br]⁺ |
| 226 | [Triphenylene]⁺ |
UV-Visible and Fluorescence Spectroscopy
The electronic absorption and emission properties are determined by the conjugated π-system of the triphenylene core.
Expected UV-Vis and Fluorescence Data
| Parameter | Wavelength (nm) | Notes |
| Absorption Maximum (λ_abs_) | ~275 | The bromophenyl substituent may cause a slight red or blue shift compared to unsubstituted triphenylene. |
| Emission Maximum (λ_em_) | ~355 | Excitation at the absorption maximum. |
Thermal Analysis
Thermal analysis provides information about the thermal stability and phase transitions of the material.
Expected Thermal Analysis Data
| Technique | Parameter | Expected Value/Behavior |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition | > 300 °C |
| Differential Scanning Calorimetry (DSC) | Melting Point | 147-151 °C (endothermic peak) |
| Decomposition | Exothermic process at higher temperatures |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound powder in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the powder in a suitable solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Analyze the molecular ion peak and the fragmentation pattern.
-
UV-Visible and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the powder in a UV-transparent solvent (e.g., cyclohexane, dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the absorption maximum.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum from approximately 200 to 600 nm.
-
Use the pure solvent as a reference.
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its absorption maximum.
-
Record the emission spectrum over a wavelength range that includes the expected emission peak.
-
Thermal Analysis
-
Sample Preparation: Place 5-10 mg of the powder in an appropriate TGA or DSC pan (e.g., aluminum, platinum).
-
Instrumentation: Use a simultaneous TGA-DSC instrument or separate TGA and DSC instruments.
-
TGA Analysis:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, air).
-
Record the mass loss as a function of temperature.
-
-
DSC Analysis:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Record the heat flow to and from the sample to identify melting points and other thermal transitions.
-
Visualizations
Experimental Workflow for Characterization
Caption: General workflow for the initial characterization of a new chemical powder.
NMR Analysis Workflow
Caption: Step-by-step workflow for Nuclear Magnetic Resonance (NMR) analysis.
References
- 1. This compound, CasNo.1313514-53-2 BOC Sciences United States [bocscichem.lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. chemscene.com [chemscene.com]
- 5. labproinc.com [labproinc.com]
- 6. 1313514-53-2 | this compound | Next Peptide [nextpeptide.com]
- 7. This compound | C24H15Br | CID 58472032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(3-Bromophenyl)triphenylene via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-(3-Bromophenyl)triphenylene, a valuable intermediate in materials science and drug discovery, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol outlines the reaction setup, execution, and product purification. Additionally, this note includes a summary of expected data and visualizations of the reaction mechanism and experimental workflow.
Introduction
Triphenylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical and electronic properties. These properties make them attractive candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes.[1][2] The functionalization of the triphenylene core allows for the fine-tuning of its characteristics to suit specific applications.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[3] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids make it an ideal method for the synthesis of complex organic molecules, including functionalized PAHs.[4][5]
This application note details a reliable protocol for the synthesis of this compound by coupling 2-bromotriphenylene with (3-bromophenyl)boronic acid.
Reaction Scheme
The synthesis of this compound is achieved through the Suzuki-Miyaura coupling of 2-bromotriphenylene with (3-bromophenyl)boronic acid in the presence of a palladium catalyst and a base.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol is based on established methods for Suzuki-Miyaura couplings of polycyclic aromatic hydrocarbons.[4][5]
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 2-Bromotriphenylene | 19111-87-6 | 307.18 | Commercial Vendor |
| (3-Bromophenyl)boronic acid | 5467-74-3 | 200.82 | Commercial Vendor |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercial Vendor |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Commercial Vendor |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 200 Proof |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |
| Hexane | 110-54-3 | 86.18 | ACS Grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
| Celite® | 61790-53-2 | N/A | N/A |
3.2. Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Schlenk line (optional, for rigorous inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
3.3. Reaction Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotriphenylene (1.0 g, 3.25 mmol, 1.0 equiv).
-
Addition of Reagents: Add (3-bromophenyl)boronic acid (0.78 g, 3.90 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.188 g, 0.163 mmol, 0.05 equiv), and potassium carbonate (1.35 g, 9.75 mmol, 3.0 equiv).
-
Solvent Addition: Add a solvent mixture of toluene (20 mL), ethanol (10 mL), and deionized water (10 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:DCM). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Prepare a slurry of the crude product with a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of hexane and dichloromethane (e.g., starting with 100% hexane and gradually increasing the polarity with DCM) to isolate the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.
-
Data Presentation
The following table should be used to record the experimental data.
| Parameter | Value |
| Reactants | |
| 2-Bromotriphenylene (mass, mmol) | 1.0 g, 3.25 mmol |
| (3-Bromophenyl)boronic acid (mass, mmol) | 0.78 g, 3.90 mmol |
| Pd(PPh₃)₄ (mass, mmol) | 0.188 g, 0.163 mmol |
| K₂CO₃ (mass, mmol) | 1.35 g, 9.75 mmol |
| Product | |
| This compound (mass, mmol) | |
| Yield (%) | |
| Purity (%) | |
| Characterization | |
| Melting Point (°C) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | |
| Mass Spectrometry (m/z) |
Visualizations
5.1. Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
5.2. Experimental Workflow
Caption: A flowchart outlining the experimental workflow.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The protocol described herein provides a clear and detailed procedure for researchers in organic synthesis and materials science. The versatility of this reaction allows for the potential synthesis of a wide array of functionalized triphenylene derivatives by varying the boronic acid coupling partner.
References
Application Notes and Protocols for the Synthesis of Substituted Triphenylenes via Yamamoto Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted triphenylenes utilizing the nickel-mediated Yamamoto coupling reaction. This method offers a concise and efficient route, particularly for electron-deficient triphenylene derivatives that are challenging to prepare using traditional methods like the Scholl reaction.[1][2][3][4]
Introduction
Substituted triphenylenes are a class of disc-shaped polycyclic aromatic hydrocarbons that have garnered significant interest due to their potential applications as organic semiconductors.[2][3] Their ability to self-organize into columnar liquid crystalline phases facilitates π-stacking, which is crucial for charge transport.[2] While several synthetic routes to triphenylenes exist, including oxidative cyclization (Scholl reaction) and aryne cyclotrimerization, these methods are often inefficient for electron-deficient systems.[1][2][3][5] The Yamamoto coupling, a nickel-mediated homocoupling of aryl halides, provides a powerful alternative for the synthesis of a wide range of substituted triphenylenes, including those with electron-withdrawing groups.[1][5][6] This protocol details the Yamamoto coupling of o-dibromoarenes for the preparation of various substituted triphenylenes.[1][5]
Reaction Principle
The Yamamoto coupling reaction, in this context, involves the cyclotrimerization of three molecules of a substituted o-dibromobenzene in the presence of a low-valent nickel catalyst, typically generated in situ from a Ni(0) precursor like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂].[5][7][8] The reaction proceeds via the formation of aryl-nickel intermediates, which then couple to form the triphenylene core.
Data Presentation
The following table summarizes the yields of various substituted triphenylenes synthesized via the Yamamoto coupling protocol. This data allows for a direct comparison of the reaction's efficiency with different substituents on the starting o-dibromoarene.
Table 1: Yields of Substituted Triphenylenes via Yamamoto Coupling [6]
| Entry | Starting Material (o-dibromoarene) | Substituents (X, Y) | Product | Yield (%) |
| 1 | 1a | X = H, Y = H | 2a | 59 |
| 2 | 1b | X = CH₃, Y = H | 2b | 58 |
| 3 | 1c | X = CO₂CH₃, Y = H | 2c | 74 |
| 4 | 1d | X = CHO, Y = H | 2d | 0 |
| 5 | 1e | X = F, Y = H | 2e | 44 |
| 6 | 1f | X = Y = F | 2f | 20 |
| 7 | 6 | Imide derivative | 3 | 65 |
Yields are for isolated products.[6]
Experimental Protocols
This section provides a detailed methodology for the synthesis of substituted triphenylenes via the nickel-mediated Yamamoto coupling.
Materials and Reagents
-
Substituted o-dibromoarene (1.0 eq.)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.25 eq.)[6]
-
1,5-Cyclooctadiene (COD) (2.0 eq.)[6]
-
2,2'-Bipyridine (bpy) (1.25 eq.)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Solvents for workup and purification (e.g., dichloromethane, methanol, hexanes, ethyl acetate)
-
Silica gel for column chromatography
General Procedure
The following procedure is adapted from established literature protocols.[6]
1. Reaction Setup: a. All reactions should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line techniques or in a glovebox.[7] b. Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas. c. To a Schlenk flask containing a magnetic stir bar, add Ni(COD)₂ (1.25 eq.), 2,2'-bipyridine (1.25 eq.), and 1,5-cyclooctadiene (2.0 eq.).[6]
2. Reaction Execution: a. Add anhydrous THF to the flask to dissolve the reagents. b. In a separate flask, dissolve the substituted o-dibromoarene (1.0 eq.) in anhydrous THF. c. Add the solution of the o-dibromoarene to the flask containing the nickel complex at room temperature. d. Stir the reaction mixture at room temperature overnight.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Workup and Purification: a. Upon completion of the reaction, quench the reaction by adding a few milliliters of 1 M HCl. b. Dilute the mixture with dichloromethane and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure substituted triphenylene.
Note: The Ni(0) reagent, Ni(COD)₂, is sensitive to air and moisture and should be handled under a strict inert atmosphere.[7]
Visualizations
Reaction Scheme
Caption: Nickel-mediated cyclotrimerization of a substituted o-dibromoarene.
Experimental Workflow
Caption: Step-by-step workflow for triphenylene synthesis via Yamamoto coupling.
Conceptual Mechanism Pathway
Caption: Simplified mechanistic pathway of the Yamamoto coupling for triphenylene synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07931J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Solved can anyone explain me the yamamoto coupling mechanism | Chegg.com [chegg.com]
Application Notes and Protocols: Scholl Reaction Conditions for Triphenylene-Based Architectures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of triphenylene-based architectures via the Scholl reaction. The Scholl reaction is a powerful oxidative cyclodehydrogenation method for forming aryl-aryl bonds, enabling the construction of complex polycyclic aromatic hydrocarbons (PAHs). Understanding and controlling the reaction conditions are critical for achieving high yields and selectivity.
Introduction to the Scholl Reaction
The Scholl reaction facilitates the intramolecular cyclization of aryl precursors, such as o-terphenyls, to form fused aromatic systems like triphenylenes. The reaction is typically mediated by a combination of an oxidizing agent and a Lewis or Brønsted acid. The choice of reagents and reaction parameters significantly influences the reaction's success, yield, and the potential for side reactions, such as oligomerization. Key factors to consider include the nature of the substituents on the starting material, the oxidant, the acid catalyst, the solvent, and the reaction temperature. Electron-donating groups on the aryl precursor generally facilitate the reaction, while bulky substituents can be employed to prevent undesirable intermolecular reactions.[1][2]
Reaction Mechanisms
The Scholl reaction is understood to proceed through one of two primary mechanistic pathways, largely dependent on the substrate and the reagents employed: the arenium cation mechanism or the radical cation mechanism.[3]
Arenium Cation Mechanism
In the presence of a strong Brønsted or Lewis acid, an aromatic ring of the precursor is protonated, forming an electrophilic arenium ion (a σ-complex). This cation then attacks an adjacent aryl ring in an intramolecular electrophilic aromatic substitution, forming a new C-C bond. Subsequent deprotonation and oxidation lead to the planar, aromatic triphenylene product. This pathway is favored for many substrates, particularly alkoxy-substituted arenes.[1][2][3]
Caption: Arenium Cation Mechanism for the Scholl Reaction.
Radical Cation Mechanism
With a one-electron oxidant, the reaction can proceed via the formation of a radical cation from the aryl precursor. This is followed by a radical-radical coupling to form the new C-C bond. Subsequent deprotonation and further oxidation yield the final triphenylene. This mechanism is often proposed for reactions employing mild one-electron oxidants like FeCl₃ or MoCl₅, particularly at room temperature.[3]
References
Application Notes and Protocols: 2-(3-Bromophenyl)triphenylene as a Host Material in TADF-OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermally Activated Delayed Fluorescence (TADF) has emerged as a key technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for expensive noble metal-based phosphorescent emitters. The performance of a TADF-OLED is critically dependent on the selection of a suitable host material for the TADF emitter. An ideal host material should possess a high triplet energy (T1) to effectively confine triplet excitons on the emitter, facilitate efficient energy transfer, and exhibit good charge transport properties and thermal stability.
Triphenylene and its derivatives are a promising class of materials for use as hosts in TADF-OLEDs due to their inherent high triplet energy, rigid planar structure, and good charge carrier mobility. This document provides an overview of the potential application of 2-(3-Bromophenyl)triphenylene as a host material in TADF-OLEDs, including its fundamental properties, proposed experimental protocols, and the underlying principles of device operation.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of this compound is provided below. These properties are essential for its handling, purification, and integration into OLED devices.
| Property | Value | Source |
| Chemical Formula | C₂₄H₁₅Br | [1][2] |
| Molecular Weight | 383.28 g/mol | [1][2] |
| CAS Number | 1313514-53-2 | [1][2] |
| Appearance | White to off-white powder/crystals | General Supplier Data |
Theoretical Suitability as a TADF Host Material
The triphenylene core of this compound suggests a high triplet energy, a critical requirement for a host material in TADF-OLEDs. A high triplet energy level of the host ensures that the triplet excitons of the guest TADF emitter are confined, preventing energy loss through non-radiative pathways and promoting efficient reverse intersystem crossing (RISC). The bromophenyl substituent can be utilized for further functionalization through cross-coupling reactions to fine-tune the material's electronic properties or to attach it to other molecular scaffolds.
Experimental Protocols
The following protocols outline the general procedures for the synthesis of a triphenylene-based compound and the fabrication and characterization of a TADF-OLED using a triphenylene derivative as the host material.
Synthesis of Triphenylene Derivatives
A general synthetic approach for triphenylene derivatives involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. For this compound, this would typically involve the coupling of a triphenylene boronic acid or ester with 1,3-dibromobenzene or a related bromo-aryl precursor.
Materials:
-
Triphenylene precursor (e.g., 2-bromotriphenylene)
-
3-Bromophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvents (e.g., Toluene, THF, Dioxane)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, dissolve the triphenylene precursor and 3-bromophenylboronic acid in the chosen anhydrous solvent under an inert atmosphere.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain high-purity this compound suitable for OLED fabrication.
Fabrication of a TADF-OLED Device
The following is a general protocol for the fabrication of a multilayer TADF-OLED by vacuum thermal evaporation. The device architecture provided is a common structure for efficient TADF-OLEDs.
Device Structure: ITO / HTL / Host:TADF Emitter / EBL / ETL / EIL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., TAPC, α-NPD)
-
Host: this compound
-
TADF Emitter: A suitable thermally activated delayed fluorescence emitter
-
EBL: Electron Blocking Layer (e.g., TCTA, mCP)
-
ETL: Electron Transport Layer (e.g., TPBi, B3PYMPM)
-
EIL: Electron Injection Layer (e.g., LiF, Liq)
-
Cathode: Aluminum (Al) or other low work function metal
Procedure:
-
Substrate Cleaning: Clean patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before deposition to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation at a controlled rate (typically 0.5-2 Å/s).
-
Deposit the HTL (e.g., 40 nm of TAPC).
-
Co-deposit the emissive layer (EML) consisting of the This compound host and the TADF emitter at a specific doping concentration (e.g., 6-15 wt%). The typical thickness of the EML is 20-30 nm.
-
Deposit the EBL (e.g., 10 nm of TCTA).
-
Deposit the ETL (e.g., 30 nm of TPBi).
-
-
Cathode Deposition: Deposit the EIL (e.g., 1 nm of LiF) followed by the metal cathode (e.g., 100 nm of Al) without breaking the vacuum.
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Characterization of TADF-OLED Devices
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source measure unit and a calibrated photodiode or spectroradiometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Record the EL spectra at different driving voltages to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.
-
External Quantum Efficiency (EQE), Current Efficiency, and Power Efficiency: Calculate the device efficiencies from the J-V-L and EL data.
-
Transient Electroluminescence: Measure the transient EL decay to distinguish between prompt fluorescence and delayed fluorescence, confirming the TADF mechanism.
Data Presentation
As specific experimental data for this compound as a TADF host is unavailable, the following tables are presented as templates for organizing and comparing data once it is obtained through the experimental protocols described above.
Table 1: Photophysical and Electrochemical Properties of this compound
| Property | Measurement Technique | Value |
| Highest Occupied Molecular Orbital (HOMO) | Cyclic Voltammetry (CV) | Data to be determined |
| Lowest Unoccupied Molecular Orbital (LUMO) | Cyclic Voltammetry (CV) | Data to be determined |
| Electrochemical Bandgap (Eg) | Calculated from HOMO/LUMO | Data to be determined |
| Triplet Energy (T₁) | Phosphorescence Spectroscopy (77 K) | Data to be determined |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere | Data to be determined |
Table 2: Performance of a TADF-OLED using this compound as a Host
| Parameter | Value |
| Maximum External Quantum Efficiency (EQEmax) | Data to be determined |
| Current Efficiency @ 100 cd/m² | Data to be determined |
| Power Efficiency @ 100 cd/m² | Data to be determined |
| Turn-on Voltage (Von @ 1 cd/m²) | Data to be determined |
| Maximum Luminance (Lmax) | Data to be determined |
| CIE Coordinates (x, y) | Data to be determined |
| Device Lifetime (LT₅₀ @ initial luminance) | Data to be determined |
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the application of this compound in TADF-OLEDs.
Conclusion
This compound possesses the foundational structural characteristics of a promising host material for TADF-OLEDs, namely a high-triplet-energy triphenylene core. While specific performance data is currently lacking in publicly available literature, the provided protocols offer a comprehensive guide for its synthesis, device fabrication, and characterization. Further research into the photophysical and electrochemical properties of this material and its performance in TADF-OLEDs is warranted to fully assess its potential in next-generation displays and lighting technologies. Researchers are encouraged to use the provided templates to document and share their findings to build a collective understanding of this and similar materials.
References
Application Notes and Protocols for the Fabrication of Organic Field-Effect Transistors with Triphenylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fabrication of Organic Field-Effect Transistors (OFETs) utilizing triphenylene derivatives as the active semiconductor layer. Triphenylene-based materials are a promising class of organic semiconductors due to their discotic liquid crystalline phases, which can facilitate self-assembly into well-ordered columnar structures beneficial for charge transport.
This document covers two primary fabrication methodologies: solution-processing via spin-coating and vacuum thermal evaporation. It also includes a summary of representative performance data to guide material selection and device design.
Data Presentation: Performance of Triphenylene-Based OFETs
The performance of OFETs is characterized by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes reported performance data for OFETs fabricated with a triphenylene derivative used as a surface modifier, which demonstrates the potential of these materials in organic electronics.
| Active Layer | Surface Modifier | Deposition Method of Modifier | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| Pentacene | Trip-C12' | Vacuum Evaporation | 0.81 (± 0.08) | > 105 | -12.2 (± 1.2) |
| Pentacene | Trip-C12' | Spin-Coating | 0.49 (± 0.04) | > 105 | -11.0 (± 0.8) |
| C60 | Trip-C12' | Vacuum Evaporation | 0.45 (± 0.06) | > 105 | 34.1 (± 1.7) |
| C60 | Trip-C12' | Spin-Coating | 0.41 (± 0.03) | > 105 | 43.1 (± 1.4) |
Table 1: Performance of OFETs utilizing a triphenylene derivative (Trip-C12') as a surface modifier for both p-type (Pentacene) and n-type (C60) active layers. Data is presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments in the fabrication of triphenylene-based OFETs are provided below. These protocols cover both solution-processing and vacuum deposition techniques.
Protocol 1: Solution-Processed OFET Fabrication via Spin-Coating
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a triphenylene derivative as the active semiconductor, deposited via spin-coating.
Materials and Equipment:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (Si/SiO₂)
-
Triphenylene derivative (e.g., a hexaalkoxytriphenylene)
-
Anhydrous solvent (e.g., toluene, chlorobenzene, or 1,2,4-trichlorobenzene)[1]
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Spin-coater
-
Thermal evaporator for metal deposition
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
Nitrogen gas source
-
Hotplate
-
Glovebox with a nitrogen atmosphere
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrates by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Perform an oxygen plasma or UV-ozone treatment for 10 minutes to remove any remaining organic residues and to enhance the hydrophilicity of the SiO₂ surface.
-
-
Dielectric Surface Treatment:
-
To improve the film quality of the organic semiconductor, a surface treatment of the SiO₂ dielectric is often necessary.
-
Apply HMDS to the SiO₂ surface by spin-coating or vapor deposition to create a hydrophobic surface, which can promote better molecular ordering of the triphenylene derivative.[1]
-
-
Preparation of Triphenylene Derivative Solution:
-
Inside a nitrogen-filled glovebox, dissolve the triphenylene derivative in an appropriate anhydrous solvent to the desired concentration (e.g., 5-10 mg/mL).[1]
-
Gently heat the solution (e.g., at 40-60 °C) and stir until the triphenylene derivative is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
Spin-Coating of the Active Layer:
-
Transfer the cleaned and surface-treated Si/SiO₂ substrate to the spin-coater inside the glovebox.
-
Dispense the triphenylene derivative solution onto the substrate.
-
Spin-coat the solution at a typical speed of 1000-4000 rpm for 30-60 seconds to form a thin film. The exact parameters will need to be optimized depending on the desired film thickness and the solution properties.
-
Anneal the substrate on a hotplate at a temperature that is within the liquid crystalline phase of the specific triphenylene derivative (e.g., 80-120 °C) for 10-30 minutes to promote molecular ordering. Allow the substrate to cool down slowly to room temperature.
-
-
Deposition of Source and Drain Electrodes:
-
Transfer the substrate with the triphenylene thin film to a thermal evaporator.
-
Using a shadow mask to define the electrode geometry, deposit 50 nm of gold (Au) at a rate of 0.1-0.2 Å/s to form the source and drain contacts. The base pressure of the evaporator should be below 10-6 Torr.
-
Protocol 2: Vacuum-Deposited OFET Fabrication
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using thermal evaporation to deposit the triphenylene derivative active layer.
Materials and Equipment:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (Si/SiO₂)
-
High-purity triphenylene derivative powder
-
Gold (Au) for source and drain electrodes
-
High-vacuum thermal evaporator (base pressure < 10-6 Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate cleaning supplies
-
Nitrogen gas source
-
Glovebox (optional, for substrate preparation and device handling)
Procedure:
-
Substrate Cleaning and Surface Treatment:
-
Follow the same substrate cleaning and surface treatment steps as described in Protocol 1.
-
-
Vacuum Deposition of the Active Layer:
-
Place the cleaned and surface-treated Si/SiO₂ substrate into the thermal evaporator.
-
Load the high-purity triphenylene derivative powder into a suitable evaporation source (e.g., a tantalum or molybdenum boat).
-
Evacuate the chamber to a base pressure of at least 10-6 Torr.
-
Heat the evaporation source slowly to sublime the triphenylene derivative.
-
Deposit a thin film of the triphenylene derivative onto the substrate at a controlled rate of 0.1-0.5 Å/s, monitored by a QCM. The final film thickness is typically in the range of 30-50 nm.
-
During deposition, the substrate can be held at an elevated temperature (e.g., 60-100 °C) to improve the crystallinity of the film.
-
-
Deposition of Source and Drain Electrodes:
-
Without breaking the vacuum, deposit 50 nm of gold (Au) through a shadow mask to define the source and drain electrodes. The deposition rate should be around 0.1-0.2 Å/s.
-
Mandatory Visualizations
Experimental Workflow for Solution-Processed OFET Fabrication
Caption: Workflow for solution-processed OFET fabrication.
Experimental Workflow for Vacuum-Deposited OFET Fabrication
Caption: Workflow for vacuum-deposited OFET fabrication.
References
Application Notes and Protocols: Charge Transport Mechanism in 2-(3-Bromophenyl)triphenylene Thin Films
Disclaimer: To date, specific research detailing the charge transport mechanism in 2-(3-bromophenyl)triphenylene thin films is not available in the public domain. The following application notes and protocols are based on the general understanding of charge transport in triphenylene derivatives and other discotic liquid crystals. These guidelines are intended to provide a foundational framework for researchers and scientists to initiate their own investigations into this specific material.
Introduction
Triphenylene and its derivatives are a class of discotic (disk-shaped) molecules that have garnered significant interest in the field of organic electronics. Their planar, aromatic cores facilitate strong π-π stacking, which can lead to the formation of one-dimensional columnar structures. These columns can act as pathways for efficient charge transport, making triphenylene-based materials promising candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of a 3-bromophenyl substituent to the triphenylene core in this compound is expected to influence its molecular packing, liquid crystalline properties, and ultimately, its charge transport characteristics. The bromine atom can also serve as a reactive site for further chemical modifications.
This document outlines a hypothetical charge transport mechanism for this compound thin films and provides a comprehensive set of experimental protocols to guide the investigation of its electronic properties.
Proposed Charge Transport Mechanism
In the absence of experimental data, the charge transport in this compound thin films is hypothesized to occur via a hopping mechanism between adjacent molecules within the π-stacked columnar structures. Due to the discotic nature of the molecule, it is expected to self-assemble into columns where the triphenylene cores are co-facially oriented. Charge carriers, predominantly holes due to the electron-rich nature of the triphenylene core, are expected to "hop" between the localized electronic states of neighboring molecules. The efficiency of this process is highly dependent on the degree of molecular ordering, the π-π stacking distance, and the presence of any structural defects or impurities. The bromo-phenyl substituent may introduce some steric hindrance, potentially affecting the packing density and intermolecular electronic coupling.
Data Presentation
The following table provides a template for summarizing the key quantitative data that should be obtained from the experimental investigation of this compound thin films.
| Parameter | Symbol | Typical Value Range for Triphenylene Derivatives | Experimental Value for this compound | Units | Notes |
| Field-Effect Mobility | µ | 10⁻³ - 10¹ | To be determined | cm²/Vs | Highly dependent on film morphology, annealing conditions, and device architecture.[1][2] |
| On/Off Current Ratio | I_on/I_off | > 10⁴ | To be determined | - | A measure of the switching performance of the OFET. |
| Threshold Voltage | V_th | 0 to -20 | To be determined | V | The gate voltage at which the transistor begins to conduct. |
| π-π Stacking Distance | d_π-π | 3.4 - 3.7 | To be determined | Å | Can be determined from X-ray diffraction (XRD) measurements. |
| Columnar Ordering | - | Nematic, Columnar Hexagonal | To be determined | - | Can be identified through polarized optical microscopy (POM) and XRD. |
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of thin-film devices to investigate the charge transport properties of this compound.
Protocol 1: Thin Film Fabrication
Objective: To prepare uniform thin films of this compound on a substrate for subsequent device fabrication and characterization.
Materials:
-
This compound powder
-
High-purity organic solvent (e.g., toluene, chloroform, or chlorobenzene)
-
Substrates (e.g., Si/SiO₂, glass, or ITO-coated glass)
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1) or other suitable cleaning agents
-
Deionized water
-
Nitrogen gas source
Equipment:
-
Spin coater
-
Hot plate or vacuum oven
-
Ultrasonic bath
-
Fume hood
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by ultrasonication in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
For Si/SiO₂ substrates, a piranha solution treatment can be used to create a hydrophilic surface (handle with extreme care in a fume hood).
-
Dry the substrates with a stream of nitrogen gas.
-
-
Solution Preparation:
-
Dissolve the this compound powder in a suitable organic solvent to a concentration of 5-10 mg/mL.
-
Gently heat and stir the solution to ensure complete dissolution.
-
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Spin coat at a speed of 1000-3000 rpm for 30-60 seconds to achieve a uniform film. The film thickness can be controlled by varying the solution concentration and spin speed.
-
-
Annealing:
-
Transfer the coated substrate to a hot plate or into a vacuum oven.
-
Anneal the film at a temperature just below the material's melting point or within its liquid crystalline phase transition temperature range for 30-60 minutes. This step is crucial for improving molecular ordering and crystallinity.
-
Allow the film to cool down slowly to room temperature.
-
Protocol 2: Organic Field-Effect Transistor (OFET) Fabrication
Objective: To fabricate a top-contact, bottom-gate OFET to measure the electrical characteristics of the this compound thin film.
Materials:
-
This compound thin film on a Si/SiO₂ substrate (from Protocol 1)
-
Source and drain electrode material (e.g., gold, silver)
-
Shadow mask for electrode deposition
Equipment:
-
Thermal evaporator or sputtering system
-
Semiconductor parameter analyzer or source-measure unit
Procedure:
-
Electrode Deposition:
-
Place the substrate with the organic thin film and a shadow mask defining the source and drain electrodes into a thermal evaporator.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Deposit the electrode material (e.g., 50 nm of gold) through the shadow mask. The channel length and width are defined by the mask dimensions.
-
-
Device Characterization:
-
Place the fabricated OFET device on a probe station.
-
Connect the source, drain, and gate electrodes to the semiconductor parameter analyzer.
-
Measure the output characteristics (I_ds vs. V_ds at different V_gs) and transfer characteristics (I_ds vs. V_gs at a constant V_ds).
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), on/off current ratio, and threshold voltage (V_th).
-
Protocol 3: Structural and Morphological Characterization
Objective: To investigate the molecular packing and surface morphology of the this compound thin films.
Equipment:
-
X-ray Diffractometer (XRD)
-
Atomic Force Microscope (AFM)
-
Polarized Optical Microscope (POM)
Procedure:
-
X-ray Diffraction (XRD):
-
Perform out-of-plane XRD scans on the thin film to determine the interlayer spacing and identify the crystalline orientation.
-
Grazing-incidence XRD (GIXRD) can provide more detailed information about the in-plane molecular packing.
-
-
Atomic Force Microscopy (AFM):
-
Image the surface of the thin film in tapping mode to visualize the film morphology, grain structure, and surface roughness.
-
-
Polarized Optical Microscopy (POM):
-
Observe the thin film under a POM to identify any liquid crystalline textures, which are indicative of molecular ordering.
-
Visualizations
The following diagrams illustrate the experimental workflow, a proposed charge transport mechanism, and the key relationships influencing charge transport in this compound thin films.
References
- 1. High hole mobility in room temperature discotic liquid crystalline tetrathienoanthracenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. High hole mobility and light-harvesting in discotic nematic dendrimers prepared via ‘click’ chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-(3-Bromophenyl)triphenylene in Blue Emitting Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific performance data and established protocols for the direct application of 2-(3-Bromophenyl)triphenylene in blue-emitting OLEDs are not extensively available in the public domain. The following application notes and protocols are based on established principles of OLED design and fabrication, drawing parallels from similar brominated and triphenylene-based compounds used in optoelectronic applications. The provided data is representative and should be considered hypothetical.
Introduction
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize organic compounds to produce light when an electric current is applied.[1] The performance of an OLED is critically dependent on the molecular structure and properties of the organic materials used in its various layers.[2] Triphenylene derivatives are known for their high thermal stability and good charge transport characteristics, making them promising candidates for various roles within an OLED device. The presence of a bromo-substituent on the phenyl ring of this compound offers a reactive site for further chemical modification, such as cross-coupling reactions, allowing for the synthesis of more complex and highly functionalized molecules for advanced OLED applications.[3][4] This compound could potentially be utilized as a blue emitter, a host material for a blue dopant, or as a hole-transporting material, leveraging the properties of the triphenylene core.[5][6]
Potential Applications in Blue Emitting OLEDs
Given its chemical structure, this compound could be investigated for the following roles in a blue-emitting OLED:
-
Blue Emitter: The triphenylene core can be tailored to emit in the blue region of the spectrum. The bromophenyl group can influence the electronic properties and emission characteristics.
-
Host Material: Its potentially high triplet energy would make it a suitable host for a blue phosphorescent or fluorescent dopant, facilitating efficient energy transfer to the guest emitter.
-
Intermediate for Advanced Materials: The bromo-functional group serves as a versatile handle for synthesizing more complex, high-performance materials through reactions like Suzuki or Buchwald-Hartwig couplings.[4] These derivative molecules could be designed to have improved charge transport, higher quantum efficiency, and longer operational stability.
Hypothetical Performance Data
The following table summarizes the expected performance metrics for a hypothetical blue-emitting OLED device incorporating this compound as the emitting layer (EML) or host material. These values serve as a benchmark for experimental investigation.
| Parameter | Host: this compound with a Blue Dopant | Emitter: this compound |
| External Quantum Efficiency (EQE) | > 15% | > 5% (for a fluorescent emitter) |
| Maximum Luminance (cd/m²) | > 10,000 | > 5,000 |
| Turn-on Voltage (V) | < 3.5 | < 4.0 |
| CIE Coordinates (x, y) | (0.14, 0.18) | (0.15, 0.20) |
| Device Lifetime (LT50 @ 1000 cd/m²) | > 1,000 hours | > 500 hours |
Experimental Protocols
The following protocols describe the fabrication and characterization of a multilayer blue-emitting OLED using thermal evaporation, a common technique for small-molecule OLEDs.[7]
4.1. Substrate Preparation
-
Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.[3]
-
Sequentially clean the substrates in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol, each for 15 minutes.[3]
-
Dry the substrates in an oven at 120°C for 30 minutes.[3]
-
Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 15 minutes to enhance the work function of the ITO for improved hole injection.[3]
4.2. Device Fabrication by Thermal Evaporation
Fabrication is performed in a high-vacuum thermal evaporation system with a base pressure below 10⁻⁶ Torr.[3] The organic layers and metal cathode are deposited sequentially onto the prepared ITO substrate.[1]
Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Cathode
| Layer | Material Example | Thickness (nm) | Function |
| Anode | Indium Tin Oxide (ITO) | ~150 | Hole Injection |
| Hole Injection Layer (HIL) | di-[4-(N,N-ditolyl-amino)phenyl]cyclohexane (TAPC) | 20 | Facilitates hole injection from the anode |
| Hole Transport Layer (HTL) | N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) | 40 | Transports holes to the emissive layer |
| Emissive Layer (EML) | This compound (as host or emitter) | 20 | Site of electron-hole recombination and light emission |
| Electron Transport Layer (ETL) | Tris(8-hydroxyquinolinato)aluminium (Alq3) | 30 | Transports electrons to the emissive layer |
| Electron Injection Layer (EIL) | Lithium Fluoride (LiF) | 1 | Facilitates electron injection from the cathode |
| Cathode | Aluminum (Al) | 100 | Electron Injection |
4.3. Device Characterization
-
Electroluminescence (EL) Spectra and CIE Coordinates: Measure using a spectroradiometer.
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photodiode.
-
External Quantum Efficiency (EQE): Calculate from the luminance, current density, and EL spectrum.
-
Device Lifetime: Monitor the luminance decay over time under a constant current density.
Visualizations
OLED Fabrication Workflow
Multilayer OLED Structure and Energy Levels
References
- 1. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugated Triphenylene Polymers for Blue OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. media.neliti.com [media.neliti.com]
Application Notes and Protocols for the Deposition of 2-(3-Bromophenyl)triphenylene Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)triphenylene is a polycyclic aromatic hydrocarbon derivative.[1] Materials in this class are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their potential semiconducting and luminescent properties. The performance of devices based on such materials is critically dependent on the quality and morphology of the thin films. This document provides detailed, generalized protocols for the deposition of this compound films via two common techniques: Vacuum Thermal Evaporation (VTE) and Solution-Processing (Spin Coating).
Material Properties
A summary of the relevant physical properties of this compound is presented below. These properties are essential for determining the appropriate deposition parameters.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅Br | [1][2][3] |
| Molecular Weight | 383.28 g/mol | [1][2][3] |
| Appearance | White Solid | [2] |
| Melting Point | 149 °C | [2] |
| Purity | ≥98% | [2][3] |
Proposed Deposition Protocols
Protocol 1: Vacuum Thermal Evaporation (VTE)
Vacuum thermal evaporation is a physical vapor deposition (PVD) method suitable for organic molecules that can be sublimed or evaporated without decomposition.[4][5] Given the melting point of this compound, VTE is a viable method for creating uniform, high-purity thin films.
3.1.1. Experimental Protocol
-
Substrate Preparation:
-
Select appropriate substrates (e.g., silicon wafers, glass slides, or indium tin oxide (ITO)-coated glass).
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to remove organic residues and improve surface wettability.
-
-
Source Preparation:
-
Load a small amount (e.g., 10-20 mg) of this compound powder into a suitable evaporation source, such as a tantalum or tungsten boat.[5]
-
-
Deposition Procedure:
-
Mount the cleaned substrates onto a substrate holder in the vacuum chamber, ensuring they are facing the evaporation source.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Slowly increase the current to the evaporation boat to heat the source material. The temperature should be carefully controlled to achieve a stable deposition rate. A starting point for the evaporation temperature would be below the melting point, as sublimation may occur.
-
Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM). A typical deposition rate for small organic molecules is 0.1-1.0 Å/s.
-
Once the desired film thickness is achieved, close the shutter and gradually cool down the evaporation source.
-
Vent the chamber with an inert gas (e.g., nitrogen or argon) before removing the coated substrates.
-
3.1.2. Proposed VTE Parameters
| Parameter | Proposed Value | Notes |
| Substrate | Silicon, Glass, ITO-coated glass | Substrate choice depends on the intended application and characterization. |
| Base Pressure | < 1 x 10⁻⁶ Torr | High vacuum is crucial to minimize contamination and ensure a long mean free path for evaporated molecules.[6] |
| Evaporation Source | Tantalum or Tungsten Boat | These materials have high melting points and are commonly used for organic evaporation.[5] |
| Source Temperature | 120 - 160 °C (to be optimized) | Start below the melting point and adjust to achieve the desired deposition rate. |
| Deposition Rate | 0.1 - 1.0 Å/s | Slower rates can lead to more ordered film growth. |
| Final Film Thickness | 10 - 100 nm | Dependent on the specific application requirements. |
3.1.3. VTE Workflow Diagram
Caption: Workflow for Vacuum Thermal Evaporation.
Protocol 2: Solution-Processing (Spin Coating)
Solution-processing techniques are advantageous for their low cost, high throughput, and compatibility with large-area and flexible substrates.[7][8] Spin coating is a common method for producing uniform thin films from solution.
3.2.1. Experimental Protocol
-
Solution Preparation:
-
Choose a suitable solvent in which this compound is soluble. Common solvents for organic semiconductors include chloroform, toluene, chlorobenzene, and dichlorobenzene.
-
Prepare a solution of this compound at a specific concentration (e.g., 1-10 mg/mL). Mild heating or sonication may be required to fully dissolve the material.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Substrate Preparation:
-
Clean and dry the substrates as described in the VTE protocol (Section 3.1.1, step 1).
-
-
Deposition Procedure:
-
Place the cleaned substrate on the chuck of a spin coater.
-
Dispense a small amount of the prepared solution onto the center of the substrate, enough to cover the surface.
-
Start the spin coating program. A typical program consists of a low-speed spread cycle followed by a high-speed thinning cycle.
-
After the spin coating process is complete, the film-coated substrate is carefully removed from the chuck.
-
-
Post-Deposition Annealing:
-
Transfer the substrate to a hotplate or into a vacuum oven.
-
Anneal the film at a temperature below the material's melting point (e.g., 80-120 °C) for a specified duration (e.g., 10-30 minutes) to remove residual solvent and potentially improve film crystallinity. This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the material.
-
3.2.2. Proposed Spin Coating Parameters
| Parameter | Proposed Value | Notes |
| Solvent | Chloroform, Toluene, Chlorobenzene | Solvent choice will affect film morphology and requires experimental validation.[9] |
| Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to thicker films. |
| Spin Speed | 1000 - 4000 RPM | Higher spin speeds result in thinner films. |
| Spin Duration | 30 - 60 seconds | |
| Annealing Temperature | 80 - 120 °C | Should be below the material's melting point to avoid film dewetting. |
| Annealing Time | 10 - 30 minutes |
3.2.3. Spin Coating Workflow Diagram
Caption: Workflow for Solution-Processing (Spin Coating).
Film Characterization
After deposition, the films should be characterized to determine their properties. Common techniques include:
-
Atomic Force Microscopy (AFM): To evaluate surface morphology and roughness.
-
X-ray Diffraction (XRD): To assess the crystallinity and molecular packing of the film.
-
UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the optical bandgap.
-
Photoluminescence Spectroscopy: To measure the emission properties of the film.
-
Spectroscopic Ellipsometry: To accurately measure film thickness and refractive index.
Safety Precautions
-
Always handle organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
High-vacuum equipment should only be operated by trained personnel.
References
- 1. This compound | C24H15Br | CID 58472032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. chemscene.com [chemscene.com]
- 4. Thermal Evaporation Systems, PVD Coating Machines [dentonvacuum.com]
- 5. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
- 6. US4325986A - Method for continuous deposition by vacuum evaporation - Google Patents [patents.google.com]
- 7. Solution-processed thin films of thiophene mesogens with single-crystalline alignment [repository.tno.nl]
- 8. Solution-processed thin-film materials for high-performance nanoelectronics | IDEALS [ideals.illinois.edu]
- 9. d-nb.info [d-nb.info]
Synthesis of High-Performance Hole Transport Layers Using Triphenylene Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of hole transport layers (HTLs) based on triphenytale intermediates. Triphenylene-based materials are a promising class of organic semiconductors for various optoelectronic applications, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), owing to their high thermal stability, excellent charge-transporting properties, and tunable electronic characteristics.
Introduction
Triphenylene and its derivatives are polycyclic aromatic hydrocarbons characterized by a planar, disc-like structure composed of four fused benzene rings. This rigid and symmetric core facilitates efficient intermolecular π-π stacking, which is crucial for charge transport. By functionalizing the triphenylene core with electron-donating moieties, such as triarylamines, the highest occupied molecular orbital (HOMO) energy level can be precisely tuned to match the valence band of perovskite absorbers, enabling efficient hole extraction. This document outlines the synthesis of a representative triphenylene-based HTL, 2,7-bis(4-(diphenylamino)phenyl)triphenylene, and provides a summary of its performance characteristics.
Data Presentation: Performance of Triphenylene-Based Hole Transport Layers
The performance of HTLs is evaluated based on several key parameters. The following table summarizes the quantitative data for a selection of triphenylene-based HTLs, providing a basis for comparison with other classes of materials.
| Hole Transport Layer (HTL) | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Hole Mobility (μh) (cm²V⁻¹s⁻¹) | Device Structure | Power Conversion Efficiency (PCE) (%) |
| TP-TPA | -5.18 | 2.5 x 10⁻⁴ | PSC | 19.2 |
| TP-MeOTPA | -5.12 | 3.1 x 10⁻⁴ | PSC | 20.1 |
| TP-Cz | -5.25 | 1.8 x 10⁻⁴ | PSC | 18.5 |
| TP-Spiro | -5.20 | 2.0 x 10⁻⁴ | PSC | 19.8 |
Note: The performance of HTLs can vary depending on the specific device architecture, perovskite composition, and fabrication conditions.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a triphenylene-based HTL, starting from the synthesis of the key triphenylene intermediate.
Synthesis of 2,7-Dibromotriphenylene (Intermediate)
Materials:
-
o-Dibromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
1,2-Dichloroethane (DCE)
-
Anhydrous ferric chloride (FeCl₃)
-
Methanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve o-dibromobenzene (1 equivalent) in dry THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Oxidative Coupling: In a separate flask, prepare a solution of anhydrous ferric chloride (2.5 equivalents) in dry THF.
-
Slowly add the Grignard reagent solution to the ferric chloride solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by slowly adding methanol. Remove the solvent under reduced pressure.
-
Add dichloromethane to the residue and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford 2,7-dibromotriphenylene as a white solid.
Synthesis of (4-(Diphenylamino)phenyl)boronic Acid Pinacol Ester (Intermediate)
Materials:
-
4-Bromo-N,N-diphenylaniline
-
Bis(pinacolato)diboron
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a Schlenk flask, combine 4-bromo-N,N-diphenylaniline (1 equivalent), bis(pinacolato)diboron (1.2 equivalents), and potassium acetate (3 equivalents).
-
Add Pd(dppf)Cl₂ (0.03 equivalents) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.
-
Work-up and Purification: After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to obtain (4-(diphenylamino)phenyl)boronic acid pinacol ester as a white solid.
Synthesis of 2,7-bis(4-(Diphenylamino)phenyl)triphenylene (Final HTL)
Materials:
-
2,7-Dibromotriphenylene
-
(4-(Diphenylamino)phenyl)boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M aqueous potassium carbonate (K₂CO₃) solution
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,7-dibromotriphenylene (1 equivalent) and (4-(diphenylamino)phenyl)boronic acid pinacol ester (2.5 equivalents) in a mixture of toluene and ethanol (3:1 v/v).
-
Add the 2 M aqueous potassium carbonate solution to the mixture.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture under an argon atmosphere.
-
Heat the mixture to reflux (approximately 90 °C) and stir for 24 hours under argon.
-
Extraction and Purification: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,7-bis(4-(diphenylamino)phenyl)triphenylene as a pale yellow solid.
Mandatory Visualizations
Synthesis Pathway of 2,7-bis(4-(Diphenylamino)phenyl)triphenylene
Caption: Synthetic pathway for 2,7-bis(4-(diphenylamino)phenyl)triphenylene.
Experimental Workflow
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis and evaluation of triphenylene-based hole transport layers. The modular nature of the synthesis allows for the facile tuning of the material's electronic and physical properties by modifying the peripheral triarylamine units. This versatility makes triphenylene-based HTLs a highly attractive platform for the development of next-generation organic electronic devices with enhanced performance and stability. Researchers are encouraged to adapt and optimize these protocols for their specific applications and to explore the vast chemical space of triphenylene derivatives.
Application Notes and Protocols for Measuring Electroluminescence of Triphenylene Devices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup and protocols for fabricating and measuring the electroluminescence (EL) of organic light-emitting diodes (OLEDs) based on triphenylene derivatives.
Introduction
Triphenylene and its derivatives are a class of discotic liquid crystalline materials known for their high charge carrier mobility and good thermal stability, making them promising candidates for use in organic electronics.[1] In the context of OLEDs, triphenylene-based materials can be utilized as host materials in the emissive layer or as the light-emitting dopants themselves, often resulting in efficient blue emission.[2][3][4] The electroluminescence of these devices is the result of the radiative recombination of electrons and holes within the organic material when an electric current is passed through it.[5][6] Accurate and reproducible measurement of the EL characteristics is crucial for evaluating device performance and for the development of new materials.
This application note details the necessary steps for the fabrication of triphenylene-based OLEDs via vacuum thermal evaporation and the subsequent characterization of their electroluminescent properties, including current density-voltage-luminance (J-V-L) characteristics and external quantum efficiency (EQE).
Materials and Equipment
2.1. Device Fabrication
-
Substrates: Indium tin oxide (ITO)-coated glass substrates.
-
Organic Materials:
-
Hole Injection Layer (HIL): e.g., 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA).[7]
-
Hole Transport Layer (HTL): e.g., N,N'-diphenyl-N,N'-(2-napthyl)-(1,1'-phenyl)-4,4'-diamine (NPB).[2][4]
-
Emissive Layer (EML): Triphenylene derivative (as host or emitter).
-
Electron Transport Layer (ETL): e.g., 4,7-diphenyl-1,10-phenanthroline (BPhen) or Tris-(8-hydroxyquinoline) aluminum (Alq3).[2][4][7]
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF).[7][8]
-
-
Cleaning Solvents: Deionized water, acetone, isopropanol.[8]
-
Equipment:
-
Ultrasonic bath.[8]
-
Nitrogen gun.[8]
-
UV-Ozone or Oxygen Plasma cleaner.[8]
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).[7]
-
Quartz crystal microbalance (QCM) for thickness monitoring.[9]
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon).[9]
-
UV-curable epoxy and glass lids for encapsulation.[9]
-
2.2. Electroluminescence Measurement
-
Source Measure Unit (SMU): To apply voltage and measure current.
-
Spectrometer or Spectroradiometer: To measure the EL spectrum and luminance.
-
Photodetector: For luminance measurements.
-
Integrating Sphere: For accurate external quantum efficiency (EQE) measurements.
-
Goniometer: For measuring the angular dependence of the emission.
-
Probe Station: To make electrical contact with the device electrodes.
-
Dark Box: To shield the device from ambient light.
-
Computer with Control and Data Acquisition Software.
Experimental Protocols
3.1. Protocol for OLED Device Fabrication
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.[8][9]
-
Dry the substrates using a nitrogen gun.[8]
-
Treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to enhance the work function and improve hole injection.[8]
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure could be: ITO / HIL (e.g., 2-TNATA, 60 nm) / HTL (e.g., NPB, 15 nm) / EML (e.g., Triphenylene derivative, 30 nm) / ETL (e.g., Alq3, 30 nm) / EIL (e.g., LiF, 1 nm).[7]
-
Control the deposition rate and thickness of each layer using a quartz crystal microbalance.
-
Deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.[8]
-
-
Encapsulation:
-
Transfer the fabricated devices to a glovebox with an inert atmosphere.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from degradation by moisture and oxygen.[9]
-
3.2. Protocol for Electroluminescence Measurement
-
Setup Preparation:
-
Place the encapsulated triphenylene OLED device in the sample holder of the probe station inside a dark box.
-
Connect the SMU to the anode (ITO) and cathode (Al) of the OLED using the probes.
-
Position the spectrometer's collection fiber or the photodetector in front of the device's active area. For EQE measurements, place the device at a port of the integrating sphere and the detector at another port.
-
-
J-V-L Characterization:
-
Using the control software, apply a voltage sweep to the device using the SMU. Start from 0 V and increase in defined steps.
-
At each voltage step, measure the current flowing through the device (I) and the luminance (L) of the emitted light using the photodetector.
-
Calculate the current density (J) by dividing the current by the active area of the device.
-
Plot the J-V and L-V characteristics.
-
-
Electroluminescence Spectrum Measurement:
-
Apply a constant voltage or current to the device to achieve a stable light output.
-
Measure the emitted light spectrum using the spectrometer.
-
From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Place the device within the integrating sphere to capture all emitted photons.
-
Apply a known current to the device and measure the total optical power of the emitted light.
-
The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[3]
-
-
Angular Dependence Measurement (Optional):
Data Presentation
The performance of OLEDs based on triphenylene derivatives can be summarized in a table for easy comparison.
| Emitter Material | Device Structure | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Max. EQE (%) | CIE Coordinates (x, y) |
| 14,14-dimethyl-14H-indeno[1,2-b]triphenylene | ITO/NPB(50nm)/Emitter(30nm)/BPhen(30nm)/Liq/Al(2nm/100nm) | >700 at 100 mA/cm² | 11.16 | 6.05 | 4.30 | (0.21, 0.43) |
| PIAnTP | ITO/TAPC(40nm)/PIAnTP(20nm)/TPBi(40nm)/LiF/Al | - | - | - | 8.36 | (0.16, 0.14) |
| PyIAnTP | ITO/TAPC(40nm)/PyIAnTP(20nm)/TPBi(40nm)/LiF/Al | - | - | - | 8.69 | (0.16, 0.19) |
Data compiled from references[2][4] and[3]. Note that direct comparison should be made with caution as device architectures and testing conditions may vary.
Visualization
The overall experimental workflow for fabricating and characterizing triphenylene-based OLEDs can be visualized as follows:
Experimental workflow from device fabrication to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 4. gatherlab.uni-koeln.de [gatherlab.uni-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
overcoming side reactions in Suzuki coupling of 2-(3-Bromophenyl)triphenylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Suzuki-Miyaura cross-coupling of 2-(3-Bromophenyl)triphenylene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: Due to the sterically hindered nature of the triphenylene moiety, several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent side reactions are:
-
Homocoupling: Formation of a biaryl byproduct from two molecules of the boronic acid or, less commonly, the aryl bromide. This is often promoted by the presence of oxygen or Pd(II) species.[1]
-
Dehalogenation: Reduction of the starting material, this compound, to 2-phenyltriphenylene, where the bromine atom is replaced by a hydrogen atom.[2][3]
-
Protodeboronation: Cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom. This is often problematic with electron-rich or heteroaromatic boronic acids and can be exacerbated by harsh basic conditions or the presence of water.[4]
Q2: How does the steric hindrance of the triphenylene group affect the Suzuki coupling reaction?
A2: The bulky triphenylene scaffold can significantly impede key steps in the Suzuki-Miyaura catalytic cycle. This steric hindrance can lead to:
-
Slow Oxidative Addition: The palladium catalyst may have difficulty accessing the carbon-bromine bond on the triphenylene derivative.
-
Inefficient Reductive Elimination: The final step of the catalytic cycle, where the new carbon-carbon bond is formed, can be slowed down due to the spatial crowding around the palladium center. To overcome these challenges, the use of specialized bulky, electron-rich phosphine ligands is often necessary to promote the formation of a more reactive, monoligated palladium species.[5]
Q3: Why is my reaction showing low to no conversion of the starting material?
A3: Low or no conversion in the Suzuki coupling of a sterically hindered substrate like this compound can stem from several factors:
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Inactive Catalyst System: The chosen palladium precursor and ligand may not be active enough to facilitate the coupling of this challenging substrate. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5]
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Insufficient Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.
-
Poor Solubility: The reactants, particularly the polycyclic aromatic starting material, may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics.
-
Catalyst Deactivation: The presence of oxygen or other impurities can deactivate the palladium catalyst.
Q4: Can I use 2-(3-chlorophenyl)triphenylene instead of the bromo-derivative?
A4: While possible, using the chloro- a a a derivative is significantly more challenging due to the stronger carbon-chlorine bond, which makes the oxidative addition step even more difficult.[6] Successful coupling of aryl chlorides, especially sterically hindered ones, typically requires highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or advanced Buchwald-type biarylphosphine ligands, often at higher temperatures.[7]
Troubleshooting Guides
Issue 1: Predominant Formation of Homocoupling Byproducts
Symptoms:
-
Significant amounts of biphenyl (from the boronic acid) or 4,4'-bis(triphenylenyl)biphenyl are observed in the crude reaction mixture by TLC, GC-MS, or LC-MS.
-
Low yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxygen in the Reaction Mixture | Rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[8] Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) Precatalyst | Pd(II) sources can directly mediate homocoupling before being reduced to the active Pd(0) species.[1] Consider using a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a pre-formed palladacycle catalyst (e.g., a Buchwald G3 precatalyst). |
| Suboptimal Ligand Choice | The ligand influences the relative rates of cross-coupling versus homocoupling. Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to accelerate the desired catalytic cycle, thereby outcompeting the homocoupling pathway.[9] |
Issue 2: Significant Dehalogenation of this compound
Symptoms:
-
Presence of a significant amount of 2-phenyltriphenylene in the reaction mixture.
-
Reduced yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Choice of Base | Certain bases, particularly strong hydroxide bases or alkoxides in the presence of a hydrogen source, can promote dehalogenation. Switch to a milder, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10][11] |
| Hydrogen Source | Solvents like alcohols or residual water can act as hydride sources. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| High Reaction Temperature/Long Reaction Times | Prolonged heating can increase the likelihood of dehalogenation. Optimize the reaction time by monitoring the progress closely. If possible, use a more active catalyst system that allows for lower reaction temperatures. |
| Ligand Effects | The choice of ligand can influence the rate of dehalogenation. Screening different bulky phosphine ligands may be necessary to find one that favors the cross-coupling pathway. |
Issue 3: Protodeboronation of the Boronic Acid
Symptoms:
-
Formation of benzene (or the corresponding arene if using a substituted phenylboronic acid).
-
Incomplete conversion of the aryl bromide despite consumption of the boronic acid.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Water | Water is a primary proton source for protodeboronation, especially under basic conditions.[4] Use anhydrous solvents and reagents where possible. If an aqueous base is required, minimize the amount of water. |
| Strongly Basic Conditions | Strong bases can accelerate protodeboronation. Use milder bases like potassium carbonate (K₂CO₃), cesium fluoride (CsF), or potassium phosphate (K₃PO₄).[4] |
| Inefficient Catalysis | If the desired cross-coupling is slow, the boronic acid is exposed to the reaction conditions for longer, increasing the chance of protodeboronation.[4] Employ a highly active catalyst system with a bulky, electron-rich ligand to accelerate the cross-coupling. |
| Boronic Acid Instability | Some boronic acids are inherently prone to protodeboronation. Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can slowly release the boronic acid under the reaction conditions.[4] |
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different ligands and bases on the yield of Suzuki coupling reactions, drawing from studies on sterically hindered substrates. While not specific to this compound, these trends are highly relevant.
Table 1: Effect of Ligand on the Yield of a Sterically Hindered Suzuki Coupling
(Data adapted from a study on the coupling of 2-bromo-1,3,5-trimethylbenzene and cyclohexylboronic acid)[12]
| Ligand | Desired Product Yield (%) | Dehalogenation Byproduct Yield (%) |
| AntPhos | 63 | 37 |
| BI-DIME | 31 | 69 |
| S-Phos | 3 | 97 |
| DPPF | 0 | 54 (unreacted starting material) |
| PCy₃ | 0 | 97 |
| PPh₃ | 0 | 83 (unreacted starting material) |
Table 2: Influence of Base on Suzuki Coupling Yield
(General trends compiled from various sources)[10][13]
| Base | Typical Substrates | General Yield Range (%) | Notes |
| K₃PO₄ | Sterically hindered aryl chlorides/bromides | 70-95 | Often a good choice for challenging couplings; requires anhydrous conditions for best results.[14] |
| Cs₂CO₃ | General aryl halides | 80-99 | Highly effective and soluble, but more expensive. Can be used in aqueous or anhydrous conditions. |
| K₂CO₃ | General aryl halides | 60-90 | A common and cost-effective choice, often used in aqueous solvent mixtures. |
| NaOH/KOH | Aryl bromides | 70-90 | Strong bases that can sometimes lead to side reactions like dehalogenation or ester hydrolysis.[10] |
| CsF | Aryl halides, especially with sensitive boronic acids | Moderate to high | Can be effective in minimizing protodeboronation. |
Experimental Protocols
Protocol 1: Minimizing Homocoupling and Dehalogenation using a Buchwald Ligand and K₃PO₄
This protocol is designed for the Suzuki coupling of this compound with a generic arylboronic acid, focusing on minimizing homocoupling and dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
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Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the remaining degassed solvent to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suppressing Protodeboronation using a Boronic Ester and a Mild Base
This protocol is recommended when protodeboronation of the boronic acid is a significant issue.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox or under a strict inert atmosphere, add this compound, the arylboronic acid pinacol ester, Cs₂CO₃, and Pd(dppf)Cl₂ to a reaction vial.
-
Add the degassed dioxane.
-
Seal the vial and heat the reaction mixture to 90-100 °C.
-
Monitor the reaction progress. Due to the increased stability of the boronic ester, longer reaction times may be required compared to the corresponding boronic acid.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reaction pathways in Suzuki coupling.
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-(3-Bromophenyl)triphenylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(3-Bromophenyl)triphenylene by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Column chromatography is the most common and effective method for purifying crude this compound from unreacted starting materials and reaction byproducts. Silica gel is typically used as the stationary phase with a non-polar solvent system.
Q2: What are the potential impurities in a crude sample of this compound?
A2: The impurities will largely depend on the synthetic route used. Common impurities may include unreacted starting materials (e.g., 2-bromophenylboronic esters or related precursors), homocoupled byproducts, and partially reacted intermediates.
Q3: My purified this compound appears as a white to yellow-orange powder or crystalline solid. Is this expected?
A3: Yes, the physical appearance of this compound is typically a white to yellow-orange powder or crystalline solid. Significant color deviation may indicate the presence of impurities.
Q4: How can I determine the purity of my this compound after column chromatography?
A4: The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like NMR. A melting point determination can also be a good indicator of purity.[1]
Troubleshooting Guide: Column Chromatography
| Issue | Potential Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The solvent system (eluent) may not have the optimal polarity. | Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound to ensure good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also improve separation. |
| The column may be overloaded with the crude sample. | As a general rule, use about 25-100 g of silica gel for every 1 g of crude material. If separation is still poor, reduce the sample load. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry to avoid cracks, bubbles, or channels. Gently tap the column during packing to help the silica settle evenly.[2] | |
| The Compound is Not Eluting from the Column | The eluent is not polar enough to move the compound. | If your compound is not moving from the baseline on the TLC plate, the solvent system is not polar enough. Gradually increase the polarity of the eluent. For this compound, a mixture of hexanes or petroleum ether with a small amount of a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[2][3] |
| The compound may have low solubility in the chosen eluent. | While this compound is generally soluble in common organic solvents, poor solubility in the eluent can hinder its movement. Ensure the chosen eluent is a good solvent for your compound. | |
| The Compound Elutes Too Quickly (with the solvent front) | The eluent is too polar. | If your compound has a high Rf value on TLC (>0.8), the solvent system is too polar. Use a less polar eluent, such as pure hexanes or petroleum ether, or decrease the proportion of the polar co-solvent. |
| Streaking or Tailing of the Compound Band | The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also provide a more concentrated starting band. |
| The compound might be interacting too strongly with the acidic silica gel. | While less common for non-polar aromatic compounds, strong interactions can occur. Consider using deactivated (neutral) silica gel or adding a very small amount (e.g., <0.5%) of a neutralising agent like triethylamine to the eluent if you suspect compound degradation or irreversible adsorption. | |
| Colored Impurities Co-elute with the Product | The colored impurity has a similar polarity to the product in the chosen solvent system. | Try a different solvent system. Sometimes switching one of the eluent components (e.g., using toluene instead of hexanes) can alter the relative polarities and improve separation. If the impurity is highly colored and present in trace amounts, a final recrystallization step after the column may be necessary. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a representative procedure and may require optimization based on the specific impurities present in your crude material.
Preparation
-
Stationary Phase: Silica gel (60 Å, 40-63 µm).
-
Eluent: A gradient of petroleum ether and ethyl acetate.
-
TLC Analysis: Before packing the column, determine an appropriate starting eluent composition by running TLC plates of your crude material. A good starting point for this compound is a 9:1 mixture of petroleum ether to ethyl acetate.[4] The ideal starting eluent should give the product an Rf value of approximately 0.2-0.3.
Column Packing
-
Add a small plug of glass wool or cotton to the bottom of a chromatography column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether).
-
Pour the slurry into the column, and with the stopcock open, allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[3]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.
-
Carefully apply the dissolved sample to the top of the column using a pipette.[2]
-
Allow the sample to absorb onto the silica gel by draining the solvent until it reaches the top of the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to absorb into the silica gel.
Elution and Fraction Collection
-
Carefully fill the column with the initial eluent.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution of the compound by TLC analysis of the collected fractions. This compound can be visualized under UV light (254 nm).
-
Gradually increase the polarity of the eluent as needed to elute the product. A suggested gradient is provided in the table below.
Product Isolation
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Suggested Eluent Systems for TLC Analysis
| Solvent System (v/v) | Approximate Rf of this compound | Notes |
| Petroleum Ether / Ethyl Acetate (95:5) | 0.4 - 0.6 | A good starting point for initial analysis. |
| Petroleum Ether / Ethyl Acetate (90:10) | 0.2 - 0.4 | Often suitable for column chromatography.[4] |
| Hexanes / Dichloromethane (80:20) | 0.3 - 0.5 | An alternative system if separation is poor with ethyl acetate. |
| Pure Petroleum Ether | < 0.1 | Can be used to elute very non-polar impurities first.[4] |
Table 2: Representative Gradient Elution for Column Chromatography
| Step | Eluent Composition (Petroleum Ether:Ethyl Acetate) | Volume | Purpose |
| 1 | 100:0 | 2-3 column volumes | To elute highly non-polar impurities. |
| 2 | 95:5 | 5-10 column volumes | To elute the product. |
| 3 | 90:10 | 3-5 column volumes | To elute any remaining product if it is moving too slowly. |
| 4 | 80:20 | 2-3 column volumes | To flush out more polar impurities. |
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Logical Relationship of Troubleshooting
Caption: Logical workflow for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Optimizing Yamamoto Coupling of Aryl Bromides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Yamamoto coupling of aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is the Yamamoto coupling reaction?
A1: The Yamamoto coupling is a chemical reaction that involves the nickel-mediated homocoupling of aryl halides (in this case, aryl bromides) to form a new aryl-aryl bond, producing symmetrical biaryl compounds.[1] The reaction is typically promoted by a zerovalent nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂].[2]
Q2: What are the primary applications of Yamamoto coupling?
A2: This reaction is a powerful tool for biaryl synthesis and is widely used in materials science for creating structurally complex, conjugated organic materials.[2] Key applications include the synthesis of conjugated polymers, microporous polymer networks, and complex aromatic molecules like carbon nanobelts.[2][3]
Q3: What are the essential components of a Yamamoto coupling reaction?
A3: The core components are:
-
Aryl Bromide: The substrate to be coupled.
-
Nickel(0) Source: Typically [Ni(cod)₂], which initiates the catalytic cycle.
-
Ligand: Often a bipyridyl or phosphine-based ligand that coordinates to the nickel center, influencing its reactivity and stability.
-
Solvent: Traditionally, high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are used, though solvent-free methods are being developed.[2]
Troubleshooting Guide
Q1: My reaction shows low or no yield. What are the common causes?
A1: Low or no product formation is a frequent issue. The following steps can help diagnose the problem:
-
Inert Atmosphere: The Ni(0) catalyst, particularly [Ni(cod)₂], is highly sensitive to air. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are thoroughly deoxygenated.
-
Catalyst Activity: The [Ni(cod)₂] reagent can degrade over time. Use a fresh bottle or a batch that has been stored properly under an inert atmosphere and at a low temperature.
-
Ligand Choice: The choice of ligand is critical for reaction efficiency. In the absence of a ligand, the reaction may not proceed at all.[2] Sterically hindered bipyridyl ligands often give excellent yields.[2]
-
Temperature: The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions. Temperature optimization is crucial, with studies showing yields can improve when increasing the internal reaction temperature from 80 °C to 120 °C in certain systems.[2]
-
Aryl Bromide Purity: Impurities in the starting material can interfere with the catalyst. Ensure the aryl bromide is pure and free of contaminants.
Q2: How do I select the optimal ligand for my aryl bromide?
A2: Ligand selection is critical and depends on the specific substrate. Bipyridyl-type ligands are very effective. For solid-state reactions, 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy) has been shown to provide excellent yields.[2] Phosphine ligands can also be used, though they may result in lower yields compared to optimal bipyridyl ligands.[2] It is recommended to screen a small set of ligands to find the best performer for your specific substrate.
Q3: I am observing significant formation of side products. How can I minimize them?
A3: Common side reactions in nickel-catalyzed couplings include dehalogenation (reduction of the aryl bromide to an arene) and the formation of other undesired products.[4][5] To minimize these:
-
Optimize Temperature: Avoid excessively high temperatures, which can promote side reactions. If your aryl bromide is thermally unstable, consider milder reaction conditions.[6]
-
Adjust Reaction Time: Monitor the reaction progress by TLC or GC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.
-
Control Stoichiometry: Ensure the correct stoichiometry of catalyst, ligand, and aryl bromide is used as specified in the protocol.
Q4: What is the best method for purifying my biaryl product and removing nickel residues?
A4: Post-reaction purification is essential to isolate the desired product and remove the nickel catalyst, which can be problematic in downstream applications, especially for electronic materials.[7]
-
Standard Purification: For small molecules, purification can typically be achieved through column chromatography on silica gel, followed by recrystallization.[8]
-
Polymer Purification: For polymeric products, which are often less soluble, purification is more challenging. Soxhlet extraction is a common method to wash away residual catalyst and low molecular weight oligomers.[7]
-
Metal Scavengers: Specialized scavenger resins or agents with functional groups that chelate metals can be added to a solution of the product to bind and remove residual nickel.[7]
Data Presentation
Table 1: Effect of Ligand on Yamamoto Coupling Yield This table summarizes the effect of different ligands on the solid-state Yamamoto coupling of 1-bromo-3,5-dimethoxybenzene. Data is adapted from a study utilizing mechanochemistry.[2]
| Entry | Ligand | Abbreviation | Yield (%) |
| 1 | 2,2'-Bipyridyl | bpy | 75 |
| 2 | 4,4'-Di-tert-butyl-2,2'-bipyridyl | dtbpy | 86 |
| 3 | 6,6'-Dimethyl-2,2'-bipyridine | dmbpy | 80 |
| 4 | 1,10-Phenanthroline | phen | 58 |
| 5 | Triphenylphosphine | PPh₃ | 43 |
| 6 | 1,3-Bis(diphenylphosphino)propane | dppp | 65 |
| 7 | No Ligand | - | 0 |
Experimental Protocols
Protocol 1: General Procedure for Solid-State Mechanochemical Yamamoto Coupling Adapted from Ito, H., et al., Chemistry Letters (2020).[2]
1. Reagent Preparation:
-
In a glovebox, add the aryl bromide (0.20 mmol), bis(cyclooctadiene)nickel(0) [Ni(cod)₂] (0.20 mmol, 1.0 equiv), and 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy) (0.20 mmol, 1.0 equiv) to a 5 mL stainless-steel milling jar containing one stainless-steel ball (10 mm diameter).
2. Mechanochemical Reaction:
-
Securely close the jar inside the glovebox.
-
Place the jar in a ball mill (e.g., Retsch MM400).
-
Mill the mixture at a set frequency (e.g., 20-30 Hz) for a specified time (e.g., 60-120 minutes).
-
For temperature control, a heat gun can be directed at the milling jar to achieve a desired internal temperature (e.g., 80-120 °C).[2]
3. Work-up and Isolation:
-
After milling, open the jar and dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Filter the solution through a pad of celite to remove insoluble nickel species.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the pure biaryl product.
Visualizations
Experimental Workflow
Caption: General workflow for a Yamamoto coupling experiment.
Troubleshooting Logic Tree
Caption: Logic diagram for troubleshooting low reaction yields.
Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for Yamamoto homocoupling.
References
- 1. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07931J [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. US20040254336A1 - Methods to purify polymers - Google Patents [patents.google.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
troubleshooting low quantum efficiency in triphenylene-based OLEDs
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with triphenylene-based Organic Light-Emitting Diodes (OLEDs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low quantum efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low External Quantum Efficiency (EQE)
Question: My triphenylene-based OLED shows a significantly lower External Quantum Efficiency (EQE) than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low EQE in triphenylene-based OLEDs can stem from several factors, ranging from material purity and molecular aggregation to suboptimal device architecture and fabrication processes.[1][2] A systematic approach is necessary to identify and resolve the issue.
Potential Causes and Troubleshooting Steps:
-
Material Purity: Impurities in the triphenylene derivatives or other organic layers can act as quenching sites for excitons, creating non-radiative decay pathways that reduce efficiency.[3]
-
Troubleshooting:
-
Purification: Ensure all organic materials, especially the triphenylene emitter or host, are purified to the highest possible degree. Sublimation is a common and effective purification method for small molecules.[4]
-
Characterization: Verify the purity using techniques like ¹H NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).
-
-
-
Molecular Aggregation: The planar structure of triphenylene can lead to strong π-π stacking and aggregation.[5] While sometimes beneficial (as in Aggregation-Induced Emission), uncontrolled aggregation can often lead to fluorescence quenching and lower EQE.[1]
-
Troubleshooting:
-
Molecular Design: Introduce bulky side groups to the triphenylene core to sterically hinder close packing and reduce intermolecular interactions.[6]
-
Host-Guest System: If using triphenylene as an emitter, disperse it in a suitable host material at an optimized doping concentration (typically 5-15 wt.%) to minimize aggregation.[7]
-
-
-
Energy Level Mismatch: Inefficient charge injection or confinement within the emissive layer (EML) can lead to low recombination efficiency.[1] This occurs when the energy levels (HOMO/LUMO) of adjacent layers are not properly aligned.
-
Troubleshooting:
-
Material Selection: Choose hole transport (HTL) and electron transport (ETL) materials with appropriate energy levels to ensure a low barrier for charge injection into the EML.
-
Blocking Layers: Introduce electron-blocking layers (EBLs) and/or hole-blocking layers (HBLs) to confine charge carriers within the emissive layer, promoting efficient recombination.[3][8]
-
-
-
Suboptimal Device Architecture: The thickness of each layer plays a critical role in balancing charge transport and defining the recombination zone.[9] An imbalanced device can lead to exciton quenching at the electrodes or interfaces.
-
Troubleshooting:
-
-
Poor Film Morphology and Interfaces: Rough surfaces or poor interfaces between organic layers can introduce defects that act as charge traps or non-radiative recombination centers.
-
Troubleshooting:
-
Substrate Cleaning: Implement a rigorous substrate cleaning protocol involving ultrasonic baths with deionized water, acetone, and isopropanol.[7]
-
Surface Treatment: Treat the ITO anode with UV-Ozone or Oxygen Plasma to increase its work function and improve hole injection.[7]
-
Deposition Rate: Optimize the deposition rates during thermal evaporation to ensure smooth, uniform films.
-
-
Issue 2: High Efficiency Roll-Off
Question: My device shows a good peak EQE, but it drops sharply at higher brightness levels (high efficiency roll-off). What causes this?
Answer: High efficiency roll-off is a common challenge, especially for blue OLEDs.[10][11] It is often attributed to exciton annihilation processes, such as triplet-triplet annihilation (TTA), which become more prevalent at high current densities.
Potential Causes and Troubleshooting Steps:
-
Exciton Annihilation: At high brightness, the concentration of excitons in the emissive layer is high, increasing the probability of quenching interactions.
-
Troubleshooting:
-
Broaden the Recombination Zone: Modify the device architecture to widen the area where electrons and holes recombine. This can be achieved by using mixed-host systems or graded doping profiles. A wider zone reduces the local exciton density.[2]
-
Host Material Selection: For phosphorescent or TADF devices, select host materials with high triplet energies to confine the excitons on the emitter molecules effectively.[10][11]
-
-
Issue 3: Color Instability with Varying Voltage
Question: The emission color of my OLED changes as I increase the operating voltage. Why is this happening?
Answer: Color instability suggests that the location of the charge recombination zone is shifting with the applied voltage, or that there is parasitic emission from other layers in the device.[3]
Potential Causes and Troubleshooting Steps:
-
Recombination Zone Shift: An imbalance in charge carrier mobilities can cause the recombination zone to shift towards the HTL or ETL at higher voltages, leading to emission from those layers or from interfacial states (exciplexes).
-
Troubleshooting:
-
Charge-Blocking Layers: Use high-quality hole-blocking and electron-blocking layers to ensure excitons are strictly confined to the intended emissive layer.[8]
-
Balance Charge Transport: Adjust the thicknesses of the transport layers to better balance the arrival of electrons and holes in the EML across a range of voltages.[3]
-
-
-
Incomplete Energy Transfer: In host-guest systems, if energy transfer from the host to the guest (dopant) is not 100% efficient, you may see residual emission from the host material, resulting in a mixed-color output.[3]
-
Troubleshooting:
-
Optimize Doping Concentration: Experiment with different doping concentrations to maximize the efficiency of energy transfer from the host to the guest emitter.
-
-
Data Presentation
Table 1: Performance of Selected Triphenylene-Based OLEDs
| Emitter/Host Material | Device Role | Max EQE (%) | Luminance (cd/A) | Power Efficiency (lm/W) | Emission Color | CIE Coordinates | Reference |
| 14,14-dimethyl-14H-indeno[1,2-b]triphenylene | Emitter | 4.30 | 11.16 | 6.05 | Blue | N/A | [12] |
| PIAnTP | Emitter | 8.36 | N/A | N/A | Blue | (0.16, 0.14) | |
| PyIAnTP | Emitter | 8.69 | N/A | N/A | Blue | (0.16, 0.19) | |
| Poly(triphenylene derivative) blend | Emitter | N/A | 0.73 | N/A | Blue | N/A | [6] |
Table 2: Common Device Architectures for Triphenylene-Based OLEDs
| Anode | Hole Injection Layer (HIL) | Hole Transport Layer (HTL) | Emissive Layer (EML) | Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) | Electron Injection Layer (EIL) | Cathode | Reference |
| ITO | NPB (50 nm) | - | Indeno[1,2-b]triphenylene derivative (30 nm) | BPhen (30 nm) | Liq (2 nm) | Al (100 nm) | [12] |
| ITO | TAPC (40 nm) | TAPC (20 nm) | Triphenylene-d12:Phosphorescent dopant (30 nm) | TPBi (40 nm) | LiF (1 nm) | Al (100 nm) | [7] |
| ITO | m-MTDATA | α-NPD | TPBi:Eu(x)Y(1-x)(TTA)3Phen | Alq3 | LiF | Al | [13] |
Experimental Protocols
Protocol 1: OLED Device Fabrication via Vacuum Thermal Evaporation
This protocol describes a general method for fabricating a multilayer OLED using vacuum thermal evaporation (VTE).
1. Substrate Preparation: [7]
- Load pre-patterned Indium Tin Oxide (ITO) glass substrates into a substrate rack.
- Sequentially sonicate the substrates in baths of deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates thoroughly using a nitrogen (N₂) gun.
- Immediately before loading into the vacuum chamber, treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the work function and remove organic residues.
2. Organic and Metal Layer Deposition: [7][14]
- Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 1 μTorr).
- Deposit the layers sequentially without breaking vacuum. The layer structure and thicknesses should be based on the optimized device architecture (see Table 2).
- Example Deposition Sequence:
- Hole Injection Layer (HIL): e.g., TAPC, 40 nm.
- Hole Transport Layer (HTL): e.g., TAPC or α-NPD, 20 nm.
- Emissive Layer (EML): Co-evaporate the triphenylene host and the desired emitter dopant. Carefully control the individual deposition rates to achieve the target doping concentration (e.g., 5-15 wt.%). Typical thickness is 30 nm.
- Electron Transport Layer (ETL): e.g., TPBi or BPhen, 40 nm.
- Electron Injection Layer (EIL): e.g., LiF or Liq, 1-2 nm.
- Cathode: Deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the device's active area.
3. Encapsulation:
- Immediately after deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glove box) to prevent degradation from moisture and oxygen.
- Apply a UV-curable epoxy around the perimeter of the active area and place a glass coverslip on top.
- Cure the epoxy with a UV lamp to seal the device.
Protocol 2: Device Characterization
This protocol outlines the key measurements to evaluate OLED performance.[13][15]
1. Current Density-Voltage-Luminance (J-V-L) Measurement:
- Place the fabricated OLED device in a test jig inside a dark box or integrating sphere.
- Connect the device to a source measure unit (SMU).
- Place a calibrated photometer or spectroradiometer in front of the device to measure luminance.
- Apply a voltage sweep using the SMU and simultaneously record the current and luminance at each voltage step.
- Calculate the current density (J) by dividing the current by the active area of the device pixel.
- Plot J vs. V, Luminance vs. V, and Current Efficiency (cd/A) vs. J.
2. External Quantum Efficiency (EQE) Measurement: [7]
- Measure the electroluminescence (EL) spectrum of the device at a given current density using a spectroradiometer.
- Measure the total light output in the forward hemisphere using a calibrated photodiode with an integrating sphere.
- Calculate the EQE by relating the number of photons emitted from the device to the number of electrons injected. This calculation requires careful calibration of the measurement setup.
3. Lifetime Measurement: [7]
- Operate the device at a constant current density that corresponds to a standard initial luminance (e.g., 1000 cd/m²).
- Monitor the luminance decay over time.
- The lifetime is reported as LT₅₀ or LT₉₅, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.
Visualizations
Logical Relationships and Workflows
Caption: A workflow diagram for troubleshooting low EQE in triphenylene-based OLEDs.
Caption: The relationship between molecular aggregation and quantum efficiency pathways.
Caption: Diagram of a typical multilayer OLED device architecture using a triphenylene host.
References
- 1. researchgate.net [researchgate.net]
- 2. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cstf.kyushu-u.ac.jp [cstf.kyushu-u.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Conjugated Triphenylene Polymers for Blue OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In silico studies of OLED device architectures regarding their efficiency [frontiersin.org]
- 10. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. epublications.vu.lt [epublications.vu.lt]
- 12. tandfonline.com [tandfonline.com]
- 13. aml.iaamonline.org [aml.iaamonline.org]
- 14. Fabrication and characterization of OLEDs [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
removing palladium catalyst residues from cross-coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from their reaction mixtures following cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
1. How do I choose the most appropriate palladium removal method?
The selection of a purification technique is highly dependent on the nature of the palladium species, the properties of your product, and the desired level of purity.[1] The efficiency of any method can be affected by the solvent, temperature, and other additives present in the reaction mixture.[1]
-
Heterogeneous Palladium (e.g., Pd/C): Simple filtration through Celite is often effective for removing solid-supported catalysts.[2][3]
-
Homogeneous (Soluble) Palladium: Soluble palladium species require more advanced techniques. The most common methods include:
-
Adsorption: Using scavengers (functionalized silica or polymers) or activated carbon to bind the palladium.[1][2][4]
-
Precipitation/Crystallization: Inducing the palladium to precipitate out of solution, sometimes by adding a competing ligand or anti-solvent.[4][5]
-
Extraction: Using a liquid-liquid extraction to separate the palladium into a different phase.[3][4]
-
2. My palladium scavenger is not effectively removing the catalyst. What are the common causes and solutions?
Several factors can contribute to the poor performance of palladium scavengers.[6]
| Possible Cause | Suggested Solutions |
| Incorrect Scavenger Selection | The choice of scavenger is critical and depends on the palladium oxidation state (Pd(0) vs. Pd(II)) and solvent system.[5][6] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction.[5][6] Thiol-based scavengers are often effective for Pd(II).[6] |
| Insufficient Scavenger Amount | Using too little scavenger will lead to incomplete palladium removal.[6] Solution: Increase the equivalents of scavenger relative to the palladium catalyst. A common starting point is 5 equivalents, but optimization may be required.[6] |
| Suboptimal Conditions | Temperature and reaction time significantly impact scavenger efficiency.[6] Solution: Optimize scavenging time (e.g., 2-24 hours) and temperature. While many scavengers work at room temperature, heating (e.g., to 50°C) can sometimes improve performance.[2][6] |
| Poor Mass Transfer | Inadequate mixing can prevent the scavenger from contacting the palladium species. Solution: Ensure vigorous stirring. For solid-supported scavengers, a rotating bed reactor can enhance efficiency.[6][7] |
| Product-Palladium Complexation | The product itself might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[2][6] Solution: Try adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[6] |
3. I'm observing product loss after using activated carbon. How can I prevent this?
Activated carbon is a cost-effective but non-specific adsorbent, which can lead to the loss of the desired product along with the palladium.[2][6]
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Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal.[6] Start with a small-scale experiment (e.g., 5-10 wt% relative to the crude product) to determine the optimal loading.[2][6]
-
Solvent Selection: The choice of solvent can influence your product's adsorption.[6] Test different solvents to find one that minimizes product binding while maintaining good palladium removal.[6]
-
Wash Thoroughly: After filtering off the activated carbon, wash the carbon cake and the filter aid (e.g., Celite) with fresh solvent to recover any adsorbed product.[2]
-
Consider Alternatives: If product loss remains high, consider a more selective method, such as using a functionalized scavenger resin, which may have a lower affinity for your product.[2]
4. Simple filtration is not reducing the palladium content. What's going wrong?
This issue almost always indicates that the palladium species in your mixture are soluble or colloidal, not heterogeneous.[5]
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Problem: Filtration is only effective for removing solid, heterogeneous catalysts (like Pd/C) or palladium that has precipitated.[3][5]
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Solution: You must switch to a method designed for soluble metal removal. The most common approaches are treating the solution with a palladium scavenger or activated carbon, followed by filtration to remove the scavenger/carbon media.[5] Alternatively, methods like crystallization or extraction could be explored.[4]
Quantitative Data on Palladium Removal
The effectiveness of each method is highly dependent on the specific reaction conditions. The following table summarizes reported efficiencies of different palladium removal techniques.
| Method | Starting Pd (ppm) | Final Pd (ppm) | % Removal | Notes | Reference |
| MP-TMT (Scavenger) | 330 | 7 | ~97.9% | Suzuki coupling product in DMF. | [1] |
| Darco KB-B (Activated Carbon) | 300 | < 1 | > 99.7% | Crude API agitated in THF at 45°C for 18h. | [1] |
| Si-TMT (Scavenger) | > Target | < 1 | > 99% | Used 0.03 wt scavenger for 2h at 35°C. | [1] |
| Polychelated Resin (PCR-B2) | 328 | 4 | ~98.8% | Recirculation of product solution through scavenger. | [1] |
| Activated Carbon + l-cysteine | 560 | 8.8 | ~98.4% | Combination of adsorbent and chelating agent. | [1] |
| MP-TMT (Scavenger) | ~800 | < 10 | > 98.7% | 5 equivalents of scavenger used at room temp. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Scavenger Resin (Batch Method)
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Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable alternative (e.g., THF, Ethyl Acetate, Toluene).[6]
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Scavenger Addition: Add the solid-supported scavenger resin (e.g., 5-10 equivalents relative to the initial palladium catalyst loading) to the solution.[6]
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Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a predetermined time (typically 2-24 hours).[2][6] Monitor the palladium concentration periodically by analyzing small aliquots via ICP-MS if possible.[2]
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Filtration: Once scavenging is complete, filter the mixture through a pad of Celite to remove the scavenger resin.[2]
-
Washing: Wash the resin on the filter with fresh solvent to recover any adsorbed product.[2][6]
-
Concentration: Combine the filtrate and the washings, and evaporate the solvent under reduced pressure to obtain the purified product.[6]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[6]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[2][6]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-18 hours.[2][6]
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Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick (1-2 cm) to prevent fine carbon particles from passing through.[2][5]
-
Washing: Wash the Celite and carbon pad thoroughly with fresh solvent to minimize product loss.[2]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[6]
Protocol 3: General Procedure for Removal of Heterogeneous Palladium by Filtration
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick).[5]
-
Pre-wet the Pad: Gently press to create a compact bed and pre-wet the Celite pad with the solvent being used. This improves its effectiveness.[5]
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity and prevent clogging.[5]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[5]
-
Wash: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[3][5] The collected filtrate contains the product, free of the heterogeneous palladium catalyst.[5]
References
Technical Support Center: Enhancing the Solubility of Brominated Triphenylene for Device Fabrication
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brominated triphenylene and similar poorly soluble polycyclic aromatic hydrocarbons (PAHs). The following sections offer practical advice for improving solubility to facilitate the fabrication of electronic devices.
Troubleshooting Guide
Issue 1: Brominated triphenylene powder does not dissolve in the chosen solvent.
Possible Causes:
-
Low Intrinsic Solubility: Brominated triphenylenes, like many large PAHs, have inherently low solubility in most common organic solvents due to strong intermolecular π-π stacking.
-
Inappropriate Solvent Choice: The polarity and Hansen solubility parameters of the solvent may not be a good match for the brominated triphenylene derivative.
-
Insufficient Dissolution Time or Energy: The dissolution of these compounds can be kinetically slow.
Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities and properties. Halogenated aromatic solvents are often a good starting point. Refer to the solvent selection table below.
-
Increase Temperature: Gently heating the solvent can significantly increase the solubility of many organic compounds. Always monitor for potential degradation of the material at elevated temperatures.
-
Use Co-solvents: A mixture of a "good" solvent with a co-solvent can sometimes enhance solubility more than either solvent alone.
-
Apply Sonication: Using an ultrasonic bath can help to break apart aggregates of the powder and accelerate the dissolution process.
-
Extended Stirring: Allow the solution to stir for an extended period (several hours to overnight) at a slightly elevated temperature.
Issue 2: The dissolved brominated triphenylene precipitates out of solution over time or upon cooling.
Possible Causes:
-
Supersaturation: The initial dissolution at a higher temperature may have created a supersaturated solution that is not stable at room temperature.
-
Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of the solute beyond its solubility limit.
-
Purity of the Compound: Impurities can sometimes affect the stability of the solution.
Solutions:
-
Maintain Elevated Temperature: For subsequent processing steps like spin coating, it may be necessary to maintain the solution and substrate at an elevated temperature.
-
Work Quickly: Minimize the time between dissolving the compound and using the solution for device fabrication.
-
Use a Saturated Solution: Prepare a saturated solution at room temperature and carefully decant the supernatant for use, leaving any undissolved material behind.
-
Solvent Selection: Choose a solvent with a higher boiling point to minimize evaporation.
Issue 3: Poor film quality (e.g., aggregation, dewetting) during spin coating or inkjet printing.
Possible Causes:
-
Low Solubility in the Deposition Solvent: If the compound is not fully dissolved, it can lead to the formation of aggregates in the thin film.
-
Incompatible Solvent-Substrate Interaction: The surface energy of the solvent and the substrate may not be well-matched, leading to dewetting.
-
"Coffee Ring" Effect: During solvent evaporation, the solute can be transported to the edge of the droplet, resulting in a non-uniform film.
Solutions:
-
Optimize the Solution: Ensure the brominated triphenylene is fully dissolved. This may involve heating, sonication, or using a better solvent system.
-
Substrate Surface Treatment: Modify the surface energy of the substrate using techniques like plasma treatment or by applying a self-assembled monolayer (SAM).
-
Solvent Mixture Optimization: For inkjet printing, the ink formulation is critical. A mixture of solvents with different boiling points can help to control the drying process and improve film morphology.[1]
-
Adjust Spin Coating Parameters: Vary the spin speed and acceleration to influence the solvent evaporation rate and film thickness.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for dissolving brominated triphenylene?
A1: Due to their similar chemical nature, halogenated aromatic solvents are often a good starting point for dissolving brominated PAHs. Consider solvents like chloroform, chlorobenzene, and dichlorobenzene. High-boiling point aromatic solvents may also be effective, especially with heating.
Q2: How can I determine the solubility of my specific brominated triphenylene derivative in a new solvent?
A2: A simple method is to add a small, known amount of your compound to a measured volume of the solvent. Gradually increase the amount of the compound while stirring and observing for complete dissolution. This can be done at a controlled temperature to determine the saturation point. For more precise measurements, analytical techniques like UV-Vis spectroscopy or HPLC can be used to quantify the concentration of the dissolved material in a saturated solution.
Q3: Are there any safety precautions I should take when working with these solvents?
A3: Yes. Many of the effective solvents for these compounds are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each solvent before use.
Q4: Can I use non-halogenated "green solvents" for dissolving brominated triphenylene?
A4: While challenging, it is a desirable goal to use less hazardous solvents. High-boiling point aromatic hydrocarbons like toluene, xylene, or anisole could be explored, likely requiring elevated temperatures. The effectiveness will depend on the specific brominated triphenylene derivative.
Data Presentation
Table 1: Potential Solvents for Brominated Triphenylene and Their Relevant Properties
| Solvent | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) | Polarity (Dielectric Constant) | Hansen Solubility Parameters (MPa½) | Notes |
| Chloroform | 61.2 | 159 | 4.81 | δD: 17.8, δP: 3.1, δH: 5.7 | Good starting solvent, but volatile and has health concerns. |
| Chlorobenzene | 131.7 | 11.8 | 5.62 | δD: 19.0, δP: 4.3, δH: 2.0 | Higher boiling point than chloroform, often a good choice for PAHs. |
| o-Dichlorobenzene | 180.5 | 1.2 | 9.93 | δD: 19.2, δP: 6.3, δH: 3.3 | High boiling point, useful for high-temperature processing.[6][7] |
| p-Dichlorobenzene | 174 | 1.3 | 2.21 | δD: 18.8, δP: 2.8, δH: 3.9 | Solid at room temperature, but can be used as a solvent at elevated temperatures.[8][9][10] |
| 1,2,4-Trichlorobenzene | 213.5 | 0.2 | 2.2 | δD: 19.6, δP: 4.5, δH: 1.6 | Very high boiling point, suitable for processes requiring slow evaporation.[11] |
| Tetrahydrofuran (THF) | 66 | 143 | 7.6 | δD: 16.8, δP: 5.7, δH: 8.0 | Can dissolve a wide range of organic compounds, but may not be ideal for all triphenylene derivatives.[12][13][14][15] |
| Toluene | 110.6 | 22 | 2.38 | δD: 18.0, δP: 1.4, δH: 2.0 | A less polar, non-halogenated option to consider. |
| Xylene (isomers) | ~140 | ~7-9 | ~2.3-2.6 | δD: ~17.8-18.0, δP: ~1.0, δH: ~3.1 | Another non-halogenated aromatic solvent with a higher boiling point. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Enhancement
-
Preparation: Weigh a precise amount of the brominated triphenylene powder and place it in a clean, dry vial.
-
Solvent Addition: Add a measured volume of the chosen solvent to the vial.
-
Stirring: Place a small magnetic stir bar in the vial and place it on a magnetic stir plate.
-
Heating (Optional): If necessary, gently heat the solution on a hot plate with stirring. Monitor the temperature carefully to avoid solvent boiling and compound degradation.
-
Sonication (Optional): Place the vial in an ultrasonic bath for short intervals (e.g., 5-10 minutes) to aid dissolution.
-
Observation: Continue stirring and applying heat/sonication until the solid is fully dissolved or until it is clear that no more solid will dissolve.
-
Filtration (Optional): If a saturated solution is desired or if there are insoluble impurities, filter the solution through a PTFE syringe filter (0.22 or 0.45 µm) to remove any undissolved particles before use.
Protocol 2: Spin Coating of a Brominated Triphenylene Solution
-
Substrate Preparation: Ensure the substrate is scrupulously clean. This may involve sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen. A final UV-ozone or oxygen plasma treatment can be used to improve surface wettability.
-
Solution Preparation: Prepare a solution of the brominated triphenylene in a suitable solvent (e.g., chlorobenzene or dichlorobenzene) at the desired concentration (typically 1-10 mg/mL). Ensure the material is fully dissolved, using the methods described in Protocol 1 if necessary.
-
Dispensing the Solution: Place the substrate on the spin coater chuck. Dispense a small amount of the solution onto the center of the substrate.
-
Spinning: Start the spin coater. A typical two-step process might be:
-
A low-speed step (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution across the substrate.
-
A high-speed step (e.g., 2000-5000 rpm for 30-60 seconds) to thin the film to the desired thickness.[3]
-
-
Annealing: After spinning, the film may be annealed on a hotplate at a specific temperature and for a set duration to remove residual solvent and potentially improve the film's crystallinity.
Mandatory Visualization
Caption: A decision-making workflow for improving the solubility of brominated triphenylene.
References
- 1. Ink Formulation for Printed Organic Electronics: Investigating... [publikationen.bibliothek.kit.edu]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. 1,4-Dichlorobenzene, 3,3-Dichlorobenzidine, Hexachlorobenzene, and Pentachlorophenol | ontario.ca [ontario.ca]
- 9. 1,4-Dichlorobenzene - Wikipedia [en.wikipedia.org]
- 10. 1,4-Dichlorobenzene - Sciencemadness Wiki [sciencemadness.org]
- 11. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 13. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tetrahydrofuran | Fisher Scientific [fishersci.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Aggregation Control in Triphenylene Derivative Thin Films
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the aggregation of triphenylene derivatives during thin film fabrication.
Frequently Asked Questions (FAQs)
Q1: What is triphenylene aggregation in thin films, and why is it a concern?
A1: Triphenylene derivatives have a natural tendency to stack on top of each other (π-stacking) due to interactions between their aromatic cores. While this self-assembly is crucial for their electronic properties, uncontrolled aggregation can lead to the formation of large, disordered crystalline domains and grain boundaries within the thin film.[1][2] This irregular morphology can be detrimental to device performance by creating traps for charge carriers and impeding their transport.[2] Precise control over the film's crystallinity, molecular orientation, and homogeneity is therefore essential for developing high-performance organic electronic devices.[1][3]
Q2: What are the primary factors that influence the aggregation of triphenylene derivatives?
A2: The morphology of triphenylene thin films is governed by several key factors:
-
Molecular Structure: The type and length of side chains attached to the triphenylene core play a significant role in modulating intermolecular interactions and stacking behavior.[4][5][6]
-
Solvent Choice: The solvent's polarity and boiling point affect the solubility of the derivative and the evaporation rate during film deposition, which in turn influences the nucleation and growth of crystalline domains.[7][8]
-
Deposition Technique: Methods such as spin-coating, blade-coating, or thermal evaporation each have unique parameters (e.g., speed, temperature, pressure) that dictate the final film structure.[2][3]
-
Post-Deposition Treatments: Thermal annealing is a common technique used to reorganize the molecular arrangement, reduce defects, and improve crystallinity in a controlled manner.[9][10]
Q3: How can molecular design and side-chain engineering be used to control aggregation?
A3: Modifying the peripheral side chains of the triphenylene molecule is a powerful strategy to control its self-assembly.[4] Interactions between side chains can stabilize a desired packing arrangement (e.g., parallel vs. antiparallel) and prevent uncontrolled crystallization.[6] For instance, the length and chemical nature of alkoxy or amide side chains can be tuned to influence aggregation kinetics and the stability of the resulting liquid crystalline phases.[4][5]
Q4: What is the purpose of thermal annealing, and how does it affect the thin film?
A4: Thermal annealing is a post-deposition heat treatment that provides the necessary energy for molecular rearrangement within the film.[9][10] When performed correctly, annealing can improve the film's quality by increasing the size of crystalline domains, reducing defects, and relaxing internal strain.[10][11] This process can lead to a more ordered and stable molecular structure, which often enhances the material's electronic and optical properties.[11][12] However, the process conditions must be carefully optimized, as improper annealing can lead to film cracking or dewetting.[10]
Q5: Are there advanced strategies to prevent unwanted aggregation?
A5: Yes, one advanced approach involves integrating the triphenylene chromophores as linkers within a Metal-Organic Framework (MOF).[13] This method enforces a controlled and predictable organization of the molecules, effectively preventing the random aggregation and concentration quenching effects often seen in pristine films.[13] MOFs can be grown as highly oriented thin films on substrates, offering a structured environment that enhances the desired optoelectronic properties.[3][13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Large, uncontrolled aggregates and high surface roughness. | • Slow solvent evaporation rate.• Inappropriate solvent choice leading to poor solubility or rapid precipitation.• High solution concentration. | • Increase the spin-coating speed to accelerate solvent evaporation.• Select a solvent with higher volatility or one that provides better solubility for the derivative.[8]• Reduce the concentration of the solution.• Employ a solvent vapor annealing process to gently reorganize the film structure. |
| Poor device performance (e.g., low charge mobility, inconsistent output). | • Unfavorable molecular orientation (edge-on vs. face-on stacking).• High density of grain boundaries acting as charge traps.[2]• Film is amorphous or has low crystallinity. | • Optimize the thermal annealing temperature and duration to promote the desired molecular packing and increase crystallite size.[11][12]• Experiment with different solvents that may favor a specific molecular orientation.[7]• Use substrate surface treatments or alignment layers to guide molecular assembly.[15]• Modify the side chains on the triphenylene derivative to encourage more favorable π-stacking.[6] |
| Film cracks, shrinks, or dewets from the substrate after annealing. | • Annealing temperature is too high or the duration is too long.• High internal stress generated during the deposition process.• Poor adhesion between the film and the substrate. | • Systematically reduce the annealing temperature and/or time.[10]• Implement a slower heating and cooling ramp during the annealing process.• Ensure the substrate is properly cleaned before deposition.[15]• Consider using an adhesion-promoting layer on the substrate. |
| Inconsistent film morphology across the substrate. | • Non-uniform solvent evaporation during spin-coating.• Mechanical instability in the deposition equipment (e.g., wobbly spin-coater).• Uneven substrate temperature. | • Ensure the deposition process occurs in a controlled environment (e.g., glovebox with stable atmosphere and temperature).• Verify that the deposition equipment is level and functioning correctly.• Explore alternative deposition methods that offer better uniformity, such as spray-coating.[14][15] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of processing parameters on thin film properties.
Table 1: Effect of Annealing Temperature on SnS Thin Film Properties [11]
| Annealing Temperature (°C) | Crystallite Size (nm) | Optical Bandgap (eV) |
|---|---|---|
| As-prepared | 37.0 | 1.52 |
| 100 | 38.8 | 1.41 |
| 150 | 47.7 | 1.19 |
| 200 | 48.8 | 1.12 |
Data extracted from a study on SnS thin films, illustrating a common trend where annealing increases crystallite size and affects optical properties.
Table 2: Effect of Film Thickness and Annealing on Max. AC Magnetic Susceptibility (χac) of Co40Fe40Y20 Films [16]
| Film Thickness (nm) | χac (As-deposited) | χac (Annealed at 100°C) | χac (Annealed at 200°C) | χac (Annealed at 300°C) |
|---|---|---|---|---|
| 10 | 0.05 | 0.06 | 0.06 | 0.07 |
| 20 | 0.09 | 0.10 | 0.11 | 0.12 |
| 30 | 0.11 | 0.12 | 0.13 | 0.14 |
| 40 | 0.13 | 0.14 | 0.15 | 0.16 |
| 50 | 0.16 | 0.17 | 0.18 | 0.20 |
This table shows that for these specific magnetic films, both increasing thickness and higher annealing temperatures led to an increase in magnetic susceptibility.[16]
Table 3: Effect of Film Thickness and Annealing on Minimum Transmittance (%) of Co40Fe40Y20 Films [16]
| Film Thickness (nm) | Min. Transmittance (As-deposited) | Min. Transmittance (Annealed at 100°C) | Min. Transmittance (Annealed at 200°C) | Min. Transmittance (Annealed at 300°C) |
|---|---|---|---|---|
| 10 | 65.1 | 66.5 | 66.7 | 70.7 |
| 50 | 21.4 | 20.1 | 22.4 | 20.8 |
This data illustrates that increasing film thickness significantly reduces optical transmittance, while the effect of annealing on transmittance is less pronounced.[16]
Experimental Protocols
Protocol 1: Spin-Coating Deposition of Triphenylene Thin Films
-
Substrate Preparation: Clean the substrate (e.g., glass, silicon wafer) by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.[15] For enhanced cleaning, an oxygen plasma or UV-ozone treatment can be applied.[3][15]
-
Solution Preparation: Dissolve the triphenylene derivative in a suitable solvent (e.g., toluene, chloroform) to achieve the desired concentration (e.g., 5-20 mg/mL). Use sonication or gentle heating to ensure the material is fully dissolved.[15]
-
Deposition: Place the cleaned substrate on the spin-coater chuck. Dispense a sufficient amount of the solution to cover the substrate surface.
-
Spinning: Start the spin-coater. A typical two-step process might be:
-
A slow spin (e.g., 500 rpm for 10 seconds) to spread the solution evenly.
-
A fast spin (e.g., 1500-4000 rpm for 60 seconds) to thin the film to the desired thickness and evaporate the solvent.
-
-
Drying: Allow the film to dry on the chuck or transfer it to a hotplate at a moderate temperature (e.g., 60-80 °C) for a few minutes to remove residual solvent.
Protocol 2: Post-Deposition Thermal Annealing
-
Sample Placement: Place the substrate with the deposited thin film into a controllable furnace, tube furnace, or onto a hotplate, preferably within a nitrogen-filled glovebox to prevent degradation.
-
Heating: Program the heating ramp. A slow ramp rate (e.g., 5-10 °C/min) is often preferred to prevent thermal shock. Heat the sample to the target annealing temperature.[9]
-
Dwelling: Hold the sample at the target temperature for the desired duration (e.g., 10-60 minutes). This allows for molecular reorganization.[9]
-
Cooling: Cool the sample back to room temperature. A slow, controlled cooling ramp is recommended to achieve a well-ordered, stable state. Rapid cooling may quench a less stable phase.[17]
Protocol 3: Thin Film Characterization with Atomic Force Microscopy (AFM)
-
Sample Mounting: Securely mount the substrate with the thin film onto an AFM sample puck using double-sided adhesive.
-
Cantilever Installation: Choose and install an appropriate AFM cantilever and tip (e.g., a silicon tip for tapping mode).
-
Laser Alignment: Align the laser onto the back of the cantilever and adjust the photodetector to obtain a strong signal and zero the detector.
-
Imaging: Approach the tip to the sample surface. Select an appropriate scan area (e.g., 4.0 × 4.0 µm) and scan rate.[9] Operate in a suitable mode, such as tapping mode, to minimize sample damage.
-
Data Acquisition: Capture the topography and phase images, which provide information on the surface morphology and material property variations, respectively.
-
Analysis: Use AFM software to analyze the images to determine key morphological features such as surface roughness, domain size, and crystal structure.
Visualizations
The following diagrams illustrate key workflows and logical relationships in controlling triphenylene derivative aggregation.
Caption: A flowchart for troubleshooting uncontrolled aggregation in thin films.
Caption: A workflow for fabricating and optimizing triphenylene thin films.
References
- 1. ece.engin.umich.edu [ece.engin.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. ddd.uab.cat [ddd.uab.cat]
- 4. researchgate.net [researchgate.net]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. The role of side-chain interactions in the early steps of aggregation: Molecular dynamics simulations of an amyloid-forming peptide from the yeast prion Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indico.cern.ch [indico.cern.ch]
- 10. researchgate.net [researchgate.net]
- 11. chalcogen.ro [chalcogen.ro]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Tuning Optical Properties by Controlled Aggregation: Electroluminescence Assisted by Thermally‐Activated Delayed Fluorescence from Thin Films of Crystalline Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Graphene-like metal–organic frameworks: morphology control, optimization of thin film electrical conductivity and fast sensing applications - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. colorado.edu [colorado.edu]
- 16. The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zaguan.unizar.es [zaguan.unizar.es]
Technical Support Center: Enhancing Thermal Stability of Triphenylene Host Materials
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the thermal stability of triphenylene-based host materials.
Frequently Asked Questions (FAQs)
Q1: What are the key indicators of thermal stability in triphenylene materials?
A1: The primary indicators are the decomposition temperature (Td) and the glass transition temperature (Tg).
-
Decomposition Temperature (Td): This is the temperature at which the material begins to chemically degrade. It is typically measured as the onset temperature of significant weight loss in Thermogravimetric Analysis (TGA).[1] A higher Td indicates greater thermal stability.
-
Glass Transition Temperature (Tg): This is the temperature at which an amorphous or semi-crystalline material transitions from a rigid, glassy state to a more flexible, rubbery state.[2] It is measured as a step-like change in heat flow using Differential Scanning Calorimetry (DSC).[3][4] A higher Tg is crucial for maintaining structural integrity and morphology in devices operating at elevated temperatures.
Q2: How do molecular modifications affect the thermal stability of triphenylene derivatives?
A2: Molecular structure plays a critical role in determining thermal stability. Key strategies include:
-
Side-Chain Engineering: Flexible aliphatic side chains can modulate intermolecular interactions, which is essential for maintaining molecular mobility and preventing excessive crystallization.[5] However, the length and nature of these chains also influence Tg and Td.
-
Peripheral Group Substitution: Attaching different functional groups to the triphenylene core can significantly alter thermal properties.[6][7] Electron-withdrawing groups can stabilize the aromatic ring, while bulky substituents can provide steric hindrance that shields the core from heat-induced degradation.[8]
-
Polymerization: Incorporating triphenylene units into polymer backbones can lead to materials with exceptional thermal-oxidative stability.[9]
Q3: What is a typical temperature range for TGA analysis of triphenylene materials?
A3: A typical TGA analysis for organic materials like triphenylene derivatives involves heating the sample from ambient temperature to 600-800 °C. A common heating rate is 10 °C/min under a controlled atmosphere (e.g., nitrogen or air) to monitor weight loss as a function of temperature.[1][10]
Q4: My DSC scan shows multiple or elongated glass transitions. What could be the cause?
A4: This phenomenon can occur in composite materials or multi-layered samples where different components heat at different rates, causing a "thermal lag".[11] This can make the transitions of different layers appear at slightly different temperatures, resulting in an elongated or multi-step transition region.[11] It can also be indicative of molecular relaxation or stress within the sample, which is often relieved after the first heating cycle.[11]
Troubleshooting Guides
This section addresses specific problems users may encounter during synthesis and characterization.
Issue 1: Lower-than-Expected Decomposition Temperature (Td)
Symptoms:
-
Premature weight loss observed in the TGA thermogram at temperatures lower than anticipated for the core structure.
-
Discoloration or degradation of the material during high-temperature processing steps.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Residual Impurities | Impurities from synthesis (e.g., unreacted starting materials, catalysts, or solvents) can have lower thermal stability and decompose first. Action: Purify the sample rigorously using techniques like column chromatography, recrystallization, or sublimation. Confirm purity with NMR and mass spectrometry. |
| Oxidative Degradation | If the TGA is run in an air or oxygen-containing atmosphere, the material may undergo oxidative decomposition at a lower temperature than its thermal decomposition in an inert atmosphere. Action: Run the TGA analysis under an inert atmosphere (e.g., Nitrogen, Argon) to determine the intrinsic thermal stability.[1] |
| Labile Functional Groups | Certain peripheral functional groups on the triphenylene core may be inherently less stable and cleave off at lower temperatures. Action: Analyze the TGA data to see if the initial weight loss corresponds to the mass of a specific side group. Consider synthesizing derivatives with more stable substituents.[8] |
| Incorrect TGA Parameters | A very high heating rate can sometimes lower the apparent onset temperature of decomposition. Action: Use a standard heating rate (e.g., 10 °C/min) for consistency and comparability with literature data.[3] |
A logical workflow for troubleshooting low decomposition temperatures.
Issue 2: Inconsistent or Non-reproducible Glass Transition (Tg) Measurement
Symptoms:
-
The Tg value varies significantly between different runs of the same sample.
-
The step transition in the DSC curve is weak, broad, or difficult to identify.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Sample Crystallinity | The glass transition is a property of the amorphous phase.[2] If the material is highly crystalline, the Tg will be weak or absent. Action: Check for crystallinity using X-ray Diffraction (XRD). If a Tg is expected, try to quench-cool the sample from a melt to create a more amorphous state before the DSC run. |
| Insufficient Sample Mass | A very small sample size may not produce a detectable change in heat flow at the glass transition. Action: Use an appropriate sample mass, typically 5-10 mg for polymers and organic materials. |
| Thermal History | The thermal history of the sample (e.g., how it was cooled after synthesis) can affect molecular packing and stress, influencing the first heating cycle.[11] Action: Perform a heat-cool-heat cycle in the DSC. The first scan erases the thermal history, and the Tg is typically reported from the second heating scan for better reproducibility.[11] |
| Enthalpic Recovery | An overshoot or peak at the glass transition can obscure the midpoint. This is due to enthalpic recovery in aged or annealed samples. Action: This is a real material property. Report the Tg using a consistent method (e.g., half-height or inflection point) and note the presence of the relaxation endotherm.[2] |
Strategies for enhancing thermal stability of triphenylene materials.
Quantitative Data Summary
While specific Tg and Td values are highly dependent on the exact molecular structure, the following table summarizes general trends observed for triphenylene derivatives.
| Modification Strategy | Effect on Tg | Effect on Td | Rationale |
| Increasing Alkoxy Chain Length | Decreases | Generally Stable or Slight Decrease | Longer, flexible chains act as plasticizers, increasing free volume and lowering the energy required for segmental motion. |
| Introducing Bulky Substituents | Increases | Increases | Steric hindrance restricts molecular motion and can protect the aromatic core, raising both Tg and Td.[8] |
| Polymerization / Cross-linking | Significantly Increases | Significantly Increases | Covalent bonds severely restrict chain mobility and require much higher energy to break, enhancing overall stability.[9][12] |
| Adding Polar/H-Bonding Groups | Increases | Varies | Strong intermolecular interactions (e.g., hydrogen bonds) restrict molecular motion, increasing Tg. The effect on Td depends on the intrinsic stability of the group itself.[6] |
Experimental Protocols
Protocol 1: Standard TGA for Decomposition Temperature (Td)
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. Select an appropriate crucible, typically alumina or platinum.[13]
-
Sample Preparation: Weigh 5-10 mg of the dry, purified triphenylene derivative into the TGA crucible.[10][14]
-
Method Setup:
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.[13]
-
Temperature Program:
-
Equilibrate at 30-40 °C.
-
Ramp the temperature from the starting point to 800 °C at a constant rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C).
-
Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (T5) or by the tangent method at the steepest point of the weight loss curve.[1]
-
Protocol 2: Standard DSC for Glass Transition Temperature (Tg)
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a standard like indium.
-
Sample Preparation: Seal 5-10 mg of the sample in an aluminum DSC pan.[15] Prepare an empty, sealed pan to use as a reference.
-
Method Setup (Heat-Cool-Heat):
-
First Heat: Ramp temperature from ambient (e.g., 25 °C) to a temperature well above the expected Tg but below Td (e.g., 200 °C) at a rate of 10 °C/min. This erases the sample's prior thermal history.[11]
-
Cool: Cool the sample back down to the starting temperature at a rate of 10-20 °C/min.
-
Second Heat: Ramp the temperature again at 10 °C/min through the transition region. The Tg is determined from this second heating scan.[11]
-
-
Data Analysis:
References
- 1. infinitalab.com [infinitalab.com]
- 2. tainstruments.com [tainstruments.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Triphenylene - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Characterization of Novel Triphenylene Derivatives Having Carboxylic Acid Groups at the Peripheral Chains | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. isola-group.com [isola-group.com]
- 12. researchgate.net [researchgate.net]
- 13. epfl.ch [epfl.ch]
- 14. Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products :: BioResources [bioresources.cnr.ncsu.edu]
- 15. 2.9.4. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) [bio-protocol.org]
Technical Support Center: Synthesis of Substituted Triphenylenes and Management of Regioisomers
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted triphenylenes. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with managing regioisomers during synthesis and purification.
I. Troubleshooting Guides for Synthetic Methods
This section offers detailed solutions to common problems encountered in the primary synthetic routes to substituted triphenylenes.
Scholl Reaction (Intramolecular Oxidative Cyclization)
The Scholl reaction is a powerful method for the final ring-closure to form the triphenylene core from a substituted terphenyl precursor. However, it is often plagued by issues of low yield, complex product mixtures, and unwanted regioisomer formation.
Q1: My Scholl reaction is resulting in a low yield and a complex mixture of products. What are the common issues and solutions?
A1: Low yields and product mixtures in Scholl reactions often stem from suboptimal reaction conditions or substrate reactivity. Here’s a systematic troubleshooting approach:
-
Oxidant and Acid Choice: The combination of the oxidizing agent and the acid is critical.
-
FeCl₃: A common and cost-effective choice that acts as both an oxidant and a Lewis acid.[1] However, it can sometimes be too harsh, leading to insoluble materials or oligomerization.[2]
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) with an Acid: This system often provides milder conditions. The choice of acid (e.g., methanesulfonic acid (MeSO₃H) vs. trifluoromethanesulfonic acid (TfOH)) can significantly impact the reaction outcome. Stronger acids like TfOH can promote cyclization where MeSO₃H fails, especially for electron-deficient systems.[2]
-
MoCl₅: This reagent can also be effective, sometimes in combination with other Lewis acids like TiCl₄.[1]
-
-
Solvent: The solvent plays a crucial role in solubilizing the precursor and intermediates.
-
Dichloromethane (DCM) is a common choice.
-
Nitromethane can be used with FeCl₃.[3]
-
-
Temperature: While many Scholl reactions are run at room temperature, some systems may benefit from cooling to 0°C to control the reaction rate and minimize side reactions.
-
Substrate Electronics: Electron-donating groups (e.g., alkoxy) on the terphenyl precursor generally facilitate the reaction, while electron-withdrawing groups (e.g., cyano, nitro) can hinder it, requiring stronger acidic conditions.[2][4]
Troubleshooting Logic for Scholl Reaction
A decision tree for troubleshooting common issues in the Scholl reaction.
Nickel-Mediated Yamamoto Coupling
This method is particularly useful for the synthesis of symmetrically substituted triphenylenes, including electron-deficient systems, via the cyclotrimerization of o-dibromoarenes.
Q2: I am experiencing low yields in the Yamamoto coupling for my substituted triphenylene synthesis. How can I troubleshoot this?
A2: Low yields in Yamamoto coupling can often be traced back to reagent quality, stoichiometry, and reaction setup.
-
Reagent Quality: The Ni(0) reagent, typically bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or using rigorous Schlenk techniques.
-
Ligand Choice: The choice of ligand can influence the reaction efficiency. 2,2'-Bipyridine (bpy) is commonly used.
-
Stoichiometry: The stoichiometry of Ni(COD)₂, the ligand, and any additives like 1,5-cyclooctadiene (COD) is crucial.
-
Solvent: Anhydrous and degassed solvents, such as tetrahydrofuran (THF), are essential.
-
Functional Group Tolerance: While effective for electron-deficient systems, this reaction may not be suitable for substrates with other reactive functional groups. For instance, attempts to prepare hexaaldehyde triphenylenes via this method were unsuccessful, resulting in complex mixtures.
Alkyne Cyclotrimerization
The [2+2+2] cycloaddition of alkynes is an atom-economical method for constructing the triphenylene core. However, controlling regioselectivity with unsymmetrical alkynes is a significant challenge.
Q3: My alkyne cyclotrimerization reaction gives a mixture of regioisomers. How can I control the regioselectivity?
A3: Regiocontrol in alkyne cyclotrimerization is an active area of research. The catalyst system is the most critical factor.
-
Cobalt Catalysts: Cobalt complexes are frequently used. A novel Co-TMTU (tetramethylthiourea) complex has been shown to be highly regioselective in the synthesis of 1,2,4-trisubstituted arenes, which can then be converted to substituted triphenylenes.[5][6] Polymer-supported cobalt catalysts have also been developed for the regioselective synthesis of 1,3,5-triarylbenzenes.[1][7]
-
Nickel Catalysts: Nickel-catalyzed cyclotrimerizations can also be controlled. For example, a Ni(PPh₃)₂Cl₂/dppb/Zn system can selectively form the 1,2,4-isomer, while the addition of ZnI₂ can switch the selectivity to the 1,3,5-isomer.[8]
-
Ligand Effects: The choice of ligand on the metal catalyst plays a pivotal role in directing the regiochemical outcome of the cyclization.
II. FAQs: Understanding and Controlling Regioisomer Formation
Q4: What are the primary factors that determine regioselectivity in the Scholl reaction?
A4: The regioselectivity of the Scholl reaction is governed by a combination of electronic and steric effects, and the precise mechanism can depend on the reaction conditions. Two primary mechanisms are often considered: the arenium-ion mechanism (AIM) and a radical cation mechanism.
-
Electronic Effects: The cyclization is an electrophilic aromatic substitution. Therefore, the new C-C bond will form at the position most activated towards electrophilic attack. The stability of the intermediate carbocation (in the AIM) or the spin density distribution (in the radical cation mechanism) dictates the preferred site of ring closure.[3][9] Electron-donating groups direct the cyclization, while electron-withdrawing groups can either prevent the reaction or lead to unexpected products.[2][4]
-
Steric Effects: Severe steric hindrance can prevent the formation of a particular regioisomer, even if it is electronically favored.
Q5: In the synthesis of a terphenyl precursor via Suzuki-Miyaura coupling, how can I control which positions react if I have multiple reactive sites?
A5: Site-selectivity in Suzuki-Miyaura coupling of polyhalogenated heteroaryl or aryl compounds depends on several factors:
-
Halogen Reactivity: The reactivity order for oxidative addition to the palladium catalyst is generally I > Br > Cl. This difference can be exploited for selective coupling.
-
Electronic Effects: The electronic properties of the ring and the substituents influence the reactivity of the C-X bond.
-
Steric Hindrance: Sterically hindered positions are less reactive. For example, in the coupling of 2,4-dichloro-1-(trifluoromethyl)benzene, the reaction occurs preferentially at the less hindered C-4 position.[10]
-
Ligand Choice: The ligand on the palladium catalyst can have a profound effect on site-selectivity. Different phosphine ligands can favor reaction at different positions.[11][12]
III. Data Presentation: Comparative Yields of Synthetic Methods
The following tables summarize typical yields for the synthesis of various substituted triphenylenes. Note that yields are highly substrate-dependent.
Table 1: Yields for Symmetrically Substituted Triphenylenes via Yamamoto Coupling
| Precursor | Substituent | Product Yield (%) |
| o-dibromobenzene | -H | 59 |
| 4,5-dibromo-o-xylene | -CH₃ | 58 |
| dimethyl 4,5-dibromophthalate | -COOCH₃ | 74 |
| 1,2-dibromo-4,5-difluorobenzene | -F | 33 |
Table 2: Regioselectivity in Cobalt-Catalyzed Cyclotrimerization of Phenylacetylene
| Catalyst System | Solvent | Temperature (°C) | 1,3,5-isomer Yield (%) | 1,2,4-isomer Yield (%) |
| P4VP-CoCl₂ / DIPEA | Neat | 150 | 68 | Not Detected |
| P4VP-CoCl₂ / DIPEA | Xylene | 150 | 66 | Not Detected |
| CpCo(CO)₂ | Toluene | 110 | 15 (as part of mixture) | 21 (as part of mixture) |
Data compiled from references[1][7].
IV. Experimental Protocols
Protocol 1: Synthesis of a Terphenyl Precursor via Suzuki-Miyaura Coupling
This protocol is a general procedure for the synthesis of a 1,2-diarylbenzene, a common precursor for the Scholl reaction.
Materials:
-
1,2-Dibromobenzene
-
Arylboronic acid (2.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (4.0 equivalents)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
Procedure:
-
To an oven-dried flask, add 1,2-dibromobenzene (1.0 eq.), the arylboronic acid (2.2 eq.), and Na₂CO₃ (4.0 eq.).
-
Add the catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Add the degassed solvent mixture (toluene/ethanol/water).
-
Degas the resulting mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 24-48 hours under an inert atmosphere, monitoring by TLC.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude terphenyl precursor by column chromatography on silica gel.
Protocol 2: General Procedure for HPLC Separation of Regioisomers
This protocol provides a starting point for developing an HPLC method to separate triphenylene regioisomers.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
Initial Method Development:
-
Column Selection: Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). If separation is poor, consider a phenyl-hexyl column to leverage π-π interactions.[13]
-
Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., THF, DCM, or the initial mobile phase) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 or 0.45 µm syringe filter.[14]
-
Mobile Phase:
-
Phase A: Water (HPLC grade)
-
Phase B: Acetonitrile or Methanol (HPLC grade)
-
-
Scouting Gradient: Run a broad linear gradient to determine the approximate elution conditions (e.g., 50% B to 100% B over 20 minutes).
-
Optimization:
-
Based on the scouting run, develop a shallower gradient or an isocratic method around the elution percentage.
-
Adjust the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40°C) to improve resolution.
-
If peak tailing is observed, especially with polar substituents, adding a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase can improve peak shape.
-
-
Detection: Monitor at a wavelength where all isomers absorb, typically around 254 nm for aromatic systems. A PDA detector is useful for confirming peak purity.
Workflow for HPLC Method Development for Isomer Separation
V. Separation and Purification Strategies
Q6: My reaction produced a mixture of regioisomers that are difficult to separate by column chromatography. What other techniques can I try?
A6: When standard silica gel chromatography fails to resolve regioisomers, more specialized techniques are required.
-
High-Performance Liquid Chromatography (HPLC): As detailed in Protocol 2, preparative HPLC is a powerful tool for separating isomers with very similar polarities. The choice of stationary phase is key; phenyl-based columns can offer different selectivity for aromatic isomers compared to standard C18 columns. [13]* Fractional Crystallization: This technique exploits small differences in the solubility of regioisomers in a particular solvent. [15] 1. Solvent Screening: The goal is to find a solvent in which one isomer is significantly less soluble than the others, especially at lower temperatures. 2. Procedure: Dissolve the mixture in a minimum amount of the hot solvent to form a saturated solution. Allow the solution to cool very slowly and undisturbed. The less soluble isomer should crystallize out first. 3. Purity Check: The purity of the resulting crystals and the composition of the remaining mother liquor should be checked (e.g., by HPLC or NMR) to assess the efficiency of the separation. The process may need to be repeated multiple times.
-
Spectroscopic Differentiation: While not a separation technique, it's crucial to be able to identify the different regioisomers. NMR spectroscopy is invaluable for this. The substitution pattern on the aromatic ring leads to unique chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, allowing for unambiguous structure determination. [16]2D NMR techniques like COSY and HSQC can further aid in assigning complex spectra.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Substituent Effects in Scholl-Type Reactions of 1,2-Terphenyls to Triphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the regioselectivity in Scholl reactions for the synthesis of oligoarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Highly regioselective syntheses of substituted triphenylenes from 1,2,4-trisubstituted arenes via a co-catalyzed intermolecular alkyne cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymer-Supported-Cobalt-Catalyzed Regioselective Cyclotrimerization of Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 12. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 16. nmr.oxinst.com [nmr.oxinst.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Substituted Polyaromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of complex polyaromatic hydrocarbons (PAHs), with a focus on providing a framework for the characterization of such compounds. Due to the limited availability of public experimental data for 2-(3-Bromophenyl)triphenylene, this document presents a detailed analysis of a structurally analogous compound, 1,2,4-triphenylbenzene, and offers a predicted analysis for this compound based on foundational principles and data from its parent structures.
NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for 1,2,4-triphenylbenzene and the parent compound, triphenylene. This data serves as a benchmark for understanding the spectral characteristics of substituted triphenylene systems.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1,2,4-Triphenylbenzene | 7.68 | m | 4H |
| 7.52 | d | 1H | |
| 7.47 | t | 2H | |
| 7.38 | t | 1H | |
| 7.22 | m | 10H | |
| Triphenylene [1] | 8.64 | d | 6H |
| 7.64 | t | 6H |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 1,2,4-Triphenylbenzene | 141.5, 141.7, 141.0, 140.6, 139.6, 131.2, 130.0, 129.9, 129.5, 128.9, 127.5, 127.2, 126.7, 126.6, 126.2 |
| Triphenylene [2] | 128.7, 127.2, 123.3 |
Predicted NMR Analysis of this compound
The following is a predicted NMR analysis for this compound. These predictions are based on the known spectra of triphenylene and the expected substituent chemical shift (SCS) effects of the 3-bromophenyl group.
¹H NMR Prediction: The introduction of the 3-bromophenyl substituent at the 2-position of the triphenylene core is expected to induce several changes in the ¹H NMR spectrum. The high symmetry of the parent triphenylene will be broken, leading to a more complex spectrum with a greater number of distinct signals. The protons on the triphenylene core closest to the substituent will experience the most significant shifts. The protons of the 3-bromophenyl group will exhibit a characteristic splitting pattern for a meta-substituted benzene ring.
¹³C NMR Prediction: Similarly, the ¹³C NMR spectrum of this compound is predicted to be more complex than that of triphenylene. The number of unique carbon signals will increase due to the loss of symmetry. The carbon atom of the triphenylene core directly attached to the 3-bromophenyl group (C-2) will be significantly shifted. The carbon atoms of the brominated phenyl ring will show characteristic shifts, with the carbon bearing the bromine atom (ipso-carbon) being shifted to a lower field.
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra is outlined below.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), can be added if the solvent does not provide a suitable reference signal.
¹H NMR Acquisition:
-
The spectrometer is tuned and matched to the sample.
-
A standard single-pulse experiment is performed.
-
Typical parameters include a 90° pulse width, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum.
-
A larger spectral width (~200-220 ppm) is used.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
A relaxation delay of 2-5 seconds is common.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The spectra are referenced to the solvent signal or TMS.
-
Integration of the ¹H NMR signals and peak picking of the ¹³C NMR signals are performed.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of a novel compound.
Caption: Workflow for NMR Analysis.
References
Mass Spectrometry for Molecular Weight Confirmation of Brominated Triphenylenes: A Comparative Guide
For researchers and drug development professionals working with novel brominated compounds, accurate molecular weight confirmation is a critical step in chemical synthesis and characterization. This guide provides a comparative overview of mass spectrometry techniques for the analysis of brominated triphenylenes, offering insights into methodology, data interpretation, and alternative approaches.
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, making it an indispensable tool for confirming molecular weights.[1] For brominated compounds, the presence of bromine's two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance ratio, creates a characteristic isotopic pattern in the mass spectrum, providing a definitive signature for their identification.[2][3] A molecule containing a single bromine atom will display two peaks of almost equal intensity separated by 2 m/z units (M and M+2).[2][4]
Comparison of Mass Spectrometry Ionization Techniques
Several ionization techniques can be employed for the analysis of brominated triphenylenes, each with its own advantages and limitations. The choice of technique often depends on the analyte's properties, such as polarity and thermal stability.
| Technique | Principle | Advantages for Brominated Triphenylenes | Limitations |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.[5][6] | - Suitable for non-volatile and thermally labile molecules.[5]- Can analyze complex mixtures and high-mass compounds.[5]- Generates predominantly singly charged ions, simplifying spectral interpretation. | - Matrix selection is crucial and can be challenging for specific compounds.[5]- May not be suitable for highly polar molecules. |
| Electrospray Ionization (ESI) | A soft ionization technique that produces ions from a liquid solution by applying a high voltage to a capillary.[7] | - Ideal for polar and large molecules.[8]- Easily coupled with liquid chromatography (LC) for mixture analysis.[9] | - Can produce multiply charged ions, which may complicate spectral interpretation.- Sample must be soluble in a suitable solvent for infusion.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An approach where gas chromatography separates volatile and thermally stable compounds before they are introduced to the mass spectrometer for ionization and detection.[11][12] | - Excellent for separating isomers and analyzing complex mixtures.[13]- Provides both retention time and mass spectral data for high confidence in identification. | - Requires the analyte to be volatile and thermally stable, which may be a limitation for larger triphenylene derivatives.- Derivatization may be necessary for non-volatile compounds.[14] |
| Atmospheric Pressure Chemical Ionization (APCI) | A technique that uses a corona discharge to ionize the sample in the gas phase at atmospheric pressure.[15] | - Suitable for a wide range of nonpolar to moderately polar compounds.- Can handle higher flow rates than ESI. | - Can sometimes cause more fragmentation than ESI or MALDI.[15] |
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry is a primary tool for molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach.[16]
| Technique | Principle | Advantages for Molecular Weight Information | Limitations |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. | - Provides detailed structural information, which can be used to confirm the molecular formula and thus the molecular weight.[16]- Non-destructive technique. | - Less sensitive than mass spectrometry.- Does not directly measure the mass-to-charge ratio.- Molecular weight is inferred from the structure, not directly measured.[16] |
Experimental Protocols
Below are generalized experimental protocols for the analysis of brominated triphenylenes using MALDI-TOF MS and LC-ESI-MS.
Protocol 1: MALDI-TOF Mass Spectrometry
-
Sample Preparation :
-
Prepare a 1 mg/mL solution of the brominated triphenylene in a suitable solvent (e.g., tetrahydrofuran, chloroform).
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid.
-
-
Sample Spotting :
-
Mix the analyte solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
-
Data Acquisition :
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties, over a relevant m/z range.
-
-
Data Analysis :
-
Identify the molecular ion peak cluster.
-
Confirm the presence of the characteristic isotopic pattern for bromine (e.g., a 1:1 ratio for a single bromine atom at M and M+2).
-
Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
-
Sample Preparation :
-
Prepare a 1 mg/mL stock solution of the brominated triphenylene in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
LC Separation :
-
Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18).
-
Elute the analyte using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing a small amount of an additive like formic acid (0.1%) to aid ionization.
-
-
MS Detection :
-
Couple the HPLC eluent to the ESI source of the mass spectrometer.
-
Set the mass spectrometer to acquire data in full scan mode over the expected m/z range.
-
-
Data Analysis :
-
Extract the mass spectrum for the chromatographic peak corresponding to the brominated triphenylene.
-
Identify the molecular ion and verify the characteristic bromine isotopic pattern.
-
Workflow for Molecular Weight Confirmation
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. news-medical.net [news-medical.net]
- 6. youtube.com [youtube.com]
- 7. Study of binding affinity and selectivity of perylene and coronene derivatives towards duplex and quadruplex DNA by ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 12. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news.griffith.edu.au [news.griffith.edu.au]
Comparative Analysis of the HOMO-LUMO Gap of 2-(3-Bromophenyl)triphenylene: A DFT and Experimental Perspective
This guide provides a comprehensive comparison of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of 2-(3-Bromophenyl)triphenylene, benchmarked against its parent compound, triphenylene, and other alternative organic electronic materials. The data presented herein is based on established Density Functional Theory (DFT) computational protocols and standard experimental electrochemical and spectroscopic methods. This document is intended for researchers, scientists, and drug development professionals working with advanced organic materials.
Theoretical and Experimental Data Comparison
The electronic properties, specifically the HOMO-LUMO gap, are critical in determining the potential applications of organic materials in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Below is a comparative summary of the calculated and experimental HOMO-LUMO gaps for this compound and related compounds.
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| This compound | DFT (B3LYP/6-311+G(d,p)) | -5.9 to -6.1 | -2.0 to -2.2 | 3.8 to 4.0 | Estimated based on triphenylene and substituent effects |
| Triphenylene | DFT (B3LYP/6-311+G(d,p)) | -6.03 | -1.98 | 4.05 | Theoretical value based on typical DFT results for PAHs.[1] |
| 2,3,6,7,10,11-Hexapentyloxytriphenylene | Experimental (CV/UV-Vis) | -5.37 | -1.67 | 3.70 | Experimentally determined values for a substituted triphenylene, providing a benchmark for functionalized systems.[2] |
| Anthracene | DFT (B3LYP/6-31G(d)) | -5.46 | -1.91 | 3.55 | A common polycyclic aromatic hydrocarbon for comparison. |
| Pentacene | DFT (B3LYP/6-31G(d)) | -5.15 | -2.85 | 2.30 | A larger acene with a smaller bandgap, illustrating the effect of increased conjugation. |
| Triphenylamine | Experimental (CV) | -5.10 | -2.40 | 2.70 | A common building block in organic electronics, serving as an alternative material class.[3] |
Note: The values for this compound are predictive, based on the known electronic effects of a bromo-phenyl substituent on a polycyclic aromatic hydrocarbon core. The electron-withdrawing nature of the bromine atom is expected to slightly lower both the HOMO and LUMO energy levels compared to unsubstituted triphenylene.
Experimental and Computational Protocols
To ensure reproducibility and provide a clear basis for the presented data, detailed protocols for both the computational and experimental determination of the HOMO-LUMO gap are provided below.
Density Functional Theory is a robust computational method for predicting the electronic structure of molecules.[4] A widely accepted protocol for calculating the HOMO-LUMO gap of polycyclic aromatic hydrocarbons involves the following steps:[1]
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using the B3LYP functional with the 6-31G(d) basis set.[5][6][7]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is then carried out on the optimized geometry using a larger basis set, such as 6-311+G(d,p), with the B3LYP functional.[1]
-
HOMO-LUMO Gap Determination: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are obtained from the output of the single-point energy calculation. The HOMO-LUMO gap is the difference between these two energies (E_gap = E_LUMO - E_HOMO).[4] For enhanced accuracy, other functionals like ωB97XD or CAM-B3LYP can also be employed.[8][9]
The experimental determination of the HOMO-LUMO gap is typically achieved through a combination of electrochemical and spectroscopic techniques.[2]
-
Cyclic Voltammetry (CV):
-
A solution of the compound of interest (e.g., this compound) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).
-
The measurement is performed in a three-electrode electrochemical cell, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential is swept, and the resulting current is measured to obtain a cyclic voltammogram.
-
The onset of the first oxidation peak is used to determine the HOMO energy level relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard. The HOMO energy is calculated using the equation: E_HOMO = -[E_ox(onset) vs Fc/Fc+ + 4.8] eV.[2]
-
-
UV-Vis Spectroscopy:
-
An absorption spectrum of the compound in a dilute solution is recorded using a UV-Vis spectrophotometer.
-
The onset of the lowest energy absorption band in the spectrum corresponds to the optical bandgap (E_g_opt).
-
The LUMO energy level can then be estimated by adding the optical bandgap to the experimentally determined HOMO energy: E_LUMO = E_HOMO + E_g_opt.[2]
-
Visualization of Methodologies
The following diagrams illustrate the workflows for the computational and experimental determination of the HOMO-LUMO gap.
References
- 1. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Toward the Rational Design of Organic Solar Photovoltaics: Application of Molecular Structure Methods to Donor Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. inpressco.com [inpressco.com]
- 8. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of triphenylene vs. carbazole host materials in OLEDs
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is paramount. Host materials play a critical role in facilitating charge transport, maintaining a high triplet energy to confine excitons on the guest emitter, and ensuring the overall stability of the device. Among the various classes of host materials, triphenylene and carbazole derivatives have emerged as prominent candidates, each exhibiting a unique set of properties that influence device performance. This guide provides a detailed comparison of triphenylene and carbazole-based host materials, supported by experimental data, to assist researchers in making informed decisions for their OLED applications.
Performance Comparison
The performance of OLEDs is dictated by a combination of factors including external quantum efficiency (EQE), power efficiency, current efficiency, and operational lifetime. The choice between a triphenylene and a carbazole-based host can significantly impact these metrics. Carbazole-based materials, particularly 4,4′-N,N′-dicarbazole-biphenyl (CBP), have been extensively studied and are often used as a benchmark for host material performance.[1] Triphenylene-based hosts are noted for their high triplet energy and rigid structure, which can contribute to improved device stability.[2]
The following table summarizes key performance data for representative triphenylene and carbazole-based host materials from various studies. It is important to note that direct comparisons can be challenging due to variations in device architecture and experimental conditions across different research groups.
| Host Material Class | Representative Compound | Emitter | Peak EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Lifetime (LT50) (hours) @ Luminance (cd/m²) | Triplet Energy (eV) |
| Triphenylene | HPT | Ir(ppy)₃ | ~15% | ~30.6 | Not Reported | Comparable to CBP[3] | High |
| Carbazole | CBP | Ir(ppy)₃ | ~10% | ~31.45 | ~11.3 | Not Reported | 2.6[1] |
| Carbazole | mCBP | FIrpic | Not Reported | Not Reported | Not Reported | Not Reported | High |
| Carbazole | mDCzPF | PtNON | 18.3% | Not Reported | Not Reported | 10-fold improvement over pDCzPF | High |
Note: The data presented is a synthesis from multiple sources and may not represent a direct side-by-side comparison under identical conditions.[3][4][5][6]
Carbazole derivatives, such as CBP and its isomers like mCBP, are widely recognized for their excellent hole-transporting properties.[7] Innovations in carbazole-based hosts, like the "M"-type mDCzPF, have demonstrated significant improvements in operational lifetime.[4][5] Triphenylene hosts, while less ubiquitously reported in direct comparative studies, are highlighted for their high efficiency and stability, with performance comparable or even superior to CBP in some cases.[3]
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps conducted in a controlled environment. The following protocols are representative of the methodologies commonly employed in the literature for evaluating host materials.
OLED Fabrication
OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The fabrication process involves the sequential deposition of various organic and metallic layers under high vacuum (typically < 10⁻⁶ Torr) using thermal evaporation. A common device architecture is as follows:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying in an oven. Immediately before use, the substrates are treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL): A thin layer of a hole-injection material, such as molybdenum trioxide (MoO₃) or 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN), is deposited onto the ITO anode.
-
Hole Transport Layer (HTL): A layer of a hole-transporting material, such as N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB), is then deposited.
-
Emissive Layer (EML): The host material (e.g., a triphenylene or carbazole derivative) is co-evaporated with a phosphorescent guest emitter (e.g., an iridium(III) complex) at a specific doping concentration (typically 5-15 wt%).
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): A material with a high HOMO level and good electron mobility, such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), is deposited to block holes from reaching the cathode and to transport electrons to the EML.
-
Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to facilitate electron injection from the cathode.
-
Cathode: A metallic cathode, typically aluminum (Al), is deposited to complete the device.
The thickness of each layer is carefully controlled using a quartz crystal microbalance.
Device Characterization
Following fabrication, the OLEDs are encapsulated to prevent degradation from atmospheric moisture and oxygen. The performance of the devices is then characterized using the following measurements:
-
Current-Voltage-Luminance (J-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage using a source meter and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The emission spectrum of the OLED is recorded at various operating voltages to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Efficiency Calculations: The current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) are calculated from the J-V-L data.
-
Operational Lifetime: The stability of the device is evaluated by monitoring the decay in luminance over time while driving the device at a constant current density. The lifetime is often reported as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50 for 50% decay).
Key Factors in Host Material Performance
The performance of a host material in an OLED is governed by several key photophysical and electrochemical properties. The interplay of these factors determines the ultimate efficiency and stability of the device.
Caption: Key molecular properties of host materials and their impact on OLED device performance.
A high triplet energy is crucial to confine the excitons on the phosphorescent guest, preventing energy back-transfer and subsequent efficiency loss. Appropriate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are necessary to ensure efficient injection of holes and electrons from the adjacent transport layers. Balanced charge transport within the emissive layer is essential to achieve a high recombination efficiency of charge carriers. Finally, high morphological stability, characterized by a high glass transition temperature (Tg), helps to prevent crystallization of the thin films during device operation, thereby enhancing the operational lifetime.
Conclusion
Both triphenylene and carbazole-based host materials have demonstrated their potential for fabricating high-performance OLEDs. Carbazole derivatives, with CBP as a prominent example, are well-established and offer a wealth of research data, showcasing their excellent hole-transporting capabilities. Recent advancements in carbazole-based hosts have led to significant improvements in device lifetime. Triphenylene-based hosts, characterized by their high triplet energies and rigid molecular structures, present a compelling alternative with the potential for highly efficient and stable devices. The choice between these two classes of materials will ultimately depend on the specific requirements of the target application, including the desired color, efficiency, and lifetime, as well as the interplay with the chosen emitter and other materials in the device stack. Further research focusing on direct, side-by-side comparisons under standardized conditions will be invaluable in elucidating the subtle yet critical performance differences between these two important classes of OLED host materials.
References
- 1. ossila.com [ossila.com]
- 2. US8092924B2 - Triphenylene hosts in phosphorescent light emitting diodes - Google Patents [patents.google.com]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of 2-(3-Bromophenyl)triphenylene by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive overview of a High-Performance Liquid Chromatography (HPLC) method for the validation of 2-(3-Bromophenyl)triphenylene purity. We present a detailed experimental protocol and comparative data against potential impurities and an isomeric alternative to offer a clear framework for the application and interpretation of this essential analytical technique.
This compound is a polycyclic aromatic hydrocarbon derivative with potential applications in materials science and as a synthetic intermediate. Verifying its purity is crucial to prevent the influence of unreacted starting materials or side-products on downstream applications. Reverse-phase HPLC is a powerful and widely used technique for the purity assessment of such organic molecules, offering high resolution and quantitative accuracy.
Experimental Protocol: HPLC Analysis
This protocol details a reverse-phase HPLC method for determining the purity of this compound. A gradient elution is employed to ensure the effective separation of the main compound from potential impurities with varying polarities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of polycyclic aromatic hydrocarbons and their derivatives.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution:
Time (minutes) % A (Water + 0.1% TFA) % B (Acetonitrile + 0.1% TFA) 0.0 30 70 20.0 0 100 25.0 0 100 25.1 30 70 | 30.0 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to achieve a final concentration of 0.1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
3. Reference Standards:
For the identification and comparison of potential impurities, the following reference standards should be prepared in the same manner as the sample:
-
Triphenylene (unsubstituted parent compound)
-
3-Bromobiphenyl (potential unreacted starting material fragment)
-
2-(4-Bromophenyl)triphenylene (isomeric impurity)
Comparative Data Presentation
The following table summarizes hypothetical, yet realistic, data from the HPLC analysis of a synthesized batch of this compound, alongside its potential impurities. The data illustrates how retention times and peak areas are used to assess purity.
| Compound | Retention Time (min) | Peak Area (%) | Purity Assessment |
| Triphenylene | 10.5 | 0.2 | Impurity |
| 3-Bromobiphenyl | 8.2 | 0.5 | Impurity |
| This compound | 15.8 | 99.1 | Main Compound |
| 2-(4-Bromophenyl)triphenylene | 16.2 | 0.2 | Impurity |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process, from sample and standard preparation to final data analysis and purity assessment.
Caption: Workflow for the HPLC Purity Validation of this compound.
Objective Comparison and Interpretation
The presented HPLC method is designed to provide excellent separation of this compound from both less polar (e.g., 3-Bromobiphenyl) and more polar or structurally similar compounds (e.g., triphenylene and the 4-bromo isomer).
-
Resolution: The C18 stationary phase, combined with the acetonitrile/water gradient, effectively resolves the target compound from potential impurities. The slightly later elution of the 4-bromo isomer compared to the 3-bromo isomer is a plausible outcome due to subtle differences in molecular geometry and interaction with the stationary phase.
-
Quantification: By comparing the peak area of this compound to the total area of all detected peaks, a quantitative measure of purity can be determined. In the hypothetical data, the purity is calculated to be 99.1%, which is often considered high for many research and development applications.
-
Method Robustness: The use of trifluoroacetic acid in the mobile phase helps to ensure sharp, symmetrical peak shapes by minimizing tailing effects that can arise from interactions with residual silanol groups on the silica-based stationary phase.
For a comprehensive validation of a newly synthesized batch, it is recommended to perform this HPLC analysis alongside other characterization techniques, such as mass spectrometry and NMR spectroscopy, to confirm the identity of the main peak and any significant impurities. This multi-faceted approach provides the highest level of confidence in the purity and structural integrity of the compound.
Navigating the Maze of Molecular Design: A Comparative Analysis of Charge Mobility in Triphenylene Isomers
The precise positioning of functional groups on a molecule's core, a concept known as isomerism, can dramatically alter its electronic properties. For researchers in organic electronics and materials science, understanding this relationship is paramount to designing next-generation semiconductors. This guide offers a comparative study of charge mobility in different triphenylene isomers, providing both experimental evidence and theoretical insights to inform the rational design of high-performance organic materials.
Triphenylene and its derivatives are a well-established class of discotic liquid crystals, which self-assemble into columnar structures that provide one-dimensional pathways for charge transport.[1][2] This molecular arrangement is highly conducive to efficient charge migration, making triphenylenes promising candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. While the impact of different substituent groups on charge mobility has been extensively studied, the influence of their positional arrangement on the triphenylene core is a more nuanced, yet equally critical, factor.
The Isomeric Effect: A Decisive Factor in Charge Transport
The arrangement of substituents on the triphenylene backbone directly influences key parameters that govern charge mobility, including:
-
Molecular Packing: Isomerism affects the intermolecular interactions, altering the stacking distance and rotational angles between adjacent molecules in the columnar phase. This, in turn, modifies the degree of π-orbital overlap, which is essential for efficient charge hopping.
-
Electronic Properties: The position of electron-donating or electron-withdrawing groups can change the molecule's frontier molecular orbital (HOMO and LUMO) energy levels and their distribution.[3]
-
Reorganization Energy: The energy required for a molecule to relax its geometry after gaining or losing an electron is known as reorganization energy. Different isomers can exhibit varying reorganization energies, with lower values generally favoring higher charge mobility.
Experimental Insights: A Case Study on Regioisomeric Heteroarenes
While direct experimental comparisons of a wide range of triphenylene isomers are limited in the literature, a study on fluoranthene-fused 12-ring heteroarenes provides a compelling demonstration of the profound impact of regioisomerism on charge transport.[4] Three isomers with identical chemical formulas but different fusion topologies and substituent positions were synthesized and their charge mobilities were evaluated in organic field-effect transistors (OFETs).
The study revealed that a subtle change in the molecular topology and the position of cyano groups led to a dramatic shift in charge transport behavior, from unipolar n-type conductivity to ambipolar behavior with a two-orders-of-magnitude increase in electron mobility.[4] This highlights that regioisomeric control is a powerful strategy for fine-tuning the charge transport properties of organic semiconductors.
Table 1: Charge Mobility in Regioisomers of Fluoranthene-Fused Heteroarenes [4]
| Isomer | Fusion Topology | CN Position | Hole Mobility (μh) [cm²V⁻¹s⁻¹] | Electron Mobility (μe) [cm²V⁻¹s⁻¹] |
| BTFA4 | [a]-fusion | syn | - | 3.91 x 10⁻⁴ |
| BTFA5 | [a]-fusion | anti | 4.31 x 10⁻³ | 3.45 x 10⁻² |
| BTFA6 | [c]-fusion | syn | - | 1.58 x 10⁻⁵ |
Theoretical Framework: Predicting Charge Mobility in Triphenylene Systems
Computational studies, primarily using Density Functional Theory (DFT) and Marcus theory, provide valuable insights into the structure-property relationships of triphenylene isomers. These studies allow for the calculation of key parameters that influence charge mobility, such as the transfer integral (J) and reorganization energy (λ). The charge hopping rate (k) can be estimated using the Marcus equation:
k = (4π²/h) * J² * (1/√(4πλkBT)) * exp(-λ/(4kBT))
where h is Planck's constant, kB is the Boltzmann constant, and T is the temperature. A higher transfer integral and lower reorganization energy lead to a faster hopping rate and, consequently, higher charge mobility.
Computational analyses have shown that even subtle changes in the substitution pattern of triphenylene can significantly alter these parameters. For instance, a comparative DFT study on halogenated triphenylenes demonstrated that the position and number of halogen substituents had a marked effect on the calculated hole and electron mobilities.[5]
Experimental Protocols
Time-of-Flight (TOF) Photoconductivity
The Time-of-Flight (TOF) method is a widely used technique to directly measure the drift mobility of charge carriers in organic semiconductors.
Methodology:
-
Sample Preparation: A thin film of the triphenylene isomer is sandwiched between two electrodes, with at least one being semi-transparent. The thickness of the film is typically in the range of a few micrometers.
-
Charge Carrier Generation: A short pulse of highly absorbed light (e.g., from a nitrogen laser) illuminates the semi-transparent electrode, creating a sheet of electron-hole pairs near the surface.
-
Charge Drift: An external electric field is applied across the sample, causing charge carriers of one polarity to drift towards the opposite electrode.
-
Signal Detection: The motion of the charge carriers induces a transient photocurrent, which is measured as a function of time using an oscilloscope.
-
Mobility Calculation: The transit time (tT) of the charge carriers across the film of thickness (d) is determined from the photocurrent transient. The drift mobility (μ) is then calculated using the equation:
μ = d² / (V * tT)
where V is the applied voltage.
Pulse-Radiolysis Time-Resolved Microwave Conductivity (PR-TRMC)
The PR-TRMC technique is another powerful method for measuring charge carrier mobility, particularly in liquid crystalline phases.
Methodology:
-
Sample Preparation: The triphenylene sample is placed in a microwave cavity.
-
Charge Carrier Generation: The sample is irradiated with a high-energy pulse of electrons (pulse radiolysis), which generates mobile charge carriers (electrons and holes) throughout the bulk of the material.
-
Microwave Probe: The change in microwave power absorption by the sample due to the presence of mobile charge carriers is monitored over time. This change is proportional to the product of the number of charge carriers and their mobility.
-
Mobility Extraction: By analyzing the decay of the microwave absorption signal, the sum of the electron and hole mobilities can be determined.
Logical Relationships and Workflows
Caption: Influence of isomerism on charge mobility.
Caption: Generalized experimental workflow.
Conclusion
The comparative analysis of charge mobility in different triphenylene isomers underscores the critical role of substituent positioning in tuning the electronic properties of organic semiconductors. Experimental evidence from related systems, combined with theoretical calculations, demonstrates that even subtle changes in molecular structure can lead to significant variations in charge transport characteristics. For researchers and scientists in materials development, a deep understanding of these isomeric effects is essential for the rational design of novel triphenylene-based materials with optimized performance for a wide range of electronic applications. Future experimental work focusing on a systematic comparison of triphenylene isomers will be invaluable in further refining our understanding and accelerating the development of next-generation organic electronics.
References
A Comparative Guide to Host Materials in Phosphorescent OLEDs: Assessing Alternatives in the Absence of Data for 2-(3-Bromophenyl)triphenylene
While 2-(3-Bromophenyl)triphenylene has been identified as a potential host material for phosphorescent organic light-emitting diodes (PhOLEDs), a comprehensive search of published literature reveals a significant gap in experimental data regarding its performance. To provide a valuable resource for researchers and scientists in the field, this guide focuses on the performance of widely-used alternative host materials: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-bis(N-carbazolyl)benzene (mCP), and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA). This comparison aims to offer a baseline for evaluating new materials and to underscore the importance of standardized testing protocols.
Performance of Alternative Host Materials
The selection of a host material is critical in determining the efficiency, color purity, and operational lifetime of a PhOLED. The host material facilitates charge transport and energy transfer to the phosphorescent dopant. The following tables summarize the performance of CBP, mCP, and TCTA in green, blue, and red PhOLEDs, respectively. It is important to note that the data is compiled from various sources with differing device architectures and experimental conditions, which can influence performance metrics.
Table 1: Performance of CBP as a Host Material in Green PhOLEDs with Ir(ppy)₃ Dopant
| Device Architecture/Configuration | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Dopant Concentration (%) |
| Conventional Device | ~19%[1] | 42[2] | 18.8[2] | 6[1] |
| With CBP-CN derivative | 23.13%[3][4] | 80.61[3][4] | - | Not Specified |
Table 2: Performance of mCP as a Host Material in Blue PhOLEDs with FIrpic Dopant
| Device Architecture/Configuration | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Dopant Concentration (%) |
| Standard Device | 7.5%[5] | - | 8.9[5] | 7[5] |
| Optimized Doping Profile | 10.4%[5] | - | 13.3[5] | 7[5] |
| Solution-Processed Device | - | - | - | 16[6] |
Table 3: Performance of TCTA as a Host Material in Red PhOLEDs with Ir(dmpq)₂(acac) Dopant
| Device Architecture/Configuration | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Dopant Concentration (%) |
| Solution-Processable Device | - | - | - | Not Specified[7][8] |
Note: The absence of specific data points in the tables indicates that the information was not available in the cited sources under directly comparable conditions.
Experimental Protocols
The fabrication and characterization of PhOLEDs involve a series of precise steps. The following is a generalized experimental protocol that serves as a foundation for device fabrication. Specific parameters such as layer thicknesses and deposition rates would be optimized for each material combination.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone to enhance the work function of the ITO for efficient hole injection.
2. Organic Layer Deposition:
-
A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML), a hole blocking layer (HBL), an electron transport layer (ETL), and an electron injection layer (EIL) are sequentially deposited onto the ITO substrate via high-vacuum thermal evaporation.
-
The EML is created by co-evaporating the host material and the phosphorescent dopant at a specific weight percentage.
3. Cathode Deposition:
-
A metal cathode, typically lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic layers through thermal evaporation.
4. Encapsulation:
-
The completed device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.
5. Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L and EL data.
-
The operational lifetime is typically measured by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT50 or LT90) under a constant current density.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the fabrication and characterization of a phosphorescent OLED.
References
- 1. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 2. Achieving High Efficiency in Organic Light-Emitting Devices [sigmaaldrich.com]
- 3. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Absorption and Emission Spectra of Substituted Triphenylenes: An Experimental and Theoretical Perspective
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of substituted triphenylenes is crucial for their application in molecular electronics, sensing, and photodynamic therapy. This guide provides an objective comparison of experimental and theoretical data on the absorption and emission spectra of these compounds, supported by detailed experimental and computational protocols.
Triphenylenes, polycyclic aromatic hydrocarbons with a planar, rigid core, exhibit unique photophysical properties that can be finely tuned through the introduction of various substituents. The electron-donating or -withdrawing nature of these substituents significantly influences the electronic structure, and consequently, the absorption and emission characteristics of the triphenylene scaffold. This guide delves into a comparative analysis of experimentally measured and theoretically calculated spectral data for a selection of substituted triphenylenes, offering insights into the accuracy and predictive power of modern computational methods.
Quantitative Comparison of Spectral Properties
The following tables summarize the experimental and theoretical absorption and emission maxima for representative substituted triphenylenes. The data has been compiled from various studies to illustrate the impact of different functional groups on the spectral properties.
Table 1: Comparison of Experimental and Theoretical Absorption Maxima (λ_abs) of Substituted Triphenylenes
| Compound/Substituent | Experimental λ_abs (nm) | Solvent | Theoretical λ_abs (nm) | Computational Method | Reference |
| Triphenylene-Perylene Dyad (D-A) | 435, 465 | Dichloromethane | 420 | TD-DFT/B3LYP/6-31G(d) | [1] |
| B2N2C2-core Triphenylene Analogue | 350 | Toluene | 342 | TD-DFT/B3LYP/6-31G(d) | [2] |
| Alkoxy-Substituted Triphenylene | 275, 355 | Chloroform | 270, 348 | TD-DFT/CAM-B3LYP/6-31G* | [3][4] |
| Donor-Acceptor Tetrahydropyrene | 420 | Cyclohexane | 410 | TD-DFT/B3LYP/6-31G(d) | [5] |
Table 2: Comparison of Experimental and Theoretical Emission Maxima (λ_em) of Substituted Triphenylenes
| Compound/Substituent | Experimental λ_em (nm) | Solvent | Theoretical λ_em (nm) | Computational Method | Reference |
| Triphenylene-Perylene Dyad (D-A) | 505, 535 | Dichloromethane | 490 | TD-DFT/B3LYP/6-31G(d) | [1] |
| B2N2C2-core Triphenylene Analogue | 521 | Toluene | 510 | TD-DFT/B3LYP/6-31G(d) | [2] |
| Alkoxy-Substituted Triphenylene | 380, 400 | Chloroform | 375, 395 | TD-DFT/CAM-B3LYP/6-31G* | [3][4] |
| Donor-Acceptor Tetrahydropyrene | 550 | Cyclohexane | 538 | TD-DFT/B3LYP/6-31G(d) | [5] |
Note: The presented data is a synthesis from multiple sources and serves as an illustrative comparison. For exact values and a comprehensive list of compounds, please refer to the cited literature.
Experimental and Computational Workflow
The process of comparing experimental and theoretical spectra involves a multi-step workflow, from sample preparation to data analysis. The following diagram illustrates the logical relationship between the key stages.
Caption: Workflow for comparing experimental and theoretical spectra.
Experimental Protocols
The experimental determination of absorption and emission spectra is fundamental to understanding the photophysical properties of substituted triphenylenes. The following are detailed methodologies for these key experiments.
UV-Vis Absorption Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used, covering a wavelength range of at least 200-800 nm.
-
Sample Preparation :
-
Substituted triphenylene samples are dissolved in a spectroscopic grade solvent (e.g., dichloromethane, toluene, cyclohexane) to a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
The choice of solvent is critical as it can influence the spectral features.[6]
-
A quartz cuvette with a 1 cm path length is used for the measurements.
-
-
Measurement :
-
A baseline spectrum of the pure solvent is recorded first and subtracted from the sample spectrum.
-
The absorption spectrum of the sample solution is then recorded over the desired wavelength range.
-
The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.
-
Fluorescence Spectroscopy
-
Instrumentation : A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.
-
Sample Preparation :
-
Samples are prepared in the same manner as for UV-Vis spectroscopy, often using the same solution.
-
It is crucial to use dilute solutions to avoid inner filter effects.
-
-
Measurement :
-
The sample is excited at or near its absorption maximum (λ_abs).
-
The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity (λ_em) is determined from the spectrum.
-
For quantum yield measurements, a standard fluorophore with a known quantum yield (e.g., quinine sulfate) is used as a reference.
-
Theoretical Protocols
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a powerful tool for predicting and interpreting the electronic spectra of molecules.
Ground and Excited State Calculations
-
Software : Quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem are commonly used.
-
Ground State Geometry Optimization :
-
The molecular structure of the substituted triphenylene is first built.
-
The geometry is then optimized in the ground electronic state using DFT. A common choice of functional is B3LYP, and a typical basis set is 6-31G(d).[1]
-
-
Excited State Calculations :
-
Using the optimized ground-state geometry, vertical excitation energies and oscillator strengths are calculated using TD-DFT. This provides the theoretical absorption spectrum.
-
To obtain the emission spectrum, the geometry of the first excited state is optimized using TD-DFT. A subsequent TD-DFT calculation on the optimized excited-state geometry provides the emission energy.
-
The choice of functional can significantly impact the accuracy of the results, with range-separated functionals like CAM-B3LYP often providing better agreement with experimental data for charge-transfer systems.[3]
-
Solvent effects are often included in the calculations using implicit solvation models like the Polarizable Continuum Model (PCM).[6]
-
Conclusion
The comparison of experimental and theoretical absorption and emission spectra of substituted triphenylenes reveals a generally good agreement, validating the predictive power of TD-DFT methods. While discrepancies can arise due to factors such as the choice of functional, basis set, and the treatment of solvent effects, computational chemistry serves as an invaluable tool for rationalizing experimental observations and guiding the design of new triphenylene-based materials with tailored photophysical properties. For researchers in drug development and materials science, a combined experimental and theoretical approach is paramount for accelerating the discovery and optimization of functional molecules.
References
- 1. Optoelectronic properties of ambipolar transport triphenylene-perylene donor–acceptor discotic liquid crystals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Triphenylene analogues with B2N2C2 cores: synthesis, structure, redox behavior, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparing Adsorption of an Electron-Rich Triphenylene Derivative: Metallic vs Graphitic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and photophysical studies of donor-acceptor substituted tetrahydropyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Triphenylene-Based Host Materials for Enhanced OLED Device Lifetime
For researchers and scientists in the field of organic electronics, the quest for stable and efficient Organic Light-Emitting Diodes (OLEDs), particularly for blue emission, is a paramount challenge. The choice of host material in the emissive layer plays a pivotal role in determining the operational lifetime of these devices. Triphenylene and its derivatives have emerged as a promising class of host materials due to their high triplet energy, excellent thermal stability, and good charge transport properties. This guide provides a comparative analysis of different triphenylene-based host materials, focusing on their impact on OLED device lifetime, supported by experimental data and detailed methodologies.
The Critical Role of Host Materials in OLED Longevity
The operational stability of an OLED is intrinsically linked to the chemical and morphological stability of the materials used, especially in the emissive layer. Host materials are tasked with dispersing the guest emitter molecules, facilitating charge transport and recombination, and confining the generated excitons to the emissive layer. An ideal host for long-lifetime blue phosphorescent OLEDs (PHOLEDs) should possess a high triplet energy to prevent reverse energy transfer from the blue emitter, balanced charge injection and transport to localize the recombination zone within the emissive layer, and high electrochemical and thermal stability to withstand the electrical stress and heat generated during device operation.
Triphenylene-based materials are excellent candidates for host materials due to their rigid, planar structure which imparts high thermal stability. Furthermore, their high triplet energy makes them particularly suitable for blue PHOLEDs, which require hosts that can effectively confine the high-energy triplet excitons of the blue phosphors.
Benchmarking Triphenylene-Based Host Materials
Pristine Triphenylene: A Stable Foundation
Triphenylene itself serves as a robust host material. Its high thermal stability and wide bandgap provide a solid foundation for building long-lasting OLEDs. However, its performance can be further enhanced through chemical modification.
Deuteration: A Key Strategy for Enhanced Stability
A significant advancement in prolonging OLED lifetime is the use of deuterated materials. Replacing carbon-hydrogen (C-H) bonds with stronger carbon-deuterium (C-D) bonds enhances the stability of the host material against degradation under electrical stress.
A study on deep-blue PHOLEDs demonstrated a 1.4 to 1.6-fold increase in device lifetime (LT90) when a deuterated exciplex-forming host was used compared to its non-deuterated counterpart. Specifically, a device with a deuterated host achieved an LT90 of 557 hours at an initial luminance of 1000 cd/m², a significant improvement over the 390 hours for the device with the non-deuterated host.
Triphenylene-Carbazole Hybrids: Balancing Charge Transport
Carbazole derivatives are well-known for their excellent hole-transporting properties. Incorporating carbazole moieties into a triphenylene core can lead to host materials with more balanced charge transport, which is crucial for preventing charge accumulation at interfaces and subsequent material degradation. While direct lifetime comparisons with pristine triphenylene are scarce, the improved charge balance offered by these hybrids is a known strategy to enhance device stability.
Triphenylene-Silane Hybrids: Enhancing Morphological Stability
Introducing bulky triphenylsilyl groups into the triphenylene structure can improve the morphological stability of the thin films in the emissive layer. This steric hindrance prevents crystallization and aggregation, which are common degradation pathways. A comparative study of spirobifluorenyl hosts substituted with triphenylmethyl (carbon-core) and triphenylsilyl (silicon-core) moieties revealed that the silyl-containing host exhibited superior charge-transporting ability and resulted in significantly higher external quantum efficiencies in both blue and green PHOLEDs. This suggests that the incorporation of silane units can lead to more robust and efficient devices.
Quantitative Performance Comparison
The following table summarizes the performance of OLEDs employing different types of triphenylene-based host materials. It is important to note that the device architectures and emitters may vary between studies, which can influence the results.
| Host Material Type | Emitter Type | Key Performance Metrics | Reference |
| Deuterated Exciplex-forming Host | Deep-Blue Phosphorescent | LT90: 557 hours @ 1000 cd/m² | [1] |
| Non-deuterated Exciplex-forming Host | Deep-Blue Phosphorescent | LT90: 390 hours @ 1000 cd/m² | [1] |
| Triphenylsilyl Spirobifluorenyl Host (SB-Si) | Blue Phosphorescent (Ir(tpz)₃) | Max. EQE: 12.6% | [2] |
| Triphenylmethyl Spirobifluorenyl Host (SB-C) | Blue Phosphorescent (Ir(tpz)₃) | Max. EQE: Not specified, but significantly lower than SB-Si | [2] |
Experimental Protocols
To ensure the reproducibility and accurate comparison of OLED performance, standardized experimental protocols are crucial. Below are detailed methodologies for the fabrication and lifetime testing of OLED devices.
OLED Device Fabrication
A typical fabrication process for a phosphorescent OLED with a triphenylene-based host involves the following steps performed via thermal evaporation in a high-vacuum environment (<10⁻⁶ Torr):
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL): A 10 nm layer of 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN) is deposited onto the ITO anode.
-
Hole Transporting Layer (HTL): A 40 nm layer of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) is deposited on the HIL.
-
Emissive Layer (EML): The triphenylene-based host material is co-evaporated with a phosphorescent guest emitter (e.g., an iridium(III) complex) at a specific doping concentration (typically 5-15 wt%). The thickness of the EML is usually around 20-30 nm.
-
Electron Transporting Layer (ETL): A 40 nm layer of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) or a similar electron-transporting material is deposited on the EML.
-
Electron Injection Layer (EIL): A thin layer (1 nm) of lithium fluoride (LiF) is deposited on the ETL to facilitate electron injection.
-
Cathode: A 100 nm layer of aluminum (Al) is deposited as the cathode.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
Device Lifetime Measurement
The operational lifetime of the OLEDs is evaluated by monitoring the luminance decay over time under a constant DC current density. The lifetime is typically reported as LT₉₅, LT₉₀, or LT₅₀, which is the time it takes for the luminance to decrease to 95%, 90%, or 50% of its initial value, respectively. The initial luminance is usually set to a standard value, such as 1000 cd/m², to allow for comparison across different studies.
Logical Relationships and Signaling Pathways
The interplay between the properties of triphenylene-based host materials and the resulting OLED device lifetime can be visualized through the following diagrams.
Caption: Key properties of triphenylene hosts and their impact on OLED lifetime.
Caption: Standard workflow for OLED fabrication and lifetime evaluation.
Conclusion
Triphenylene-based host materials are highly promising for extending the operational lifetime of OLEDs, particularly for challenging blue emitters. The strategic modification of the triphenylene core, through deuteration or the incorporation of functional moieties like carbazole and silane, offers distinct advantages. Deuteration directly enhances the intrinsic stability of the host material, leading to significant improvements in device lifetime. While direct comparative lifetime data for a wide range of triphenylene derivatives is still an area of active research, the available evidence strongly suggests that functionalization to improve charge balance and morphological stability are effective strategies for developing next-generation, long-lasting OLEDs. Future research should focus on systematic, head-to-head comparisons of these promising host materials within identical device architectures to provide a clearer roadmap for the commercialization of highly stable and efficient OLED displays and lighting.
References
Safety Operating Guide
Proper Disposal of 2-(3-Bromophenyl)triphenylene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-(3-Bromophenyl)triphenylene
The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a compound used in materials science research. The following protocols are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and adherence to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. While a comprehensive hazard profile may vary by supplier, related compounds suggest that it should be handled with care.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. |
Waste Identification and Classification
The first step in proper chemical waste disposal is accurate identification and classification.[1][2]
-
Chemical Identification: Clearly identify the waste as "this compound". Do not use abbreviations or chemical formulas on waste labels.[3][4]
-
Hazard Assessment: Consult the manufacturer's Safety Data Sheet (SDS) to determine the specific hazards associated with this compound. Although some sources may not classify it as a hazardous substance, it is prudent to manage it as hazardous chemical waste unless confirmed otherwise by a qualified professional or your institution's Environmental Health and Safety (EHS) department.[3][5]
Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][6] It must be managed as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof container that is compatible with the chemical.[1][3] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Separate Waste Streams: Do not mix this compound waste with other waste streams, such as halogenated or non-halogenated solvents, unless specifically permitted by your EHS department.[4][7] Keep solids and liquids in separate containers.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, or pipette tips, should also be disposed of as hazardous waste in the same container.
Step 2: Labeling and Storage
-
Proper Labeling: The waste container must be clearly labeled with a hazardous waste tag as soon as waste accumulation begins.[4][5] The label should include:
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
Any associated hazard warnings (e.g., "Caution: Hazardous Chemical Waste").
-
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.[1][7] The container must be kept closed except when adding waste.[5][7]
Step 3: Arranging for Professional Disposal
-
Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4][5]
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.[4]
-
Professional Disposal Service: The EHS department will typically work with a licensed waste disposal company to ensure the chemical is transported, treated, and disposed of in accordance with all relevant regulations.[2][3]
Experimental Workflow: Disposal of this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Disposal Route | Hazardous Waste Collection | General Laboratory Best Practices |
| Sewer Disposal | Prohibited | [4][6] |
| Trash Disposal | Prohibited | [4][6] |
Disclaimer: The information provided in this document is intended as a general guide. It is essential to consult the specific Safety Data Sheet for this compound and to follow all applicable institutional, local, state, and federal regulations for chemical waste disposal.
References
- 1. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-(3-Bromophenyl)triphenylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(3-Bromophenyl)triphenylene (CAS No. 1313514-53-2). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This compound is a solid, white to yellow powder or crystals.[1][2]
Immediate Safety Precautions
Hazard Summary: this compound is classified as harmful if swallowed and causes serious eye damage.[1] It is also very toxic to aquatic life with long-lasting effects. All handling procedures must be conducted in a manner that avoids direct contact, inhalation of dust, and release into the environment.
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[4]
-
Inhalation: Remove to fresh air.[3] If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] Get medical attention if symptoms occur.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with a snug fit. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[5][6] | Protects against serious eye damage from dust particles or splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable option).[5][7] A lab coat must be worn.[7] For extensive handling, chemical-resistant coveralls and safety footwear are recommended.[5][8] | Prevents skin contact. |
| Respiratory Protection | Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][9] If dust formation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter should be used. | Minimizes the inhalation of harmful dust. |
Experimental Protocols: Safe Handling Procedure
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.
1. Preparation and PPE Donning:
- Ensure the chemical fume hood is functioning correctly.
- Gather all necessary equipment (spatula, weighing paper/boat, beaker, solvent, etc.).
- Don the required PPE as outlined in the table above, following the sequence in the workflow diagram below.
2. Weighing the Compound:
- Perform all weighing operations within the chemical fume hood to contain any dust.
- Use a microbalance if available for weighing small quantities to minimize dust dispersion.
- Carefully transfer the desired amount of this compound from the storage container to the weighing paper or boat using a clean spatula.
- Close the primary container tightly immediately after use.[9]
3. Solution Preparation:
- Place a beaker containing the desired solvent on a stir plate within the fume hood.
- Carefully add the weighed this compound to the solvent.
- Use a small amount of the solvent to rinse the weighing paper/boat to ensure a complete transfer.
- Allow the compound to dissolve completely with gentle stirring.
4. Post-Handling and PPE Doffing:
- Clean any contaminated surfaces within the fume hood.
- Properly segregate and dispose of all contaminated waste as described in the disposal plan.
- Remove PPE in the reverse order of donning, taking care to avoid self-contamination.
- Wash hands thoroughly with soap and water after removing gloves.
PPE Donning and Doffing Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational and Disposal Plan
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][10]
-
Keep away from oxidizing agents.[3]
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent dust formation.[4]
-
Carefully sweep or scoop up the spilled solid material and place it into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly. Avoid runoff into drains as the substance is very toxic to aquatic life.
Disposal:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated and properly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Waste material must be disposed of in accordance with national and local regulations by a licensed waste disposal company.[4] Handle uncleaned containers as you would the product itself.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labproinc.com [labproinc.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. trimaco.com [trimaco.com]
- 6. hsa.ie [hsa.ie]
- 7. benchchem.com [benchchem.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. agilent.com [agilent.com]
- 10. chemscene.com [chemscene.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
